molecular formula C20H22N4O4S B1216817 Cefrotil CAS No. 52231-20-6

Cefrotil

Cat. No.: B1216817
CAS No.: 52231-20-6
M. Wt: 414.5 g/mol
InChI Key: QFTZCQVZVRVDTD-DNVCBOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefrotil, also known as this compound, is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-11-10-29-19-15(18(26)24(19)16(11)20(27)28)23-14(25)9-12-3-5-13(6-4-12)17-21-7-2-8-22-17/h3-6,15,19H,2,7-10H2,1H3,(H,21,22)(H,23,25)(H,27,28)/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTZCQVZVRVDTD-DNVCBOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200278
Record name Cefrotil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52231-20-6
Record name Cefrotil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052231206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefrotil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFROTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P98H0A27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefuroxime Axetil: An In-depth Technical Guide to its Antibacterial Spectrum Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefuroxime axetil, an oral second-generation cephalosporin, serves as a critical therapeutic agent in the management of community-acquired respiratory tract infections.[1][2][3][4][5] As a prodrug, it is hydrolyzed in vivo to its active form, cefuroxime, which exerts bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefuroxime axetil against key respiratory pathogens, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows. The data underscores its efficacy against common causative agents of respiratory infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, particularly strains that produce β-lactamase.[2][3][7][8]

Mechanism of Action

Cefuroxime is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][4][6] By binding to these essential enzymes, cefuroxime obstructs the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[4][6] This disruption leads to the arrest of cell wall assembly, culminating in cell lysis and bacterial death.[4][6] The stability of cefuroxime in the presence of many bacterial β-lactamases contributes to its broader spectrum of activity compared to some earlier-generation cephalosporins and penicillins.[2][7][8]

cluster_drug Cefuroxime Axetil (Oral Prodrug) cluster_bacteria Bacterial Cell Cefuroxime_Axetil Cefuroxime Axetil Esterases Intestinal & Blood Esterases Cefuroxime_Axetil->Esterases Hydrolysis Cefuroxime Cefuroxime (Active Drug) Esterases->Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->Peptidoglycan Catalyzes Cell_Lysis Bacterial Cell Lysis & Death Peptidoglycan->Cell_Lysis Disruption leads to

Figure 1: Mechanism of action of Cefuroxime Axetil.

In Vitro Antibacterial Spectrum

The in vitro activity of cefuroxime against common respiratory pathogens is well-documented.[2][3][7] It demonstrates potent activity against both Gram-positive and Gram-negative organisms responsible for upper and lower respiratory tract infections.[2][9]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for cefuroxime against key respiratory pathogens, representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

PathogenMIC50 (mg/L)MIC90 (mg/L)Notes
Streptococcus pneumoniae
Penicillin-Susceptible≤0.06 - 0.12≤0.06 - 0.25Highly active against penicillin-susceptible strains.[7][9]
Penicillin-Intermediate~0.5~1.0Activity is maintained against many intermediately resistant strains.[3]
Penicillin-Resistant4.0 - 16.0>16.0Impaired activity against highly penicillin-resistant strains.[7][10]
Haemophilus influenzae
β-lactamase negative0.25 - 0.50.5 - 1.0Good activity regardless of β-lactamase production.[11]
β-lactamase positive0.5 - 1.01.0 - 2.0Retains excellent activity against β-lactamase producing strains.[3][7][11]
Moraxella catarrhalis
β-lactamase negative & positive0.25 - 1.00.5 - 2.0Highly effective, including against the majority of β-lactamase-producing isolates.[7][12]
Streptococcus pyogenes (Group A β-hemolytic streptococci)≤0.06≤0.06Highly susceptible.[3]

Note: MIC values can vary based on the testing methodology, geographic location, and time of isolate collection. The data presented is a synthesis from multiple studies.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of cefuroxime's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The most common protocols are broth microdilution and agar dilution, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[13]

  • Inoculum Preparation: A standardized suspension of the clinical isolate is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.[13]

  • Antimicrobial Dilution: Serial twofold dilutions of cefuroxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). These dilutions are dispensed into the wells of a 96-well microdilution plate.[13]

  • Inoculation: The prepared bacterial suspension is added to each well of the microdilution plate containing the antimicrobial dilutions.[13]

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Agar Dilution Method

This method is similar to broth dilution but is performed on a solid medium.

  • Media Preparation: Serial twofold dilutions of cefuroxime are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of cefuroxime.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of cefuroxime that inhibits visible bacterial growth on the agar surface.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate from Clinical Specimen Suspension Prepare Standardized Inoculum (0.5 McFarland) Isolate->Suspension Inoculation Inoculate Media with Bacterial Suspension Suspension->Inoculation Dilution Serial Dilution of Cefuroxime Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC Interpretation Interpret as Susceptible, Intermediate, or Resistant (using CLSI/EUCAST breakpoints) MIC->Interpretation

Figure 2: General workflow for antimicrobial susceptibility testing.

Clinical Efficacy and Breakpoints

Numerous clinical trials have demonstrated the efficacy of cefuroxime axetil in treating upper and lower respiratory tract infections.[3][9][16][17][18][19] Clinical success rates are high in conditions such as tonsillitis, pharyngitis, sinusitis, otitis media, and community-acquired pneumonia.[2][9][16]

The interpretation of MIC results to predict clinical outcome is guided by breakpoints established by regulatory bodies like the CLSI and EUCAST. These breakpoints define whether a bacterial strain is considered susceptible, intermediate, or resistant to an antibiotic. It is important to note that breakpoints can be revised and may differ between these organizations, which can impact the reported susceptibility rates.[20][21] For instance, EUCAST has adopted more restrictive breakpoints for some cephalosporins against respiratory pathogens compared to CLSI, which can lead to lower reported susceptibility percentages.[20]

cluster_gram_positive Gram-Positive cluster_gram_negative Gram-Negative Pathogens Key Respiratory Pathogens S_pneumoniae Streptococcus pneumoniae Pathogens->S_pneumoniae S_pyogenes Streptococcus pyogenes Pathogens->S_pyogenes H_influenzae Haemophilus influenzae (β-lactamase +/-) Pathogens->H_influenzae M_catarrhalis Moraxella catarrhalis (β-lactamase +) Pathogens->M_catarrhalis

Figure 3: Classification of respiratory pathogens susceptible to Cefuroxime.

Conclusion

Cefuroxime axetil maintains a favorable antibacterial spectrum against the most prevalent bacterial pathogens implicated in community-acquired respiratory tract infections. Its stability against β-lactamases makes it a reliable option for treating infections caused by H. influenzae and M. catarrhalis. While its activity against S. pneumoniae is excellent for penicillin-susceptible and intermediate strains, caution is warranted in cases of high-level penicillin resistance. Continuous surveillance of local resistance patterns is essential for guiding the appropriate empirical use of cefuroxime axetil in the clinical setting. The standardized methodologies for susceptibility testing detailed herein are fundamental for generating the accurate and reproducible data needed to inform therapeutic decisions and track the evolution of antimicrobial resistance.

References

The Synthesis of Amorphous Cefuroxime Axetil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is a prodrug of cefuroxime. Its amorphous form is of particular interest in the pharmaceutical industry due to its enhanced bioavailability compared to its crystalline counterparts. This technical guide provides an in-depth overview of the primary synthesis pathways and experimental protocols for producing amorphous cefuroxime axetil, designed to be a valuable resource for professionals in drug development and chemical synthesis.

Core Synthesis of Cefuroxime Axetil

The foundational synthesis of cefuroxime axetil involves the esterification of cefuroxime. The general approach reacts cefuroxime acid or its corresponding salt with (R,S)-1-acetoxyethyl bromide. This reaction is typically conducted in an inert organic solvent.

A common method involves the reaction of cefuroxime acid or its alkali metal salts with (R,S)-1-acetoxyethyl bromide in a polar aprotic solvent. Solvents such as N,N-dimethylacetamide, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or acetonitrile are frequently employed. The reaction temperature can vary broadly, from as low as -50°C to as high as +150°C[1]. In some instances, when using an alkali metal salt of cefuroxime, the reaction can be facilitated by the presence of a crown ether in a nitrile solvent[1].

Another described synthesis route involves slurrying sodium cefuroxime in a solvent like dimethylacetamide, cooling the mixture, and then adding (R,S)-1-acetoxyethyl bromide. The reaction is stirred for a period, followed by the addition of anhydrous potassium carbonate. The product is then extracted and purified.

Pathways to Amorphous Cefuroxime Axetil

The conversion of crystalline cefuroxime axetil to its amorphous form is a critical step to improve its pharmacokinetic profile. Several methods have been developed to achieve this transformation, each with its own set of advantages and considerations.

Solvent Precipitation / Antisolvent Crystallization

A widely utilized method for preparing amorphous cefuroxime axetil is solvent precipitation, also known as antisolvent crystallization. This technique involves dissolving the crystalline form of cefuroxime axetil in a highly polar organic solvent and then inducing precipitation by adding the solution to an antisolvent, typically water[2].

Experimental Protocol: Solvent Precipitation

A detailed experimental protocol derived from patented methods is outlined below[2].

ParameterValue/Description
Starting Material Crystalline Cefuroxime Axetil
Solvent Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Formic Acid
Concentration At least 0.3 g/mL of solvent
Antisolvent Deionized Water
Procedure 1. Dissolve crystalline cefuroxime axetil in the chosen polar solvent. Gentle heating may be applied. 2. Add the resulting solution dropwise to cooled (0-4°C) deionized water with good mechanical stirring. 3. A thick slurry will form. Filter the precipitate. 4. Wash the damp cake with a small quantity of ice-cold deionized water. 5. Pulp the damp cake in ice-cold deionized water for approximately 10 minutes, filter, and wash. Repeat the pulping step. 6. Dry the product under a stream of nitrogen, followed by vacuum drying at 40-45°C.
Yield High yields, typically in the range of 84% to 96%[2].

dot

Solvent_Precipitation_Workflow start Start: Crystalline Cefuroxime Axetil dissolution Dissolution in Polar Solvent (e.g., DMSO) start->dissolution precipitation Precipitation in Antisolvent (Water) dissolution->precipitation Dropwise addition filtration Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying end End: Amorphous Cefuroxime Axetil drying->end

Caption: Workflow for Solvent Precipitation of Amorphous Cefuroxime Axetil.

Sonoprecipitation

Sonoprecipitation is an alternative method that utilizes ultrasonic energy to induce precipitation, often resulting in the formation of nanoparticles with a uniform size distribution. This method has been shown to enhance the dissolution rate and bioavailability of cefuroxime axetil[3]. The process involves comparing particles obtained by sonication with those from simple precipitation and spray drying. Sonoprecipitation has been found to produce uniform-sized nanoparticles, unlike the other methods which can result in large aggregates or broad particle size distributions[3].

Experimental Protocol: Sonoprecipitation

ParameterValue/Description
Objective Prepare amorphous cefuroxime axetil nanoparticles to enhance bioavailability[3].
Method Sonoprecipitation is compared with precipitation without sonication and spray drying[3].
Key Findings - Sonoprecipitation yields uniform nanoparticles[3]. - Increased sonication amplitude and lower temperature improve particle size and yield[3]. - The resulting amorphous nanoparticles show an enhanced dissolution rate[3].

dot

Sonoprecipitation_Process solution Cefuroxime Axetil Solution ultrasound Application of Ultrasound solution->ultrasound precipitation Instantaneous Supersaturation & Nucleation ultrasound->precipitation nanoparticles Amorphous Nanoparticles precipitation->nanoparticles

Caption: Conceptual Diagram of the Sonoprecipitation Process.

Spray Drying

Spray drying is a commercial technique used to produce amorphous cefuroxime axetil. This method involves dissolving the drug in a suitable solvent and then rapidly removing the solvent by spraying the solution into a hot drying gas. While effective in producing an amorphous product, spray drying can lead to a broad particle size distribution and potential thermal degradation of the drug[4].

High-Gravity Antisolvent Precipitation (HGAP)

A novel and continuous process for preparing amorphous cefuroxime axetil nanoparticles is the high-gravity antisolvent precipitation (HGAP) method. This technique allows for the production of nanoparticles with a narrow size distribution and a large specific surface area, which significantly enhances the dissolution rate[4].

Milling

Amorphous cefuroxime axetil can also be prepared by milling the crystalline form with one or more pharmaceutically acceptable excipients. This process converts the crystalline structure to a substantially amorphous form, with a crystallinity of less than 5%[5]. The resulting product is a highly pure, substantially amorphous form in a mixture with the excipients[5].

Characterization of Amorphous Cefuroxime Axetil

The successful synthesis of amorphous cefuroxime axetil is confirmed through various analytical techniques:

  • X-Ray Powder Diffraction (XRPD): Amorphous materials lack the characteristic sharp peaks of crystalline structures, showing a broad halo instead.

  • Differential Scanning Calorimetry (DSC): This technique can identify the glass transition temperature of the amorphous form and distinguish it from the melting point of the crystalline form.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the chemical integrity of the molecule after the amorphization process.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the prepared cefuroxime axetil.

Conclusion

The synthesis of amorphous cefuroxime axetil is a critical step in enhancing the oral bioavailability of this important antibiotic. Several methods, including solvent precipitation, sonoprecipitation, spray drying, high-gravity antisolvent precipitation, and milling, have been successfully employed to produce the amorphous form. The choice of method depends on factors such as desired particle size, scalability, and cost. This guide provides a comprehensive overview of the key synthesis pathways and experimental protocols, offering a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

In Vitro Susceptibility of Haemophilus influenzae to Cefuroxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Haemophilus influenzae to Cefuroxime, a second-generation cephalosporin antibiotic. The document details quantitative susceptibility data, experimental protocols for susceptibility testing, and the underlying mechanisms of action and resistance.

Quantitative Susceptibility Data

The in vitro activity of Cefuroxime against Haemophilus influenzae has been extensively studied. The susceptibility is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data is often summarized using MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: Cefuroxime MIC Distribution for Haemophilus influenzae
Study/RegionYear(s) of IsolationNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
United States2016700≤0.12–>40.25>4[1]
WorldwideData up to 20078,523---[2]
Czech Republic2010–2018228---[3]

Note: Dashes indicate data not specified in the cited source.

Table 2: Cefuroxime Resistance Rates in Haemophilus influenzae
Study/RegionYear(s) of IsolationNo. of IsolatesResistance Rate (%)CommentsReference
United States20167002.0Reduced susceptibility[1]
Czech Republic2010–2018228-Focus on non-enzymatic resistance[3]

Mechanisms of Action and Resistance

Mechanism of Action of Cefuroxime

Cefuroxime, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] The primary target of Cefuroxime is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7] By binding to and inactivating these proteins, particularly PBP3 in H. influenzae, Cefuroxime disrupts cell wall integrity, leading to cell lysis and death.[8]

cluster_bacterium Haemophilus influenzae Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) Cefuroxime->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefuroxime->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Lysis Disruption leads to cluster_resistance Mechanisms of Cefuroxime Resistance in H. influenzae Cefuroxime Cefuroxime Beta_Lactamase β-lactamase Production Cefuroxime->Beta_Lactamase PBP3_Mutation PBP3 Alteration (ftsI gene mutation) Cefuroxime->PBP3_Mutation Hydrolysis Hydrolysis of β-lactam ring Beta_Lactamase->Hydrolysis Reduced_Binding Reduced binding affinity PBP3_Mutation->Reduced_Binding Inactive_Cefuroxime Inactive Cefuroxime Hydrolysis->Inactive_Cefuroxime Resistance Cefuroxime Resistance Reduced_Binding->Resistance Inactive_Cefuroxime->Resistance cluster_workflow Susceptibility Testing Workflow Start Start Isolate Isolate H. influenzae Start->Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Isolate->Inoculum Method Choose Method Inoculum->Method Broth_Microdilution Broth Microdilution Method->Broth_Microdilution MIC Disk_Diffusion Disk Diffusion Method->Disk_Diffusion Zone Diameter Inoculate_Broth Inoculate Microdilution Trays with HTM Broth Broth_Microdilution->Inoculate_Broth Inoculate_Agar Inoculate HTM Agar Plate Disk_Diffusion->Inoculate_Agar Incubate_Broth Incubate 20-24h (35°C, Ambient Air) Inoculate_Broth->Incubate_Broth Apply_Disk Apply Cefuroxime Disk Inoculate_Agar->Apply_Disk Incubate_Agar Incubate 16-18h (35°C, 5% CO2) Apply_Disk->Incubate_Agar Read_MIC Read MIC Value Incubate_Broth->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone Interpret Interpret Results (S/I/R) Read_MIC->Interpret Measure_Zone->Interpret End End Interpret->End

References

The Prodrug Advantage: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefuroxime axetil, a second-generation cephalosporin, stands as a pivotal example of successful prodrug strategy in enhancing the clinical utility of a potent antibiotic. The parent compound, cefuroxime, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria but suffers from poor oral absorption.[1][2] The development of its 1-acetoxyethyl ester prodrug, cefuroxime axetil, ingeniously overcomes this limitation, allowing for effective oral administration. This technical guide provides an in-depth exploration of the pharmacokinetics and oral bioavailability of cefuroxime axetil, detailing its absorption, metabolic conversion, and the experimental methodologies used in its evaluation.

Absorption and Metabolic Activation: The Prodrug Pathway

Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases present in the intestinal mucosa and blood to yield the active moiety, cefuroxime.[2][3][4] This enzymatic conversion is a critical step, as the intact prodrug is not detected in systemic circulation, indicating a swift and efficient de-esterification process.[2] The axetil moiety is subsequently metabolized to acetaldehyde and acetic acid.[4] This metabolic activation pathway is essential for the drug's therapeutic effect, as cefuroxime itself is the active bactericidal agent that functions by inhibiting bacterial cell wall synthesis.[3]

The absorption of cefuroxime axetil is not a simple passive diffusion process. Studies in rats suggest that its intestinal absorption is a specialized, saturable transport mechanism that can be described by Michaelis-Menten kinetics.[5] This carrier-mediated transport, however, is also subject to metabolism within the gut wall, which can contribute to the variability in its bioavailability.[5]

cluster_lumen GI Lumen cluster_mucosa Intestinal Mucosa cluster_circulation Systemic Circulation Cefuroxime Axetil (Oral) Cefuroxime Axetil (Oral) Absorption Absorption (Carrier-Mediated) Cefuroxime Axetil (Oral)->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis Cefuroxime (Active) Cefuroxime (Active) Hydrolysis->Cefuroxime (Active) Acetaldehyde Acetaldehyde Hydrolysis->Acetaldehyde Acetic Acid Acetic Acid Hydrolysis->Acetic Acid

Metabolic activation pathway of Cefuroxime Axetil.

Oral Bioavailability and the Influence of Food

The oral bioavailability of cefuroxime axetil is notably variable, with a significant factor being the presence of food. Administration with food enhances its absorption, leading to higher bioavailability.[1][3] In a fasting state, the bioavailability is approximately 37%, which increases to about 52% when taken with food.[1][3] This food effect is a critical consideration in clinical practice, and it is recommended that patients take cefuroxime axetil shortly after a meal to maximize its therapeutic efficacy.[6][7][8]

The mechanism behind this food-enhanced absorption is thought to be related to delayed gastric emptying and increased residence time in the upper gastrointestinal tract, allowing for more complete dissolution and absorption.

Pharmacokinetic Parameters

The pharmacokinetic profile of cefuroxime axetil has been extensively studied in healthy volunteers and patient populations. Following oral administration, peak plasma concentrations (Cmax) of the active cefuroxime are typically reached within 2 to 3 hours (Tmax).[1][2] The elimination half-life of cefuroxime is approximately 1.2 to 1.5 hours in individuals with normal renal function.[3][4]

The following tables summarize key pharmacokinetic parameters of cefuroxime derived from oral administration of cefuroxime axetil under various conditions.

Table 1: Pharmacokinetic Parameters of Cefuroxime After Single Oral Dose of Cefuroxime Axetil in Adults

Dose (mg)StateCmax (mg/L)Tmax (h)AUC (mg·h/L)Absolute Bioavailability (%)Reference
1000Fasting (Male)---35 (26-44)[6],[7],[8]
1000Fasting (Female)---32 (23-41)[6],[7],[8]
1000Fed (Male)---45 (34-55)[6],[7],[8]
1000Fed (Female)---41 (29-51)[6],[7],[8]
500Fasting---36[9]
500Fed---52[9]
500-4.7 - 12.01.5 - 427.7 (AUC0-6h)67.9[10],[11]
250-4.1 - 4.82.0 - 2.5--[2]
250Aqueous Suspension4.72.114.3 - 14.4-[12]

Table 2: Pharmacokinetic Parameters of Cefuroxime in Pediatric Populations After Oral Cefuroxime Axetil Suspension

Dose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Reference
103.33.61.4 - 1.9[13]
155.12.71.4 - 1.9[13]
207.03.11.4 - 1.9[13]

Experimental Protocols

The determination of pharmacokinetic parameters for cefuroxime axetil typically involves robust clinical trial designs and sensitive analytical methods.

Study Design: Randomized Crossover Bioavailability Study

A common approach to assess the bioavailability of an oral formulation like cefuroxime axetil is a randomized, two-way crossover study.

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability.

  • Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences. In one period, they receive an oral dose of cefuroxime axetil (e.g., 500 mg tablet). In the other period, they receive an intravenous (IV) dose of cefuroxime sodium (e.g., 750 mg). A washout period of sufficient duration (e.g., one week) separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[14]

  • Plasma Processing and Storage: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.

cluster_setup Study Setup cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize into Two Sequences Recruitment->Randomization GroupA_Dose Group A: Oral Cefuroxime Axetil Group B: IV Cefuroxime Sodium Randomization->GroupA_Dose Sampling1 Serial Blood Sampling GroupA_Dose->Sampling1 Washout Sufficient Washout (e.g., 1 week) Sampling1->Washout GroupB_Dose Group A: IV Cefuroxime Sodium Group B: Oral Cefuroxime Axetil Washout->GroupB_Dose Sampling2 Serial Blood Sampling GroupB_Dose->Sampling2 HPLC Analyze Plasma Samples (HPLC) Sampling2->HPLC PK_Calc Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) HPLC->PK_Calc

Workflow for a typical crossover bioavailability study.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of cefuroxime in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Sample Preparation: Plasma samples are thawed and prepared for analysis. This typically involves a protein precipitation step, where a solvent like acetonitrile is added to the plasma to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for injection into the HPLC system. An internal standard (e.g., cefoperazone) is added to the samples to ensure accuracy and precision.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used for the separation.

    • Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

    • Detection: The eluting cefuroxime is detected using a UV detector at a specific wavelength (e.g., 254 nm).

  • Quantification: The concentration of cefuroxime in the samples is determined by comparing the peak area of cefuroxime to that of the internal standard and referencing a standard curve prepared with known concentrations of cefuroxime.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

  • t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

  • Absolute Bioavailability (F): Calculated using the formula: F = (AUCoral / Doseoral) / (AUCIV / DoseIV).

Conclusion

The development of cefuroxime axetil is a testament to the power of prodrug design in overcoming pharmaceutical challenges. Its pharmacokinetic profile, characterized by rapid conversion to the active cefuroxime and food-enhanced absorption, has established it as a valuable oral antibiotic. A thorough understanding of its absorption, metabolism, and the factors influencing its bioavailability is crucial for optimizing its clinical use and for the development of future oral antibiotic therapies. The experimental protocols outlined provide a framework for the continued investigation and evaluation of such drug delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation Pathways of Cefuroxime Axetil in Aqueous Solutions

Abstract

Cefuroxime Axetil, a second-generation cephalosporin antibiotic, is a prodrug designed to enhance oral bioavailability. Its stability in aqueous solutions is a critical factor for formulation development, ensuring therapeutic efficacy and patient safety. This technical guide provides a comprehensive overview of the degradation pathways of Cefuroxime Axetil in aqueous environments, with a focus on hydrolysis and photodegradation. It details the degradation products, kinetics, and influential factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.

Introduction to Cefuroxime Axetil Stability

Cefuroxime Axetil is the 1-acetoxyethyl ester of cefuroxime.[1] This ester form enhances its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following oral administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active drug, cefuroxime.[2][3] However, the presence of a β-lactam ring and an ester group makes Cefuroxime Axetil susceptible to degradation in aqueous solutions, primarily through hydrolysis.[3] Its stability is significantly influenced by pH, temperature, and light.[4][5]

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7] The primary degradation pathways involve the hydrolysis of both the ester linkage and the β-lactam ring, as well as isomerization.[4][6]

Core Degradation Pathways

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for Cefuroxime Axetil in aqueous solutions.[4] This process can be catalyzed by both acidic and alkaline conditions.

  • Ester Hydrolysis: The initial and primary step is the hydrolysis of the 1-acetoxyethyl ester to form the active drug, cefuroxime.[6] This reaction is rapid, particularly under physiological conditions, and is mediated by esterases in vivo.[8]

  • β-Lactam Ring Cleavage: A critical degradation step is the opening of the β-lactam ring, which is essential for the drug's antibacterial activity.[4][9] This cleavage results in a complete loss of therapeutic efficacy. This reaction is accelerated in both acidic and alkaline environments.[10]

Under alkaline conditions, Cefuroxime Axetil shows extensive degradation.[9] Studies have shown that in 0.1N NaOH, significant degradation occurs within minutes.[9][10] Similarly, acidic conditions (e.g., 0.1N HCl) also lead to rapid degradation.[10] The maximum stability for cefuroxime (the active metabolite) is observed in the pH range of 4 to 7.[5]

Isomerization

Cefuroxime Axetil can undergo isomerization to form Δ³-isomers and E-isomers, which can be present as process-related impurities or as degradation products.[6][11] The formation of the Δ³-isomer is a significant degradation pathway, particularly under stress conditions of high temperature and humidity.[1][11]

Photodegradation

Exposure to light, especially UV radiation, can induce the photodegradation of cefuroxime and its derivatives.[4] While generally considered more stable to light than to hydrolytic stress, photodegradation can lead to complex reactions, including isomerization and fragmentation of the molecule.[4] However, some studies indicate that Cefuroxime Axetil exhibits considerable stability against photolytic degradation when exposed to sunlight.[10] Abiotic hydrolysis and direct photolysis are considered primary elimination processes for cephalosporins in surface water.[12]

Degradation Pathway of Cefuroxime Axetil

G CA Cefuroxime Axetil (Diastereomers A and B) Cef Cefuroxime (Active Drug) CA->Cef Ester Hydrolysis (Primary Pathway) Inactive Inactive Products (Opened β-Lactam Ring) CA->Inactive Direct β-Lactam Hydrolysis Isomers Δ³-Isomers and E-Isomers CA->Isomers Isomerization (Heat, Humidity) Cef->Inactive β-Lactam Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathways of Cefuroxime Axetil in aqueous solution.

Quantitative Degradation Data

The rate and extent of Cefuroxime Axetil degradation are highly dependent on environmental conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Hydrolytic Degradation of Cefuroxime Axetil

Stress ConditionTimeDegradation (%)Reference
0.1N NaOH90 minutes~29.56% (70.44% remaining)[10]
0.1N NaOH3 days100%[10]
0.1N HCl90 minutes~29.06% (70.94% remaining)[10]
0.1N HCl3 days100%[10]
0.5 mol L⁻¹ NaOH0.5 minutesHydrolyzed to Cefuroxime[13]

Table 2: Stability of Reconstituted Cefuroxime Axetil Oral Suspension

Storage ConditionTimeStability (% Remaining)Reference
Refrigerated (2-8°C)10 days> 90%[14][15]
Room Temperature5 days> 90%[14][15]
Room Temperature7 days~80%[14][15]

Table 3: Other Stress Conditions

Stress ConditionTimeDegradation (%)Reference
30% H₂O₂ (Oxidative)90 minutes~32.1% (67.90% remaining)[10]
30% H₂O₂ (Oxidative)3 days100%[10]
Thermal (50°C)5 days~24.67% (75.33% remaining)[10]
Sunlight (Photolytic)5 days~27.12% (72.88% remaining)[10]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are typical protocols for forced degradation and analysis.

Forced Degradation Study Protocol

A standard protocol for inducing degradation under various stress conditions is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of Cefuroxime Axetil in a suitable solvent like methanol at a concentration of 1 mg/mL.[4][9]

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1N NaOH.[9]

    • Keep the mixture at room temperature for specified time intervals (e.g., 30, 60, 90 minutes).[9]

    • Withdraw samples at each interval, neutralize with 0.1N HCl, and dilute with a suitable mobile phase for analysis.[4]

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1N HCl.[4]

    • Maintain the mixture at room temperature for a specified period.[4]

    • Neutralize samples with 0.1N NaOH before analysis.[4]

  • Oxidative Degradation:

    • Treat the stock solution with 30% hydrogen peroxide (H₂O₂).[4][10]

    • Keep the mixture at room temperature for a specified duration before analysis.[4]

  • Thermal Degradation:

    • Expose the solid drug substance to a specific temperature (e.g., 50°C or 60°C) in a hot air oven for a set period.[4][10]

    • Dissolve the stressed sample in a suitable solvent for analysis.[4]

  • Photolytic Degradation:

    • Expose the drug solution or solid substance to direct sunlight or a UV lamp for a defined period.[4][10]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1N HCl) Stock->Acid Alkali Alkaline (0.1N NaOH) Stock->Alkali Oxidative Oxidative (30% H₂O₂) Stock->Oxidative Thermal Thermal (e.g., 60°C) Stock->Thermal Photo Photolytic (Sunlight/UV) Stock->Photo Neutralize Neutralize/Dilute (if applicable) Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability-Indicating RP-HPLC Method Neutralize->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify

Caption: General experimental workflow for Cefuroxime Axetil degradation studies.

Analytical Methodology: RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Cefuroxime Axetil from its degradation products.[11][16]

  • Column: A common choice is a C8 or C18 column (e.g., Teknokroma Tracer Excel C8, 15cm x 0.46cm, 5µm).[16]

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer, methanol, and acetonitrile. A representative composition is 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile in a ratio of 60:35:5 (v/v/v).[16]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[16]

  • Detection: UV detection is commonly performed at a wavelength of 278 nm or 281 nm.[7][16]

  • Column Temperature: The column is often maintained at a constant temperature, such as 35°C, to ensure reproducibility.[16]

This method allows for the separation of Cefuroxime Axetil diastereomers (A and B) from key degradation products like the Δ³-isomers and E-isomers.[16]

Conclusion

The degradation of Cefuroxime Axetil in aqueous solutions is a multifaceted process dominated by hydrolysis of the ester side chain and the core β-lactam ring. The stability of the molecule is highly sensitive to pH and temperature. While isomerization to Δ³ and E-isomers represents another significant degradation route, the drug shows relative stability under photolytic and thermal stress compared to hydrolytic conditions. Understanding these degradation pathways and kinetics is paramount for the development of stable, safe, and effective Cefuroxime Axetil formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting reliable stability and degradation studies.

References

A Technical Guide to the Crystal Structure of Cefuroxime Axetil Diastereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of Cefuroxime Axetil diastereoisomers. Cefuroxime Axetil, a crucial second-generation cephalosporin antibiotic, exists as a mixture of two diastereoisomers, designated as A and B. The solid-state properties of these isomers, particularly their crystallinity, play a significant role in the drug's stability, bioavailability, and manufacturing processes. This document synthesizes available data on the characterization of these forms, outlines key experimental protocols, and presents logical workflows for their analysis.

Cefuroxime Axetil can exist in both crystalline and amorphous forms. The amorphous form is generally preferred in pharmaceutical formulations due to its higher bioavailability. However, it is metastable and can convert to the more stable, but less soluble, crystalline form, which can impact the drug's efficacy.[1] The presence of crystalline forms can be identified by techniques such as X-ray powder diffraction (XRPD), which shows sharp peaks for crystalline material and a halo pattern for amorphous content.[2]

Data Presentation

The following tables summarize the key physicochemical properties of the crystalline and amorphous forms of Cefuroxime Axetil based on available literature.

Table 1: Physicochemical Properties of Cefuroxime Axetil Forms

PropertyCrystalline FormAmorphous FormReferences
Appearance White to off-white crystalline powderWhite to yellowish-white powder[3]
Melting Point (DSC) Sharp endotherm around 86°CExhibits a glass transition (Tg) at approximately 74.8°C[2]
X-ray Powder Diffraction (XRPD) Characterized by high-intensity diffraction peaks, with a notable peak around 7.7° 2θDisplays a characteristic amorphous halo with no distinct peaks
Solubility Lower solubilityHigher solubility and dissolution rate[1]

Table 2: Spectroscopic Characterization of Cefuroxime Axetil Forms

TechniqueCrystalline FormAmorphous FormReferences
FT-IR Spectroscopy Distinct vibrational bandsBroader and less defined vibrational bands compared to the crystalline form[4]
Raman Spectroscopy Well-defined peaks indicative of a highly ordered structureBroader peaks, reflecting the disordered nature of the material[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Cefuroxime Axetil diastereoisomers are provided below.

X-ray Powder Diffraction (XRPD)

Objective: To differentiate between the crystalline and amorphous forms of Cefuroxime Axetil and to quantify the amount of crystalline or amorphous content in a sample.

Instrumentation: A powder X-ray diffractometer, such as a Bruker AXS D8 ADVANCE with a Bragg-Brentano goniometer and a LynxEye detector, is suitable.

Sample Preparation: The sample is gently ground to a fine powder and packed into a sample holder (e.g., a PMMA holder) using a top-loading method.

Data Collection:

  • X-ray Source: CuKα radiation (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 30 mA

  • Scan Range (2θ): 3° to 45°

  • Step Size: 0.02°

  • Time per Step: 1.0 second

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp diffraction peaks, which are characteristic of crystalline material, or a broad halo, indicative of amorphous content. Quantification can be performed by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of Cefuroxime Axetil, such as melting point and glass transition temperature, which are distinct for the crystalline and amorphous forms.

Instrumentation: A differential scanning calorimeter, for instance, a TA Instruments Q1000.[5]

Sample Preparation: Approximately 1-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

Experimental Conditions:

  • Temperature Range: Typically from -20°C to 100°C for analyzing the glass transition of the amorphous form and up to 200°C for the melting of the crystalline form.[5]

  • Heating Rate: A standard heating rate is 10°C/min.[5]

  • Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is used to maintain an inert atmosphere.[5]

  • Modulation (for MDSC): For enhanced sensitivity in detecting the glass transition, a modulation temperature of ±1°C every 60 seconds can be applied.[5]

Data Analysis: The DSC thermogram is analyzed for endothermic events, such as melting peaks (for crystalline forms), and changes in the heat capacity, which indicate a glass transition (for amorphous forms).

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Objective: To obtain vibrational spectra that can serve as fingerprints for the different solid-state forms of Cefuroxime Axetil.

Instrumentation:

  • FT-IR: A spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) unit.

  • Raman: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

Sample Preparation: For both techniques, a small amount of the powder sample is placed directly onto the sample stage.

Data Collection:

  • FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹).

  • Raman: Spectra are collected over a similar spectral range, with the laser power optimized to avoid sample degradation.

Data Analysis: The positions, intensities, and shapes of the vibrational bands in the resulting spectra are compared. The more ordered crystalline form will typically exhibit sharper and more numerous bands compared to the broader and less defined bands of the amorphous form.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Objective: To separate and quantify the individual diastereoisomers (A and B) of Cefuroxime Axetil.

Instrumentation: A UHPLC system, such as a Thermo Scientific UltiMate 3000 with a DAD detector, is appropriate.[1]

Chromatographic Conditions:

  • Column: A Kinetex C-18 column (100 mm × 2.1 mm, 1.7 µm particle size) provides good separation.[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 88:12 v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 278 nm.[1]

  • Injection Volume: 5 µL.[1]

Sample Preparation:

  • Amorphous Form: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v).[1]

  • Crystalline Form: Dissolve the sample in pure methanol.[1]

Data Analysis: The retention times and peak areas of the two diastereoisomers are used for identification and quantification.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of Cefuroxime Axetil diastereoisomers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Solid-State Characterization cluster_2 Diastereomer Analysis cluster_3 Data Interpretation start Cefuroxime Axetil Sample grinding Grinding start->grinding XRPD XRPD Analysis grinding->XRPD DSC DSC Analysis grinding->DSC FTIR_Raman FT-IR/Raman Spectroscopy grinding->FTIR_Raman HPLC HPLC Separation grinding->HPLC crystal_form Crystalline vs. Amorphous Identification XRPD->crystal_form thermal_props Thermal Properties DSC->thermal_props vib_spectra Vibrational Spectra FTIR_Raman->vib_spectra diastereomer_ratio Diastereomer Ratio HPLC->diastereomer_ratio

Caption: General experimental workflow for Cefuroxime Axetil analysis.

Logical_Relationship cluster_0 Physicochemical Properties cluster_1 Solid-State Form solubility Solubility bioavailability Bioavailability solubility->bioavailability stability Stability stability->bioavailability crystalline Crystalline crystalline->solubility Lower crystalline->stability Higher amorphous Amorphous amorphous->solubility Higher amorphous->stability Lower

Caption: Relationship between solid-state form and key drug properties.

References

Cefuroxime Axetil: An In-Depth Technical Guide to In Vivo Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is administered as a prodrug to enhance oral bioavailability. This technical guide provides a comprehensive overview of the in vivo metabolism and excretion of cefuroxime axetil. It details the conversion of the prodrug to its active form, cefuroxime, and its subsequent elimination from the body. This document synthesizes quantitative pharmacokinetic data, outlines key experimental methodologies for its study, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

Cefuroxime axetil is the 1-(acetyloxy)ethyl ester prodrug of the bactericidal antibiotic cefuroxime.[1] Cefuroxime itself has poor oral absorption, necessitating its formulation as a more lipophilic ester to improve its passage through the gastrointestinal tract.[2][3] Once absorbed, cefuroxime axetil has little to no antibacterial activity until it is hydrolyzed in vivo to release the active cefuroxime moiety.[1] This guide delves into the critical processes of its metabolism and excretion, providing a technical resource for professionals in the field of drug development and pharmacology.

Metabolism of Cefuroxime Axetil

The metabolism of cefuroxime axetil is a rapid, two-step process primarily occurring in the intestinal mucosa and blood.[4][5]

Step 1: Hydrolysis to Cefuroxime

Following oral administration, cefuroxime axetil is absorbed from the gastrointestinal tract.[4] In the intestinal mucosal cells and the bloodstream, it is rapidly hydrolyzed by non-specific esterases.[2][5][6] This enzymatic action cleaves the ester bond, releasing the active antibiotic, cefuroxime.[5]

Step 2: Metabolism of the Axetil Moiety

The remaining axetil group is further metabolized into acetaldehyde and acetic acid, which are common endogenous compounds that enter the body's metabolic pool.[5] The active drug, cefuroxime, is not metabolized further and is systemically distributed.[5][7]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Cefuroxime Axetil (Oral) Cefuroxime Axetil (Oral) Intestinal Mucosa Intestinal Mucosa Cefuroxime Axetil (Oral)->Intestinal Mucosa Absorption Cefuroxime (Active) Cefuroxime (Active) Intestinal Mucosa->Cefuroxime (Active) Hydrolysis by Esterases Acetaldehyde Acetaldehyde Intestinal Mucosa->Acetaldehyde Acetic Acid Acetic Acid Intestinal Mucosa->Acetic Acid Metabolic Pool Metabolic Pool Acetaldehyde->Metabolic Pool Acetic Acid->Metabolic Pool

In vivo metabolic pathway of Cefuroxime Axetil.

Quantitative Pharmacokinetic Data

The pharmacokinetics of cefuroxime following oral administration of cefuroxime axetil have been extensively studied. The data presented below is summarized from studies in healthy adult volunteers.

ParameterValueConditions
Bioavailability 37%Fasting State[2][6]
52%Post-prandial State[2][4][6]
Time to Peak Plasma Concentration (Tmax) 2-3 hoursAdults[2][6]
Peak Plasma Concentration (Cmax) after 250 mg dose 4 mcg/mL-[7]
Plasma Half-life (t1/2) 1-1.5 hoursNormal Renal Function[6]
Protein Binding 30-50%-[7]

Excretion of Cefuroxime

Cefuroxime is primarily eliminated from the body via the kidneys.[6][7] Approximately 90-100% of the drug is excreted unchanged in the urine within 24 hours.[7] This excretion occurs through a combination of glomerular filtration and tubular secretion.[5][8]

Impact of Renal Impairment

Given its primary route of excretion, the pharmacokinetics of cefuroxime are significantly altered in patients with renal impairment. The serum half-life of cefuroxime is prolonged as creatinine clearance decreases.

Creatinine Clearance (mL/min)Serum Half-life (hours)Recommended Dosing Interval
> 851.4 ± 0.33Every 12 hours (standard)
50 to 842.4 ± 0.65Every 12 hours
15 to 494.6 ± 2.32Every 24 hours[2][9]
< 1516.8 ± 10.2Every 48 hours[2][9]

Data adapted from studies on patients with varying degrees of renal function.[9][10][11]

Experimental Protocols

The determination of cefuroxime axetil's metabolism and excretion relies on robust analytical methodologies.

Quantification of Cefuroxime in Biological Matrices

Objective: To determine the concentration of cefuroxime in plasma, serum, or urine samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., Cefuroxime-d3).[12]

    • Vortex the mixture for 30 seconds to precipitate proteins.[12]

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a clean vial for analysis.[12]

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column.[12]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[12]

    • Monitor for specific precursor-to-product ion transitions for both cefuroxime and the internal standard.

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Methanol + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Inject Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Workflow for Cefuroxime quantification in plasma.
In Situ Intestinal Perfusion Studies

Objective: To investigate the intestinal absorption kinetics of cefuroxime axetil.

Methodology:

  • Animal Model: Anesthetized rats are typically used for this procedure.[1][13]

  • Surgical Procedure:

    • A segment of the small intestine (e.g., jejunum) is isolated.

    • Cannulas are inserted at both the proximal and distal ends of the segment.

  • Perfusion:

    • A solution containing a known concentration of cefuroxime axetil is perfused through the isolated intestinal segment at a constant flow rate.[13]

    • Samples of the perfusate are collected from the distal end at specific time intervals.

  • Analysis:

    • The concentration of cefuroxime axetil in the collected samples is determined using a validated analytical method (e.g., HPLC).

    • The rate and extent of absorption are calculated based on the disappearance of the drug from the perfusate. This method has been used to demonstrate that the absorption of cefuroxime axetil follows Michaelis-Menten kinetics, suggesting a carrier-mediated transport mechanism.[1][13]

Conclusion

The in vivo metabolism of cefuroxime axetil is a highly efficient process that facilitates the oral delivery of the active antibiotic, cefuroxime. The prodrug is rapidly hydrolyzed by esterases in the gut wall and blood, with the active moiety being primarily excreted unchanged by the kidneys. Understanding the quantitative aspects of its pharmacokinetics, particularly the influence of food on absorption and renal function on excretion, is crucial for optimizing therapeutic regimens. The experimental protocols outlined provide a foundation for the continued study and development of cephalosporin-based therapeutics.

References

Cefuroxime Axetil in the Treatment of Early Lyme Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cefuroxime Axetil in the management of early Lyme disease, caused by the spirochete Borrelia burgdorferi. The document synthesizes data from key clinical trials, outlines experimental methodologies, and illustrates relevant biological and procedural pathways.

Mechanism of Action

Cefuroxime axetil is a second-generation cephalosporin antibiotic that acts as a prodrug.[1] Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[1] Cefuroxime then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[1] This inhibition leads to a defective cell wall, ultimately causing bacterial cell lysis and death.[1] Cefuroxime exhibits activity against a broad spectrum of bacteria, including the causative agent of Lyme disease, Borrelia burgdorferi.

cluster_absorption Gastrointestinal Tract & Bloodstream cluster_action Bacterial Cell Cefuroxime Axetil (Oral) Cefuroxime Axetil (Oral) Hydrolysis by Esterases Hydrolysis by Esterases Cefuroxime Axetil (Oral)->Hydrolysis by Esterases Absorption Cefuroxime (Active Form) Cefuroxime (Active Form) Hydrolysis by Esterases->Cefuroxime (Active Form) Binds to PBPs Binds to PBPs Cefuroxime (Active Form)->Binds to PBPs Inhibition Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis Binds to PBPs->Inhibition of Peptidoglycan Synthesis Defective Cell Wall Defective Cell Wall Inhibition of Peptidoglycan Synthesis->Defective Cell Wall Bacterial Cell Lysis Bacterial Cell Lysis Defective Cell Wall->Bacterial Cell Lysis

Mechanism of Cefuroxime Axetil Action

Clinical Efficacy in Early Lyme Disease

Multiple randomized, multicenter, investigator-blinded clinical trials have been conducted to evaluate the efficacy of Cefuroxime Axetil in treating early Lyme disease, often in comparison to doxycycline.[2][3] The primary presentation of early Lyme disease in these trials was physician-documented erythema migrans.[2][3]

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical trials comparing Cefuroxime Axetil with Doxycycline for the treatment of early Lyme disease.

Table 1: Clinical Trial Demographics and Treatment Regimens

Study IdentifierTotal PatientsCefuroxime Axetil Arm (n)Cefuroxime Axetil DosageDoxycycline Arm (n)Doxycycline DosageTreatment Duration
Nadelman et al.12363500 mg twice daily60100 mg three times daily20 days
Luger et al.232119500 mg twice daily113100 mg three times daily20 days

Table 2: Clinical Outcomes of Cefuroxime Axetil vs. Doxycycline

Study IdentifierOutcome MeasureCefuroxime AxetilDoxycyclineDifference (95% CI)
Nadelman et al.[2]Satisfactory Clinical Outcome (Success or Improvement) at 1 Month Post-Treatment93% (51/55)88% (45/51)5% (-5% to 14%)
Nadelman et al.[4][2]Satisfactory Clinical Outcome at 1 Year Post-Treatment90% (43/48)92% (35/38)-2% (-12% to 7%)
Luger et al.[3]Satisfactory Clinical Outcome (Success or Improvement) at 1 Month Post-Treatment90% (90/100)95% (89/94)-5% (-12% to 3%)
Luger et al.[5][3]Satisfactory Clinical Outcome at 1 Year Post-Treatment95% (62/65)100% (53/53)-5% (-10% to 4%)

Table 3: Adverse Events Associated with Treatment

Study IdentifierAdverse EventCefuroxime AxetilDoxycyclineP-value
Nadelman et al.[2]Any Drug-Related Adverse Event30%32%NS
Photosensitivity Reactions0%15%0.001
Diarrhea21%7%0.035
Jarisch-Herxheimer Reactions29%8%0.005
Luger et al.[3]Any Drug-Related Adverse Event17%28%0.041
Photosensitivity Reactions0%6%0.006
Diarrhea5%0%0.030
Jarisch-Herxheimer Reactions12%12%NS

Experimental Protocols

The methodologies employed in the key clinical trials comparing Cefuroxime Axetil and Doxycycline for early Lyme disease share a similar framework. The following is a generalized experimental protocol based on these studies.

Study Design

The studies were typically designed as randomized, multicenter, investigator-blinded clinical trials.[2][3]

Patient Population

Patients enrolled in these trials were required to have physician-documented erythema migrans.[2][3]

Intervention

Patients were randomly assigned to receive one of the following oral treatment regimens for a duration of 20 days:

  • Cefuroxime Axetil: 500 mg twice daily[2][3]

  • Doxycycline: 100 mg three times daily[2][3]

Clinical Evaluations

Clinical assessments were conducted at multiple time points, including during treatment (days 8-12), and at several intervals post-treatment (e.g., 1-5 days, and 1, 3, 6, 9, and 12 months).[2][3]

Outcome Measures

The primary efficacy endpoints were the resolution of erythema migrans and other signs and symptoms of early Lyme disease, as well as the prevention of the development of late-stage Lyme disease manifestations.[2][3] A "satisfactory clinical outcome" was generally defined as either success or improvement in the patient's condition.[2][3]

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (20 Days) cluster_followup Follow-up & Assessment cluster_outcomes Outcome Analysis Patient with Erythema Migrans Patient with Erythema Migrans Physician Documentation Physician Documentation Patient with Erythema Migrans->Physician Documentation Informed Consent Informed Consent Physician Documentation->Informed Consent Random Assignment Random Assignment Informed Consent->Random Assignment Cefuroxime Axetil Arm Cefuroxime Axetil Arm Random Assignment->Cefuroxime Axetil Arm Doxycycline Arm Doxycycline Arm Random Assignment->Doxycycline Arm Cefuroxime Axetil (500mg BID) Cefuroxime Axetil (500mg BID) Cefuroxime Axetil Arm->Cefuroxime Axetil (500mg BID) Doxycycline (100mg TID) Doxycycline (100mg TID) Doxycycline Arm->Doxycycline (100mg TID) Clinical Evaluations Clinical Evaluations Cefuroxime Axetil (500mg BID)->Clinical Evaluations Doxycycline (100mg TID)->Clinical Evaluations 1, 3, 6, 9, 12 Months Post-Treatment 1, 3, 6, 9, 12 Months Post-Treatment Clinical Evaluations->1, 3, 6, 9, 12 Months Post-Treatment Efficacy Assessment Efficacy Assessment 1, 3, 6, 9, 12 Months Post-Treatment->Efficacy Assessment Safety Assessment Safety Assessment Efficacy Assessment->Safety Assessment

Clinical Trial Workflow for Early Lyme Disease

Conclusion

Cefuroxime axetil is a well-tolerated and effective oral antibiotic for the treatment of early Lyme disease.[3][[“]] Clinical trials have demonstrated its efficacy to be comparable to that of doxycycline in achieving satisfactory clinical outcomes and preventing the progression to late-stage disease.[2][3] The choice between cefuroxime axetil and doxycycline may be guided by patient-specific factors, such as the potential for adverse events like photosensitivity with doxycycline and diarrhea or Jarisch-Herxheimer reactions with cefuroxime axetil.[2][3][[“]] For pediatric patients, cefuroxime axetil is a viable alternative to amoxicillin.[7][8] Overall, cefuroxime axetil represents a crucial therapeutic option in the management of early Lyme disease.

References

The Escalating Challenge of Cefuroxime Axetil Resistance in Beta-Lactamase Producing Strains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread emergence of antibiotic resistance poses a significant threat to global health. Cefuroxime Axetil, a second-generation cephalosporin, has long been a valuable tool in treating a variety of bacterial infections. However, its efficacy is increasingly compromised by the proliferation of beta-lactamase producing bacterial strains. This technical guide provides a comprehensive overview of the core resistance mechanisms, focusing on the enzymatic degradation by beta-lactamases, and explores the contributions of other cellular processes such as altered outer membrane permeability and active efflux. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to combat this growing challenge.

Core Resistance Mechanisms to Cefuroxime Axetil

The primary mechanism of resistance to Cefuroxime Axetil in many bacterial strains is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive. Beyond enzymatic degradation, other mechanisms can contribute to a resistant phenotype, often working in concert with beta-lactamase production.

Enzymatic Degradation by Beta-Lactamases

Beta-lactamases are a diverse group of enzymes classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.[1] Cefuroxime, while designed to be more stable against some common beta-lactamases, is susceptible to hydrolysis by more potent and evolved enzymes, particularly Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.[2][3]

  • Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes, primarily belonging to molecular class A, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including cefuroxime and third-generation cephalosporins like ceftriaxone and cefotaxime.[4] Common ESBL families include TEM, SHV, and CTX-M. The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination among different bacterial species.[5]

  • AmpC Beta-Lactamases: These are primarily class C cephalosporinases.[6] In some bacteria, such as Enterobacter cloacae, the ampC gene is chromosomally encoded and its expression can be induced in the presence of certain beta-lactam antibiotics, including cefoxitin.[7][8] Mutations in the regulatory genes, such as ampD, can lead to constitutive hyperproduction of AmpC, resulting in high-level resistance to cefuroxime and other cephalosporins.[8][9] Plasmid-mediated AmpC beta-lactamases have also emerged, contributing to the spread of resistance to organisms that do not naturally possess this gene, such as Escherichia coli and Klebsiella pneumoniae.[5]

Altered Outer Membrane Permeability

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, limiting the influx of noxious substances, including antibiotics. Porins are protein channels that facilitate the diffusion of hydrophilic molecules like beta-lactam antibiotics across this membrane. Mutations leading to a decrease in the number or alteration of the structure of these porin channels can significantly reduce the intracellular concentration of cefuroxime, thereby contributing to resistance.[10][11] This mechanism is often synergistic with beta-lactamase production, as a lower intracellular antibiotic concentration can be more effectively neutralized by the enzymes.

Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell.[12] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a significant role in multidrug resistance.[2][4][13] Overexpression of these pumps can reduce the intracellular accumulation of cefuroxime to sub-inhibitory levels. The expression of efflux pump genes is tightly regulated by a network of transcriptional regulators.[13][14]

Quantitative Data on Cefuroxime Axetil Resistance

The following tables summarize key quantitative data related to cefuroxime resistance in beta-lactamase producing strains, providing a comparative overview of enzyme kinetics, minimum inhibitory concentrations (MICs), and the prevalence of resistance mechanisms.

Table 1: Kinetic Parameters of Selected Beta-Lactamases against Cefuroxime

Beta-LactamaseAmbler ClassBacterial Sourcekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Reference
P99CEnterobacter cloacae0.010 - 1.7Low-[2][15]
VariousCVarious0.010 - 1.7Low-[2][15][16]
CTX-M-15AE. coli4204110.2[17]

Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Cefuroxime against Beta-Lactamase Producing Strains

Bacterial SpeciesBeta-Lactamase TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliESBL>32>32[18]
Klebsiella pneumoniaeESBL>32>32[18]
Escherichia coliAmpC>128>128[19]
Klebsiella pneumoniaeAmpC>128>128[19]

Table 3: Prevalence of ESBL and AmpC Production in Cefuroxime-Resistant Enterobacteriaceae

Bacterial SpeciesResistance ProfilePrevalence of ESBLPrevalence of AmpCGeographic RegionReference
Escherichia coliCefotaxime-resistant27.78%-Ecuador[14]
EnterobacteriaceaeUrinary Tract Infections70.6%7.9%Egypt[5]
EnterobacteralesFresh Vegetables6.6%20.9%Israel[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cefuroxime resistance mechanisms.

Phenotypic Detection of ESBL Production: Double-Disk Synergy Test (DDST)

Principle: This test is based on the principle that the activity of extended-spectrum cephalosporins is enhanced in the presence of a beta-lactamase inhibitor (clavulanic acid) against ESBL-producing organisms.[20]

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar (MHA) plate with the bacterial suspension to create a uniform lawn.

  • Place a disk containing amoxicillin-clavulanate (20/10 µg) in the center of the MHA plate.

  • Place disks of third-generation cephalosporins (e.g., ceftazidime 30 µg, cefotaxime 30 µg) and a fourth-generation cephalosporin (e.g., cefepime 30 µg) at a distance of 20 mm (center to center) from the amoxicillin-clavulanate disk.[10][21]

  • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: A keyhole-shaped zone of inhibition or an enhancement of the zone of inhibition of the cephalosporin disk towards the amoxicillin-clavulanate disk is considered a positive result for ESBL production.[20]

Phenotypic Detection of AmpC Beta-Lactamase Production: Modified Three-Dimensional Test

Principle: This method detects the production of AmpC beta-lactamases by observing the distortion of the zone of inhibition of a cefoxitin disk caused by the enzymatic activity present in a bacterial extract.[12][22][23]

Procedure:

  • Enzyme Extract Preparation:

    • Culture the test organism in brain heart infusion (BHI) broth.

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the pellet in a suitable buffer and lyse the cells by sonication or freeze-thawing to release the periplasmic enzymes.

    • Centrifuge the lysate to remove cellular debris. The supernatant contains the crude enzyme extract.[24]

  • Test Procedure:

    • Prepare a lawn culture of a susceptible indicator strain (e.g., E. coli ATCC 25922) on an MHA plate.

    • Place a cefoxitin (30 µg) disk in the center of the plate.

    • Using a sterile blade, cut a slit in the agar from the edge of the cefoxitin disk to the periphery of the plate.

    • Load 20-30 µL of the prepared enzyme extract into the slit.

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: A distortion or indentation of the cefoxitin zone of inhibition at the intersection with the slit containing the enzyme extract indicates AmpC production.[12][24]

Molecular Detection of Beta-Lactamase Genes (blaTEM, blaSHV, blaCTX-M) by PCR

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific gene sequences encoding for common beta-lactamases.

Procedure:

  • DNA Extraction:

    • Isolate bacterial DNA from a pure culture using a commercial DNA extraction kit or a simple boiling method. For the boiling method, suspend a few colonies in sterile water, boil for 10 minutes, and centrifuge to pellet the cell debris. The supernatant contains the DNA.[11][25]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for blaTEM, blaSHV, and blaCTX-M genes.

    • Add the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

      • Initial denaturation: 94-95°C for 5-10 minutes.

      • 30-35 cycles of:

        • Denaturation: 94-95°C for 30-45 seconds.

        • Annealing: 50-62°C for 30-45 seconds (temperature is primer-dependent).

        • Extension: 72°C for 30-60 seconds.

      • Final extension: 72°C for 5-10 minutes.[26][27]

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating agent (e.g., ethidium bromide).

    • The presence of a band of the expected size for each gene indicates a positive result.

Analysis of Outer Membrane Proteins (OMPs) by SDS-PAGE

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight, allowing for the comparison of OMP profiles between susceptible and resistant strains.

Procedure:

  • OMP Extraction:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or French press.

    • Separate the total membranes by ultracentrifugation.

    • Selectively solubilize the inner membrane proteins using a detergent such as Triton X-100 or sodium lauryl sarcosinate, leaving the OMPs in the pellet.

    • Wash and resuspend the OMP pellet in a suitable buffer.[28][29][30]

  • Protein Quantification:

    • Determine the protein concentration of the OMP extracts using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Mix the OMP samples with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis:

    • Compare the OMP profiles of resistant and susceptible strains. The absence or reduced intensity of specific protein bands in the resistant strain may indicate porin loss.

Assessment of Efflux Pump Activity: Ethidium Bromide-Agar Cartwheel Method

Principle: This method provides a qualitative assessment of efflux pump activity by observing the fluorescence of ethidium bromide (EtBr), a known efflux pump substrate. Bacteria with active efflux pumps will expel EtBr, resulting in lower intracellular accumulation and reduced fluorescence.[6][16][31][32]

Procedure:

  • Prepare MHA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).

  • Prepare bacterial suspensions equivalent to a 0.5 McFarland standard.

  • Divide the agar plates into sectors (like a cartwheel).

  • Inoculate each sector with a different bacterial strain by streaking from the center to the edge of the plate.

  • Incubate the plates at 37°C for 16-18 hours in the dark.

  • Visualize the plates under a UV transilluminator.

  • Interpretation: Strains with higher efflux pump activity will show less fluorescence at higher concentrations of EtBr compared to strains with lower or no efflux activity. The minimum concentration of EtBr that produces fluorescence is recorded.[1][32]

Visualizing the Mechanisms of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in Cefuroxime Axetil resistance.

Signaling Pathway of AmpC Beta-Lactamase Induction

AmpC_Induction Cefoxitin Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Inhibits CellWall Cell Wall Peptidoglycan Muropeptides Muropeptide Fragments CellWall->Muropeptides Turnover AmpG AmpG Permease Muropeptides->AmpG AmpR_inactive AmpR (Inactive) Muropeptides->AmpR_inactive Accumulation Binds to AmpD AmpD AmpG->AmpD Transport into cytoplasm AmpD->Muropeptides Degrades AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC ampC gene AmpR_active->ampC Activates Transcription AmpC_enzyme AmpC β-lactamase ampC->AmpC_enzyme Translation Cefuroxime Cefuroxime AmpC_enzyme->Cefuroxime Hydrolyzes Hydrolyzed_Cefuroxime Hydrolyzed Cefuroxime

Caption: AmpC beta-lactamase induction pathway.

Experimental Workflow for Phenotypic Detection of Beta-Lactamases

Phenotypic_Detection_Workflow start Clinical Isolate Suspected of Resistance esbl_screen Screen for ESBL (e.g., DDST) start->esbl_screen ampc_screen Screen for AmpC (e.g., Modified 3D Test) start->ampc_screen esbl_positive ESBL Positive esbl_screen->esbl_positive Positive negative Negative for ESBL/AmpC esbl_screen->negative Negative ampc_positive AmpC Positive ampc_screen->ampc_positive Positive ampc_screen->negative Negative molecular_confirmation Molecular Confirmation (PCR for bla genes) esbl_positive->molecular_confirmation ampc_positive->molecular_confirmation

Caption: Workflow for phenotypic beta-lactamase detection.

Logical Relationship of Cefuroxime Resistance Mechanisms

Resistance_Mechanisms Cefuroxime_Resistance Cefuroxime Resistance Beta_Lactamase Beta-Lactamase Production Beta_Lactamase->Cefuroxime_Resistance ESBL ESBLs (TEM, SHV, CTX-M) Beta_Lactamase->ESBL AmpC AmpC Beta_Lactamase->AmpC Porin_Loss Outer Membrane Porin Loss Porin_Loss->Cefuroxime_Resistance Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Cefuroxime_Resistance

Caption: Interplay of cefuroxime resistance mechanisms.

Conclusion

The resistance of beta-lactamase producing strains to Cefuroxime Axetil is a multifaceted problem driven primarily by the enzymatic activity of ESBLs and AmpC beta-lactamases, often compounded by decreased outer membrane permeability and active efflux of the antibiotic. A thorough understanding of these mechanisms, supported by robust and standardized experimental methodologies, is crucial for the development of effective countermeasures. This guide provides a foundational resource for researchers and pharmaceutical professionals, offering detailed protocols and quantitative data to aid in the surveillance of resistance, the characterization of resistant isolates, and the design of novel therapeutic strategies to overcome this significant clinical challenge. The continued evolution of beta-lactamases necessitates ongoing research and development to ensure the long-term viability of beta-lactam antibiotics in our therapeutic arsenal.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for Cefuroxime Axetil Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefuroxime axetil is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. It is the axetil ester prodrug of cefuroxime, which enhances its oral bioavailability. Accurate and precise quantification of Cefuroxime Axetil in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of Cefuroxime Axetil. This application note provides a detailed protocol for the assay of Cefuroxime Axetil using a reversed-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method described herein utilizes reversed-phase chromatography to separate Cefuroxime Axetil from its potential degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and an organic modifier. The analyte is detected and quantified using a UV-Vis detector at a specific wavelength.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and DAD or UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.02M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (60:35:5 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature 35°C
Run Time Approximately 15 minutes
Reagents and Standards
  • Cefuroxime Axetil Reference Standard (purity > 99%)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade (obtained from a water purification system)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 600 mL of HPLC grade water.

  • Add 350 mL of Methanol and 50 mL of Acetonitrile to the buffer solution.

  • Mix thoroughly and sonicate for 15 minutes to degas the solution.

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh about 25 mg of Cefuroxime Axetil Reference Standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and make up the volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Cefuroxime Axetil and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of methanol and sonicate for 15 minutes to extract the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity No interference from common excipients or degradation products
Robustness The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.

System Suitability

Before starting the analysis, the chromatographic system should be equilibrated with the mobile phase for at least 30 minutes. The system suitability is checked by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%

Data Presentation

The concentration of Cefuroxime Axetil in the sample solution is determined by comparing the peak area of the sample with the peak area of the standard solution. The following table provides an example of a calibration curve data.

Concentration (µg/mL)Peak Area (mAU*s)
10150234
20301456
40602890
60904321
801205789
1001507234

Experimental Workflow

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis prep Preparation hplc_system HPLC System mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation system_suitability System Suitability Test standard_prep->system_suitability sample_prep Sample Solution Preparation injection Sample Injection sample_prep->injection analysis Data Analysis equilibration->system_suitability system_suitability->injection chromatogram Chromatogram Acquisition injection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration calculation Concentration Calculation peak_integration->calculation report Final Report calculation->report

Application Notes and Protocols: In Vitro Efficacy of Cefuroxime Axetil Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of Cefuroxime Axetil against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, otitis media, and meningitis. This document includes key quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows to support research and development activities.

Mechanism of Action

Cefuroxime is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a beta-lactam antibiotic, cefuroxime targets and binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inactivating these PBPs, cefuroxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Cefuroxime Axetil is a prodrug of cefuroxime, which is hydrolyzed in the intestinal mucosa and blood to its active form, cefuroxime.

Mechanism of Action of Cefuroxime cluster_0 Bacterial Cell Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) Cefuroxime->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Cefuroxime->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of Cefuroxime Action.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Cefuroxime against Streptococcus pneumoniae is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The Clinical and Laboratory Standards Institute (CLSI) provides standardized interpretive criteria for these values.

CLSI MIC Breakpoints for Cefuroxime against Streptococcus pneumoniae (Non-Meningitis Isolates)

The following table summarizes the MIC breakpoints for Cefuroxime against S. pneumoniae for infections other than meningitis, as per the Johns Hopkins ABX Guide.[2] These values are essential for categorizing clinical isolates as susceptible, intermediate, or resistant.

Route of AdministrationSusceptible (S)Intermediate (I)Resistant (R)
Oral ≤ 1 µg/mL--
Parenteral (IV) ≤ 0.5 µg/mL--

Note: The absence of intermediate and resistant breakpoints for the oral route in the provided source may reflect a high level of efficacy at the susceptible breakpoint for typical dosing regimens.

Reported MIC and MBC Values from Literature

Various studies have reported a range of MIC and MBC values for Cefuroxime against S. pneumoniae. These values can vary depending on the specific strain, geographical location, and local resistance patterns. Researchers should consult recent surveillance studies for the most current data.

Study/SourcePenicillin Susceptibility of S. pneumoniaeCefuroxime MIC Range (µg/mL)Cefuroxime MBC Range (µg/mL)
Facklam et al. (as cited in a study)Not specified0.03 - 4.0Not Reported
Another studyPenicillin-resistant0.5 - >32Not Reported

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of Cefuroxime Axetil (tested as its active form, Cefuroxime) against S. pneumoniae.

MIC Determination Workflow Start Start Prepare_Inoculum Prepare S. pneumoniae Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Cefuroxime Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C ± 2°C in 5% CO2 for 20-24 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: MIC Determination Workflow.

Materials:

  • Streptococcus pneumoniae isolate(s)

  • Cefuroxime powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood (LHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator with 5% CO₂

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. pneumoniae on a blood agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB with LHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Cefuroxime Dilution Series:

    • Prepare a stock solution of Cefuroxime.

    • Perform a two-fold serial dilution of Cefuroxime in CAMHB with LHB in the wells of the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (typically 100 µL).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Cefuroxime that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

MBC Determination Workflow Start Start MIC_Plate Select Wells from MIC Plate (MIC and higher concentrations) Start->MIC_Plate Subculture Subculture Aliquots onto Blood Agar Plates MIC_Plate->Subculture Incubate Incubate Agar Plates at 35°C ± 2°C in 5% CO2 for 20-24 hours Subculture->Incubate Count_Colonies Count Colonies and Calculate CFU/mL Incubate->Count_Colonies Determine_MBC Determine MBC (≥99.9% reduction in CFU/mL) Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: MBC Determination Workflow.

Materials:

  • MIC plate from the previous experiment

  • Blood agar plates

  • Micropipettes and sterile tips

  • Incubator with 5% CO₂

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a small, standardized volume (e.g., 10 µL) and plate it onto separate, appropriately labeled blood agar plates.

  • Incubation:

    • Incubate the blood agar plates at 35°C ± 2°C in 5% CO₂ for 20-24 hours, or until colonies are visible on the plate from the growth control.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of Cefuroxime that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count (which can be determined from the colony count of the growth control plate).

Quality Control

For all susceptibility testing, it is imperative to include a quality control strain with known MIC values for the antimicrobial agent being tested. For Streptococcus pneumoniae, the recommended quality control strain is S. pneumoniae ATCC® 49619™. The obtained MIC for the quality control strain should fall within the acceptable range as defined by the current CLSI M100 document to ensure the validity of the experimental results.

Conclusion

Cefuroxime Axetil demonstrates significant in vitro activity against Streptococcus pneumoniae. The standardized protocols outlined in this document, based on CLSI guidelines, provide a robust framework for researchers to accurately assess the susceptibility of clinical isolates. Adherence to these methodologies and the use of established MIC breakpoints are critical for generating reliable and comparable data in the context of antimicrobial resistance surveillance and drug development.

References

Application Notes and Protocols for Cefuroxime Axetil Sequential Therapy in Lower Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cefuroxime axetil in sequential intravenous (IV) to oral therapy for the management of lower respiratory tract infections (LRTIs), with a primary focus on community-acquired pneumonia (CAP). The information compiled is based on findings from multiple clinical studies and is intended to guide research and development in this therapeutic area.

Introduction

Sequential antibiotic therapy, involving an initial course of intravenous treatment followed by a switch to an oral formulation, is a well-established strategy in the management of hospitalized patients with infections such as community-acquired pneumonia.[1] This approach can lead to earlier patient mobilization, shorter hospital stays, and reduced healthcare costs.[2][3] Cefuroxime, a second-generation cephalosporin, is available in both a parenteral formulation (cefuroxime sodium) and an oral prodrug form (cefuroxime axetil), making it a suitable candidate for sequential therapy.[4] Cefuroxime axetil is designed for oral administration and is effective against a broad spectrum of bacteria commonly implicated in LRTIs.[5]

Pharmacokinetics and Dosing

The transition from intravenous to oral cefuroxime requires an understanding of the pharmacokinetic differences between the two formulations. Intravenous cefuroxime has 100% bioavailability, while the oral bioavailability of cefuroxime axetil is approximately 30-50%, which increases when taken with food.[6] Typical IV dosages for adults range from 750 mg to 1.5 g every 8 hours, whereas the oral dosage is generally 250-500 mg twice daily.[6][7] For community-acquired pneumonia, a common oral dose for adults with comorbidities is 500 mg twice daily.[8]

Table 1: Pharmacokinetic Parameters of Cefuroxime

ParameterIntravenous CefuroximeOral Cefuroxime Axetil
Bioavailability100%[6]~30-50% (fasting), up to 67.9%[6][9]
Typical Adult Dose (LRTI)750 mg - 1.5 g q8h[6][10]500 mg bid[8][11]
Cmax (500 mg oral dose)N/A4.4 - 7.9 mg/L[12]
Tmax (500 mg oral dose)N/A2.4 - 3.0 h[12]
Clinical Efficacy of Sequential Therapy

Multiple studies have demonstrated the clinical effectiveness of cefuroxime axetil sequential therapy in patients with LRTIs, particularly CAP.

A large, prospective, multicenter, randomized study involving 636 adults with CAP requiring initial IV treatment compared two sequential therapy regimens: IV cefuroxime (1.5 g tid or bid for 48-72 hours) followed by oral cefuroxime axetil (500 mg bid for 7 days).[11][13] The clinical response rates were comparable between the twice-daily and three-times-daily IV regimens.[11][13]

Another study focused on elderly patients with community-acquired lower respiratory tract infections (CALRTI) and found that switching to oral cefuroxime axetil after a favorable clinical or biochemical response on day 3 of IV cefuroxime was as effective and safe as a full course of IV therapy.[2][3]

Table 2: Clinical Efficacy of Cefuroxime Sequential Therapy in Community-Acquired Pneumonia

Study PopulationIV RegimenOral RegimenClinical Response (Cure/Improvement)Maintained Cure at Follow-upReference
Adults with CAP1.5 g IV tid for 48-72h500 mg PO bid for 7 days79%87%[11][13]
Adults with CAP1.5 g IV bid for 48-72h500 mg PO bid for 7 days84%82%[11][13]
Elderly with CALRTI750 mg IV tid for 3 days500 mg PO bid for 7 days80.3%Not Reported[2][3]
Elderly with CALRTI750 mg IV tid for 10 days (IV only)N/A84.5%Not Reported[2][3]

Table 3: Bacteriological Clearance in Cefuroxime Sequential Therapy for CAP

IV RegimenBacteriologically Evaluable PatientsPathogens Cleared Post-treatmentBacteriological Clearance RateCommon Pathogens IsolatedReference
1.5 g IV tid494795.9%Streptococcus pneumoniae (23%), Haemophilus influenzae (18%), Enterobacteriaceae (15%)[11][13]
1.5 g IV bid423685.7%Streptococcus pneumoniae (23%), Haemophilus influenzae (18%), Enterobacteriaceae (15%)[11][13]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited clinical trials for evaluating cefuroxime axetil sequential therapy.

Protocol 1: Randomized Controlled Trial of IV to Oral Cefuroxime Sequential Therapy for Community-Acquired Pneumonia

1. Study Design: A prospective, multicenter, randomized, open-label, parallel-group study.[11][13]

2. Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) hospitalized with a diagnosis of community-acquired pneumonia requiring initial intravenous antibiotic therapy.[11][13] Diagnosis to be confirmed by clinical signs and symptoms, and radiological evidence.
  • Exclusion Criteria: Known hypersensitivity to cephalosporins, severe renal impairment, pregnancy or lactation, and infection with a known cefuroxime-resistant pathogen.

3. Randomization and Blinding: Patients are randomized to one of two treatment arms. Due to the nature of the intervention (different dosing frequencies), the study is open-label.

4. Treatment Regimens:

  • Arm A (tid): Intravenous cefuroxime 1.5 g administered every 8 hours for 48 to 72 hours.[11][13]
  • Arm B (bid): Intravenous cefuroxime 1.5 g administered every 12 hours for 48 to 72 hours.[11][13]
  • Oral Phase (Both Arms): Following the initial IV phase, all patients who show clinical improvement are switched to oral cefuroxime axetil 500 mg twice daily for 7 days.[11][13]

5. Clinical and Bacteriological Assessment:

  • Baseline: Collection of demographic data, medical history, physical examination, chest X-ray, and respiratory tract samples for culture and sensitivity testing.
  • During IV Therapy (daily): Monitoring of vital signs, clinical symptoms of pneumonia, and adverse events.
  • At Switch to Oral Therapy (48-72 hours): Assessment of clinical improvement based on predefined criteria (e.g., resolution of fever, improvement in respiratory symptoms).[2]
  • Post-treatment (End of Therapy): Clinical evaluation of cure or improvement. Repeat chest X-ray and bacteriological cultures where appropriate.
  • Follow-up (14-28 days post-treatment): Final clinical assessment to determine maintained cure.[14]

6. Outcome Measures:

  • Primary Efficacy Endpoint: Clinical response rate (cure or improvement) at the post-treatment visit in the clinically evaluable population.[11]
  • Secondary Efficacy Endpoints: Bacteriological clearance rate at the post-treatment visit, clinical response at follow-up.[11]
  • Safety Endpoint: Incidence and severity of adverse events.[11]

Visualizations

G cluster_hospital Hospital Phase cluster_discharge Discharge/Outpatient Phase Patient Patient with LRTI (e.g., CAP) IV_Cefuroxime IV Cefuroxime (750mg - 1.5g q8-12h) Patient->IV_Cefuroxime Hospitalization & Diagnosis Clinical_Improvement Clinical Improvement? (48-72 hours) IV_Cefuroxime->Clinical_Improvement Clinical_Improvement->IV_Cefuroxime No (Continue/Re-evaluate IV) Oral_Cefuroxime Oral Cefuroxime Axetil (500mg bid for 7-10 days) Clinical_Improvement->Oral_Cefuroxime Yes (Switch to Oral) Cure Clinical Cure Oral_Cefuroxime->Cure

Caption: Cefuroxime Axetil Sequential Therapy Workflow.

G cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Assessment cluster_followup Follow-up & Analysis Inclusion_Criteria Inclusion Criteria Met? - Adult with CAP - Hospitalized - Requires IV antibiotics Exclusion_Criteria Exclusion Criteria Met? - Allergy - Severe Renal Impairment Inclusion_Criteria->Exclusion_Criteria Yes Enrollment Patient Enrolled Exclusion_Criteria->Enrollment No Randomization Randomization Enrollment->Randomization IV_Arm_A IV Cefuroxime (tid) Randomization->IV_Arm_A IV_Arm_B IV Cefuroxime (bid) Randomization->IV_Arm_B Switch_Assessment Clinical Assessment (48-72h) IV_Arm_A->Switch_Assessment IV_Arm_B->Switch_Assessment Oral_Therapy Oral Cefuroxime Axetil Switch_Assessment->Oral_Therapy Improved Post_Treatment_Eval Post-Treatment Evaluation Oral_Therapy->Post_Treatment_Eval Follow_Up_Eval Follow-Up Evaluation (14-28 days) Post_Treatment_Eval->Follow_Up_Eval Data_Analysis Data Analysis Follow_Up_Eval->Data_Analysis

Caption: Clinical Trial Workflow for Sequential Therapy.

G Cefuroxime Cefuroxime Axetil (Oral Prodrug) Esterases in intestinal mucosa hydrolyze the axetil moiety Active_Cefuroxime Active Cefuroxime in Circulation Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) Cefuroxime->Active_Cefuroxime Absorption & Hydrolysis Bacterial_Cell Bacterial Pathogen (S. pneumoniae, H. influenzae) Cell wall synthesis is blocked Active_Cefuroxime->Bacterial_Cell Mechanism of Action Cell_Lysis Bacterial Cell Lysis & Death Bacterial_Cell->Cell_Lysis

Caption: Mechanism of Action of Cefuroxime.

References

Application Notes and Protocols: Cefuroxime Axetil in Pediatric Early Lyme Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyme disease, caused by the spirochete Borrelia burgdorferi, is the most prevalent vector-borne illness in North America and Europe.[1][2] Early localized Lyme disease in children typically presents with erythema migrans and constitutional symptoms.[3][4] While amoxicillin and doxycycline are primary treatment options, cefuroxime axetil, a second-generation cephalosporin, serves as a crucial alternative, particularly for patients with allergies or intolerance to first-line agents.[3][4][[“]][6][7] These notes provide detailed information on the clinical application, efficacy, and experimental protocols relevant to the use of cefuroxime axetil in this patient population.

Mechanism of Action

Cefuroxime axetil is a prodrug that is hydrolyzed in vivo to its active form, cefuroxime.[8][9] Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of bacterial cell walls.[8][10][11] It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[8][9] This inhibition leads to a compromised cell wall and subsequent bacterial cell lysis.[9][10]

Clinical Efficacy and Safety

Clinical studies have demonstrated that cefuroxime axetil is a safe and effective treatment for early Lyme disease in children.[3][4] Its efficacy is comparable to that of amoxicillin.[3][4][[“]]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a comparative study of cefuroxime axetil and amoxicillin in pediatric patients with early Lyme disease.[3][4]

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicAmoxicillin (n=13)Cefuroxime Axetil (20 mg/kg/day) (n=15)Cefuroxime Axetil (30 mg/kg/day) (n=15)
Mean Age (years)5.56.25.8
Male (%)626753
Mean Duration of Erythema Migrans (days)6.87.17.5
Presence of Constitutional Symptoms (%)778780

Source: Adapted from Eppes SC, Childs JA. Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease. Pediatrics. 2002.[3][4]

Table 2: Clinical Outcomes at Completion of Therapy (Day 20)

OutcomeAmoxicillinCefuroxime Axetil (20 mg/kg/day)Cefuroxime Axetil (30 mg/kg/day)
Total Resolution of Erythema Migrans (%)679287
Resolution of Constitutional Symptoms (%)1006987
Overall Satisfactory Response (%)100100100

Source: Adapted from Eppes SC, Childs JA. Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease. Pediatrics. 2002.[3][4]

Table 3: Adverse Events

Adverse EventAmoxicillinCefuroxime Axetil (20 mg/kg/day)Cefuroxime Axetil (30 mg/kg/day)
Diarrhea (%)152027
Vomiting (%)8713
Abdominal Pain (%)077

Source: Data compiled from clinical trial reports.[3][12] A Jarisch-Herxheimer reaction has also been noted as a possible adverse event.[12][13]

Dosing and Administration

For the treatment of early Lyme disease in pediatric patients, the recommended dosage of cefuroxime axetil is 30 mg/kg/day, divided into two doses, with a maximum dose of 500 mg per dose.[6][7][14][15][16] The typical duration of treatment is 14 to 21 days.[7][17] Administration with food can enhance the absorption of cefuroxime axetil.[9][18]

Experimental Protocols

Protocol 1: Clinical Trial for Efficacy and Safety Assessment

This protocol outlines the methodology for a randomized, controlled clinical trial to evaluate the efficacy and safety of cefuroxime axetil compared to amoxicillin for the treatment of early Lyme disease in children.

1. Study Population:

  • Inclusion Criteria:
  • Age 6 months to 12 years.[3]
  • Presence of a physician-documented erythema migrans lesion of at least 5 cm in diameter.
  • Written informed consent from a parent or legal guardian.
  • Exclusion Criteria:
  • Known allergy to cephalosporins or penicillins.
  • Treatment with another antibiotic within the previous 14 days.
  • Signs of disseminated Lyme disease (e.g., meningitis, carditis).[19]
  • Pregnancy or lactation.

2. Study Design:

  • A randomized, investigator-blinded, multicenter study.
  • Patients are randomly assigned to one of three treatment arms:
  • Amoxicillin: 50 mg/kg/day in three divided doses for 20 days.[3]
  • Cefuroxime Axetil: 20 mg/kg/day in two divided doses for 20 days.[3]
  • Cefuroxime Axetil: 30 mg/kg/day in two divided doses for 20 days.[3]

3. Clinical and Laboratory Assessments:

  • Baseline (Day 0):
  • Complete medical history and physical examination.
  • Documentation and measurement of erythema migrans lesion(s).
  • Collection of blood samples for serologic testing for B. burgdorferi (ELISA and Western blot).
  • Follow-up Visits (Day 10, Day 20, 6 months, 12 months):
  • Assessment of clinical response, including resolution of erythema migrans and constitutional symptoms.[3]
  • Monitoring for adverse events.
  • Repeat serologic testing at 6 months.[3]

4. Outcome Measures:

  • Primary Efficacy Endpoint: The proportion of patients with a satisfactory clinical outcome at the 1-month post-treatment visit, defined as the resolution of erythema migrans and any associated acute signs and symptoms.[12]
  • Secondary Efficacy Endpoint: The proportion of patients who develop late manifestations of Lyme disease within one year of follow-up.[3]
  • Safety Endpoint: The incidence and severity of adverse events.

Protocol 2: Pharmacokinetic Analysis of Cefuroxime Axetil in Children

This protocol describes a study to determine the pharmacokinetic profile of cefuroxime axetil suspension in infants and children.[20][21][22]

1. Study Population:

  • Infants and children aged 3 months to 12 years requiring systemic antibiotic therapy.[20][22]
  • Informed consent from a parent or legal guardian.

2. Study Design:

  • An open-label, parallel-group study.
  • Patients receive a single dose of cefuroxime axetil suspension (e.g., 10, 15, or 20 mg/kg) with milk or formula.[20][21][22]

3. Sample Collection:

  • Blood samples are collected at predefined time points (e.g., 0, 1, 2, 3, 4, 6, and 8 hours) after drug administration.

4. Analytical Method:

  • Serum concentrations of cefuroxime are determined using a validated high-performance liquid chromatography (HPLC) assay.

5. Pharmacokinetic Parameters:

  • The following parameters are calculated using non-compartmental analysis:
  • Maximum serum concentration (Cmax).[21]
  • Time to maximum serum concentration (Tmax).[17]
  • Area under the serum concentration-time curve (AUC).[21]
  • Elimination half-life (t1/2).[21]

Visualizations

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_outcomes Outcome Analysis Screening Screening of Pediatric Patients (6 months - 12 years) Inclusion Inclusion Criteria Met? (Erythema Migrans) Screening->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Enrollment Patient Enrollment & Consent Inclusion->Enrollment Yes Exclusion->Enrollment No Randomization Randomization Enrollment->Randomization ArmA Amoxicillin (50 mg/kg/day) Randomization->ArmA ArmB Cefuroxime Axetil (20 mg/kg/day) Randomization->ArmB ArmC Cefuroxime Axetil (30 mg/kg/day) Randomization->ArmC FollowUp10 Day 10 Follow-up ArmA->FollowUp10 ArmB->FollowUp10 ArmC->FollowUp10 FollowUp20 Day 20 Follow-up (End of Treatment) FollowUp10->FollowUp20 Safety Safety Analysis (Adverse Events) FollowUp10->Safety FollowUp6m 6-Month Follow-up FollowUp20->FollowUp6m Efficacy Efficacy Analysis (Resolution of Symptoms) FollowUp20->Efficacy FollowUp20->Safety FollowUp12m 12-Month Follow-up FollowUp6m->FollowUp12m FollowUp6m->Safety FollowUp12m->Safety LongTerm Long-Term Outcome (Prevention of Late Disease) FollowUp12m->LongTerm

Caption: Clinical trial workflow for pediatric Lyme disease treatment.

Borrelia_Signaling_Pathway cluster_extracellular Extracellular Recognition cluster_internalization Internalization cluster_intracellular Intracellular Signaling cluster_endosome cluster_response Host Cell Response Bb Borrelia burgdorferi TLR2_1 TLR2/1 Bb->TLR2_1 CD14 CD14 Bb->CD14 Integrins Integrins Bb->Integrins Phagocytosis Phagocytosis TLR2_1->Phagocytosis MyD88 MyD88 TLR2_1->MyD88 CD14->Phagocytosis Integrins->Phagocytosis Endosome Endosome Phagocytosis->Endosome TLR7_8_9 TLR7/8, TLR9 TLR7_8_9->MyD88 TRIF TRIF TLR7_8_9->TRIF Cytokines Pro-inflammatory Cytokines MyD88->Cytokines TypeIFN Type I Interferons TRIF->TypeIFN Nod2 Nod2 Nod2->Cytokines Inflammasome Inflammasome Inflammasome->Cytokines

Caption: Innate immune signaling in response to B. burgdorferi.

Treatment_Guidelines_Logic Diagnosis Diagnosis of Early Localized Lyme Disease (Erythema Migrans) PatientAge Patient Age < 8 years? Diagnosis->PatientAge Allergy Penicillin Allergy? PatientAge->Allergy Yes Doxycycline Treat with Doxycycline PatientAge->Doxycycline No Amoxicillin Treat with Amoxicillin Allergy->Amoxicillin No Cefuroxime Treat with Cefuroxime Axetil Allergy->Cefuroxime Yes Outcome Monitor for Clinical Resolution and Adverse Events Amoxicillin->Outcome Doxycycline->Outcome Cefuroxime->Outcome

Caption: Pediatric Lyme disease treatment decision logic.

References

Standard Operating Procedure for Cefuroxime Axetil Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime Axetil, a second-generation cephalosporin antibiotic, is a prodrug of cefuroxime. Its stability is a critical quality attribute that ensures the safety, efficacy, and shelf-life of the pharmaceutical product. This document outlines the standard operating procedure for conducting stability testing of Cefuroxime Axetil in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol covers forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as long-term and accelerated stability studies to determine the shelf-life of the drug product.

Cefuroxime Axetil is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] The major degradation pathways involve the opening of the β-lactam ring under both acidic and alkaline conditions, which leads to a loss of antibacterial activity.[1] Additionally, isomerization to form Δ³-isomers and E-isomers is a known degradation route.[1] Therefore, a stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.

Materials and Methods

Materials and Reagents
  • Cefuroxime Axetil reference standard

  • Cefuroxime Axetil drug product (e.g., tablets, oral suspension)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (30%)

  • Purified water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Stability chambers

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method shall be used for the assay of Cefuroxime Axetil and the determination of its degradation products.[3][4]

  • Column: C8 or C18 column (e.g., Teknokroma, tracer excel C8, 15 cm x 0.46 cm, 5 µm)[4]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02M potassium dihydrogen phosphate), methanol, and acetonitrile. A common ratio is 60:35:5 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 278 nm[4]

  • Column Temperature: 35°C[4]

  • Injection Volume: 20 µL

Preparation of Solutions
  • Standard Solution: Prepare a stock solution of Cefuroxime Axetil reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a suitable concentration for analysis.[1][4]

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Cefuroxime Axetil, into a volumetric flask. Add methanol, sonicate to dissolve, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Sample Solution (Oral Suspension): Reconstitute the oral suspension according to the manufacturer's instructions. Accurately transfer a volume of the suspension equivalent to a specific amount of Cefuroxime Axetil into a volumetric flask. Dilute with a suitable solvent and mix thoroughly. Filter the solution before analysis.[5][6]

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to demonstrate the specificity of the analytical method.[1][7]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.[1] Cefuroxime is highly sensitive to hydrolytic conditions.[8]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.[1][9] Extensive degradation is expected under alkaline conditions.[9]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for a specified period.[8][10]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to establish the shelf-life and storage conditions for the drug product.[11][12]

  • Packaging: The drug product should be stored in its proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3][11]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[3]

  • Parameters to be Tested:

    • Appearance

    • Assay of Cefuroxime Axetil

    • Degradation products

    • Dissolution (for solid oral dosage forms)

    • Water content

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Forced Degradation Study of Cefuroxime Axetil

Stress ConditionDurationAssay of Cefuroxime Axetil (%)Major Degradation Products (% Peak Area)
0.1 N HCl (Room Temp)24 hours
0.1 N NaOH (Room Temp)24 hours
30% H₂O₂ (Room Temp)24 hours
Thermal (105°C)48 hours
Photolytic1.2 million lux hours

Table 2: Accelerated Stability Study Data (40°C ± 2°C / 75% RH ± 5% RH)

Testing ParameterAcceptance CriteriaInitial1 Month3 Months6 Months
Appearance
Assay (%)90.0 - 110.0
Δ³-isomers (%)≤ 2.0
E-isomers (%)≤ 1.5
Total Impurities (%)≤ 5.0
Dissolution (%)Q = 75% in 45 min

Table 3: Long-Term Stability Study Data (25°C ± 2°C / 60% RH ± 5% RH)

Testing ParameterAcceptance CriteriaInitial3 Months6 Months12 Months24 Months36 Months
Appearance
Assay (%)90.0 - 110.0
Δ³-isomers (%)≤ 2.0
E-isomers (%)≤ 1.5
Total Impurities (%)≤ 5.0
Dissolution (%)Q = 75% in 45 min

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Stability Studies cluster_3 Analysis Reference_Standard Prepare Reference Standard Solution HPLC_Analysis RP-HPLC Analysis Reference_Standard->HPLC_Analysis Sample_Preparation Prepare Drug Product Sample Solution Acid Acid Hydrolysis Sample_Preparation->Acid Base Alkaline Hydrolysis Sample_Preparation->Base Oxidation Oxidative Degradation Sample_Preparation->Oxidation Thermal Thermal Degradation Sample_Preparation->Thermal Photo Photolytic Degradation Sample_Preparation->Photo Accelerated Accelerated Stability (40°C/75% RH) Sample_Preparation->Accelerated Long_Term Long-Term Stability (25°C/60% RH) Sample_Preparation->Long_Term Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Accelerated->HPLC_Analysis Long_Term->HPLC_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis

Caption: Workflow for Cefuroxime Axetil Stability Testing.

Degradation Pathways of Cefuroxime Axetil

G cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization cluster_oxidation Oxidation Cefuroxime_Axetil Cefuroxime Axetil Acid_Degradation Acidic Conditions Cefuroxime_Axetil->Acid_Degradation H+ Alkaline_Degradation Alkaline Conditions Cefuroxime_Axetil->Alkaline_Degradation OH- Delta3_Isomers Δ³-Isomers Cefuroxime_Axetil->Delta3_Isomers E_Isomers E-Isomers Cefuroxime_Axetil->E_Isomers Oxidative_Degradation Oxidative Conditions Cefuroxime_Axetil->Oxidative_Degradation [O] Beta_Lactam_Opening β-Lactam Ring Opening (Loss of Activity) Acid_Degradation->Beta_Lactam_Opening Alkaline_Degradation->Beta_Lactam_Opening Oxidized_Products Oxidized Degradation Products Oxidative_Degradation->Oxidized_Products

Caption: Major Degradation Pathways of Cefuroxime Axetil.

References

Application Notes and Protocols: Cefuroxime Axetil in the Treatment of Community-Acquired Pneumonia (CAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefuroxime Axetil in the management of community-acquired pneumonia (CAP). The information compiled herein, including quantitative data from clinical studies and detailed experimental protocols, is intended to support research and development activities in the field of infectious diseases and antimicrobial therapy.

Introduction

Cefuroxime Axetil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against common respiratory pathogens.[1] It is the oral prodrug of cefuroxime and is frequently utilized in the empirical treatment of community-acquired infections, including CAP.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[3][4] This document summarizes key data on its efficacy, outlines clinical trial methodologies, and provides protocols for its application in a research and clinical context.

Quantitative Data from Clinical Trials

The efficacy of Cefuroxime Axetil in treating CAP has been evaluated in numerous clinical trials. The following tables summarize the key quantitative findings from comparative and sequential therapy studies.

Table 1: Clinical Efficacy of Oral Cefuroxime Axetil in Adults with CAP
Study/ComparisonCefuroxime Axetil RegimenComparator RegimenCefuroxime Axetil Clinical Success RateComparator Clinical Success RateReference
Higuera F, et al.500 mg twice daily for 10 daysAmoxicillin/Clavulanate 500 mg/125 mg three times daily for 10 days100% (55/55)96% (49/51)[5]
Schleupner CJ, et al.500 mg twice daily for 10 days---91.7% (11/12)---[6]
Singapore Medical Journal750 mg IV every 8h for 48h, then 500 mg orally twice dailyAmoxicillin/Clavulanate 1.2g IV every 8h for 48h, then 500mg/125mg orally three times daily83.3% (20/24)75% (18/24)[7]
Table 2: Bacteriological Efficacy of Oral Cefuroxime Axetil in Adults with CAP
Study/ComparisonCefuroxime Axetil RegimenComparator RegimenCefuroxime Axetil Bacteriological Eradication RateComparator Bacteriological Eradication RateReference
Higuera F, et al.500 mg twice daily for 10 daysAmoxicillin/Clavulanate 500 mg/125 mg three times daily for 10 days94% (32/34)93% (37/40)[5]
Schleupner CJ, et al.500 mg twice daily for 10 days---91.7% (11/12)---[6]
Table 3: Efficacy of Sequential IV Cefuroxime to Oral Cefuroxime Axetil in Hospitalized Adults with CAP
Study GroupIV Cefuroxime Regimen (48-72h)Oral Cefuroxime Axetil Regimen (7 days)Clinical Cure/Improvement Rate (Post-treatment)Maintained Cure Rate (Follow-up)Bacteriological Clearance Rate (Post-treatment)Reference
Cefuroxime tid1.5 g three times daily500 mg twice daily79%87%96% (47/49)[3]
Cefuroxime bid1.5 g twice daily500 mg twice daily84%82%86% (36/42)[3]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the use of Cefuroxime Axetil for CAP.

Protocol: Comparative Efficacy of Oral Cefuroxime Axetil and Amoxicillin/Clavulanate
  • Study Design: A multicenter, investigator-blinded, randomized clinical trial.[5]

  • Patient Population: Outpatients with a diagnosis of mild to moderate community-acquired pneumonia.[5]

  • Inclusion Criteria:

    • Adults with clinical signs and symptoms of lower respiratory tract infection.

    • Chest x-ray findings consistent with acute pneumonia.

  • Exclusion Criteria:

    • Known hypersensitivity to cephalosporins or penicillins.

    • Severe renal impairment.

    • Recent antibiotic therapy for the current illness.

  • Intervention:

    • Group 1: Cefuroxime Axetil 500 mg orally twice daily for 10 days.[5]

    • Group 2: Amoxicillin/Clavulanate 500 mg/125 mg orally three times daily for 10 days.[5]

  • Methodology for Pathogen Identification:

    • Pre-treatment sputum specimens were collected for Gram stain and culture to isolate bacterial pathogens.[5]

  • Outcome Assessment:

    • Clinical Outcome: Assessed as cure (complete resolution of signs and symptoms) or improvement.[5]

    • Bacteriological Outcome: Assessed as eradication (pathogen absent from post-treatment culture), presumed eradication, or colonization.[5]

Protocol: Sequential Intravenous to Oral Cefuroxime Therapy
  • Study Design: A prospective, multicenter, randomized, open-label, parallel-group study.[3]

  • Patient Population: Hospitalized adult patients with CAP requiring initial intravenous antibiotic treatment.[3]

  • Intervention:

    • Initial IV Therapy (48-72 hours):

      • Group 1: Cefuroxime 1.5 g intravenously three times daily (tid).[3]

      • Group 2: Cefuroxime 1.5 g intravenously twice daily (bid).[3]

    • Oral Therapy (7 days):

      • Both groups received Cefuroxime Axetil 500 mg orally twice daily.[3]

  • Methodology for Pathogen Identification:

    • Pathogens were isolated from appropriate clinical specimens (e.g., sputum, blood) prior to treatment. The most common isolates were Streptococcus pneumoniae, Haemophilus influenzae, and Enterobacteriaceae.[3]

  • Outcome Assessment:

    • Clinical Response: Evaluated post-treatment as cure or improvement, and at a follow-up visit as maintained cure.[3]

    • Bacteriological Clearance: Determined by post-treatment cultures.[3]

Visualizations

Mechanism of Action

Cefuroxime Axetil is a prodrug that is hydrolyzed in vivo to its active form, cefuroxime. Cefuroxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[3][4] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[3]

G cluster_absorption Absorption and Conversion cluster_action Bacterial Cell Wall Inhibition Cefuroxime Axetil (Oral) Cefuroxime Axetil (Oral) Hydrolysis (Esterases) Hydrolysis (Esterases) Cefuroxime Axetil (Oral)->Hydrolysis (Esterases) GI Tract & Blood Cefuroxime (Active Form) Cefuroxime (Active Form) Hydrolysis (Esterases)->Cefuroxime (Active Form) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cefuroxime (Active Form)->Penicillin-Binding Proteins (PBPs) Binds to Bacterial Cell Bacterial Cell Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Cross-linking Cell Wall Cross-linking Penicillin-Binding Proteins (PBPs)->Cell Wall Cross-linking Inhibits Cell Lysis Cell Lysis Cell Wall Cross-linking->Cell Lysis Leads to

Caption: Mechanism of Cefuroxime Axetil action.

Experimental Workflow: Sequential IV to Oral Therapy for CAP

The following diagram illustrates the typical workflow for a clinical trial evaluating sequential intravenous to oral Cefuroxime therapy for hospitalized patients with CAP.

G start Patient Hospitalized with CAP randomization Randomization start->randomization iv_tid IV Cefuroxime 1.5g tid (48-72h) randomization->iv_tid Group 1 iv_bid IV Cefuroxime 1.5g bid (48-72h) randomization->iv_bid Group 2 oral_therapy Oral Cefuroxime Axetil 500mg bid (7 days) iv_tid->oral_therapy iv_bid->oral_therapy assessment Post-treatment Assessment (Clinical & Bacteriological) oral_therapy->assessment follow_up Follow-up Assessment (Maintained Cure) assessment->follow_up end End of Study follow_up->end

Caption: Sequential IV-to-oral Cefuroxime therapy workflow.

Logical Relationship: Treatment Decision for Outpatient CAP

This diagram outlines the decision-making process for prescribing Cefuroxime Axetil for outpatient CAP based on patient comorbidities, as recommended by treatment guidelines.

G start Outpatient with CAP comorbidities Comorbidities Present? start->comorbidities no_comorbidities No Comorbidities: - Amoxicillin - Doxycycline - Macrolide comorbidities->no_comorbidities No with_comorbidities Comorbidities Present: - Chronic heart, lung, liver, or renal disease - Diabetes - Alcoholism - Malignancy - Asplenia comorbidities->with_comorbidities Yes treatment_combo Combination Therapy: Cefuroxime Axetil 500mg bid PLUS Macrolide or Doxycycline with_comorbidities->treatment_combo

Caption: Outpatient CAP treatment decision logic.

References

Cefuroxime Axetil in Uncomplicated Urinary Tract Infections: A Detailed Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 14, 2025

These application notes provide a comprehensive overview of the dosage regimens, pharmacological properties, and clinical trial methodologies for Cefuroxime Axetil in the treatment of uncomplicated urinary tract infections (UTIs). This document is intended for researchers, scientists, and drug development professionals.

Cefuroxime Axetil, a second-generation cephalosporin, serves as an oral prodrug of cefuroxime.[1] Its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including common uropathogens like Escherichia coli, makes it a relevant subject of study for UTIs.[2][3]

Pharmacological Profile

Cefuroxime Axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[3][4] Food enhances the absorption of the oral suspension.[1] Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It binds to penicillin-binding proteins (PBPs), which disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.[5] The drug is primarily excreted unchanged in the urine.[4]

Dosage Regimens for Uncomplicated UTIs

Clinical studies have established effective dosage regimens for Cefuroxime Axetil in the treatment of uncomplicated UTIs. The following tables summarize the key quantitative data from these studies.

Table 1: Oral Cefuroxime Axetil Dosage for Uncomplicated UTIs
Dosage Frequency Duration Clinical Efficacy (Cure Rate)
125 mgTwice daily7-10 daysMay be sufficient for simple uncomplicated UTIs.[6]
250 mgTwice daily7-10 days86-97%[2][6][7]
250 mgOnce daily (at night with milk)10 daysEfficacy has been demonstrated in some studies.[7]
Table 2: Parenteral Cefuroxime Dosage for Uncomplicated UTIs (When Oral Administration is Not Feasible)
Dosage Frequency Duration
750 mgEvery 8 hours5-10 days[6][7]
Table 3: Dosage Adjustments for Renal Impairment (Parenteral Administration)
Creatinine Clearance (mL/min) Recommended Dosage
>20Standard dosing (750 mg - 1.5 g every 8 hours)[6]
10-20750 mg every 12 hours[6]
<10750 mg every 24 hours (with an additional dose after hemodialysis)[6]

Experimental Protocols

The following sections detail the methodologies employed in clinical trials evaluating Cefuroxime Axetil for uncomplicated UTIs.

Study Design and Patient Population
  • Design: Randomized, controlled clinical trials are commonly used to compare the efficacy and safety of Cefuroxime Axetil with other antibiotics, such as cefaclor and amoxicillin/clavulanate.[2][8]

  • Inclusion Criteria:

    • Adult female patients with symptoms of acute uncomplicated lower UTI (e.g., dysuria, frequency, urgency).

    • Presence of bacteriuria, typically defined as ≥10^5 colony-forming units (CFU)/mL of a uropathogen in a mid-stream urine sample.

  • Exclusion Criteria:

    • Male patients.

    • Pregnant or lactating women.

    • Known hypersensitivity to cephalosporins or penicillins.

    • Complicated UTIs (e.g., anatomical abnormalities of the urinary tract, presence of indwelling catheters).

    • Recent antimicrobial therapy.

    • Signs of systemic infection or pyelonephritis.

Microbiological Assessment
  • Urine Sample Collection: Mid-stream urine samples are collected from patients at baseline (pre-treatment), during treatment, and at follow-up visits (e.g., 5-9 days and 4-6 weeks post-treatment).

  • Urine Culture: Samples are cultured on appropriate media (e.g., MacConkey agar, blood agar) to isolate and identify the causative uropathogen.

  • Quantification: The number of CFUs per milliliter of urine is determined. A significant bacteriuria is typically defined as ≥10^5 CFU/mL.

  • Susceptibility Testing: The isolated pathogens are tested for their susceptibility to Cefuroxime and other comparator antibiotics using standard methods such as disk diffusion or broth microdilution to determine the minimum inhibitory concentration (MIC).

Efficacy Assessment
  • Clinical Cure: Defined as the resolution of pre-treatment signs and symptoms of UTI with no new symptoms appearing.

  • Bacteriological Cure: Defined as the eradication of the initial infecting organism from the urine, with post-treatment urine cultures showing <10^4 CFU/mL.[9]

  • Bacteriological Failure: Persistence of the original pathogen at ≥10^5 CFU/mL.

  • Relapse: Recurrence of the initial infecting organism after a documented bacteriological cure.

  • Reinfection: Isolation of a new bacterial species after the successful eradication of the original pathogen.

Safety Assessment

Adverse events are monitored and recorded throughout the study. This includes monitoring for gastrointestinal disturbances (e.g., diarrhea, nausea), which are among the more common side effects of Cefuroxime Axetil.[2]

Visualizations

Mechanism of Action of Cefuroxime

cluster_drug Cefuroxime Axetil Administration cluster_body In Vivo Conversion cluster_bacteria Bacterial Cell Cefuroxime_Axetil Cefuroxime Axetil (Oral Prodrug) Hydrolysis Hydrolysis by Esterases (Intestinal Mucosa & Blood) Cefuroxime_Axetil->Hydrolysis Absorption Cefuroxime_Active Cefuroxime (Active Drug) Hydrolysis->Cefuroxime_Active Activation PBP Penicillin-Binding Proteins (PBPs) Cefuroxime_Active->PBP Binding Cell_Wall_Synthesis Peptidoglycan Cross-linking Cefuroxime_Active->Cell_Wall_Synthesis Inhibition PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Wall Weakening & Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Cefuroxime Axetil.

Experimental Workflow for a Cefuroxime Axetil Clinical Trial

cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment Screening Screen Patients for Uncomplicated UTI Symptoms Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Screening->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Urine Collect Baseline Mid-stream Urine Sample Informed_Consent->Baseline_Urine Urine_Culture Perform Urine Culture & Susceptibility Testing Baseline_Urine->Urine_Culture Randomization Randomize to Treatment Arms (Cefuroxime Axetil vs. Comparator) Urine_Culture->Randomization Treatment Administer Investigational Product for 7-10 Days Randomization->Treatment Adverse_Event_Monitoring Monitor for Adverse Events Treatment->Adverse_Event_Monitoring Follow_up_1 Post-treatment Follow-up (e.g., 5-9 days) Treatment->Follow_up_1 Follow_up_2 Late Follow-up (e.g., 4-6 weeks) Follow_up_1->Follow_up_2 Assess_Cure Assess Clinical and Bacteriological Cure Follow_up_2->Assess_Cure

Caption: Clinical trial workflow for Cefuroxime Axetil in UTIs.

References

Application Notes and Protocols: In-vitro Kill Kinetics of Cefuroxime Axetil against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime Axetil is a second-generation cephalosporin antibiotic that is a prodrug of cefuroxime.[1] It is widely used in the treatment of various bacterial infections, including those caused by Escherichia coli.[2][3] Understanding the in-vitro kill kinetics of Cefuroxime Axetil against E. coli is crucial for determining appropriate dosing regimens and predicting clinical efficacy. These application notes provide detailed protocols and data for assessing the bactericidal activity of Cefuroxime Axetil against E. coli through time-kill assays.

Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This is achieved through its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[5] This disruption leads to the formation of defective cell walls and ultimately results in cell lysis and death.[1] Cefuroxime has demonstrated stability against many β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Cefuroxime against Escherichia coli
E. coli StrainMIC (mg/L)Reference
Wild-type8[1]
Clinical Isolates (UTI)8[3]
Cefixime-Resistant (some susceptible to Cefuroxime)≤ 8[6]
EUCAST Database (Wild-type ECOFF)8[7]
Table 2: In-vitro Kill Kinetics of Cefuroxime against E. coli
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (Cefuroxime 10 mg/L)Reference
0~5.5~5.5[8]
1~6.0~5.0[8]
2~7.0~4.5[8]
3~8.0~3.5[8]
4~8.5~3.0[8]
5~9.0< 2.5 (Maximal bactericidal activity)[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Escherichia coli strain(s) of interest

  • Cefuroxime Axetil powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefuroxime Axetil Stock Solution: Prepare a stock solution of Cefuroxime Axetil at a concentration of 1280 mg/L in a suitable solvent. Further dilutions will be made from this stock.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Perform serial two-fold dilutions of the Cefuroxime Axetil stock solution in CAMHB across the wells of the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 64 mg/L).

    • Add 100 µL of the appropriate Cefuroxime Axetil dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of Cefuroxime Axetil that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Assay

This protocol is designed to determine the rate of bacterial killing by Cefuroxime Axetil over time and is based on CLSI guidelines.[9][10]

Materials:

  • Escherichia coli strain with a known MIC for Cefuroxime.

  • Cefuroxime Axetil.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile culture tubes or flasks.

  • Sterile saline (0.85%).

  • Nutrient agar plates.

  • Incubator (35°C ± 2°C).

  • Shaking water bath or incubator.

  • Spectrophotometer.

  • Vortex mixer.

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a starting inoculum of E. coli in CAMHB with a density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL, following the procedure outlined in the MIC protocol.

  • Experimental Setup:

    • Prepare tubes or flasks containing CAMHB with Cefuroxime Axetil at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube containing no antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C, preferably in a shaking water bath to ensure aeration.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates in duplicate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9] A bacteriostatic effect is a <3-log10 reduction.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Analysis start Start prep_inoculum Prepare E. coli Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_drug Prepare Cefuroxime Axetil Concentrations (e.g., 0x, 1x, 2x, 4x MIC) start->prep_drug inoculate Inoculate Drug Concentrations with Bacterial Suspension prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions onto Agar serial_dilution->plating incubation_plates Incubate Plates (18-24h) plating->incubation_plates colony_count Count Colonies (CFU) incubation_plates->colony_count data_analysis Calculate CFU/mL and Plot Time-Kill Curve colony_count->data_analysis end End data_analysis->end

Caption: Experimental workflow for a time-kill assay.

G cluster_bacterium Escherichia coli Cell pbp Penicillin-Binding Proteins (PBPs) inhibition Inhibition pbp->inhibition cell_wall Peptidoglycan Cell Wall disruption Cell Wall Synthesis Disruption cell_wall->disruption leads to cefuroxime Cefuroxime cefuroxime->inhibition inhibition->disruption lysis Cell Lysis and Death disruption->lysis

Caption: Mechanism of action of Cefuroxime.

References

Troubleshooting & Optimization

Technical Support Center: Cefuroxime Axetil Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of Cefuroxime Axetil, with a specific focus on the influence of food.

Frequently Asked Questions (FAQs)

Q1: What is the general oral bioavailability of Cefuroxime Axetil, and why is it variable?

Cefuroxime Axetil is a prodrug of cefuroxime, designed to improve its oral absorption.[1][2][3] However, the oral bioavailability of cefuroxime itself is poor.[4] After oral administration, Cefuroxime Axetil is absorbed from the gastrointestinal tract and then rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime.[1][2][3] The bioavailability is known to be variable, with studies showing that administration with food significantly enhances absorption.[1][2][3][4][5][6][7][8] In a fasting state, the bioavailability is approximately 37%, which can increase to about 52% when taken with a meal.[1][2][3][4]

Q2: How does food intake specifically affect the pharmacokinetics of Cefuroxime Axetil?

Food intake has a significant and positive impact on the oral bioavailability of Cefuroxime Axetil. Key pharmacokinetic parameters affected include:

  • Increased Bioavailability and AUC: Administration with food can increase the absolute bioavailability from approximately 32-35% in a fasting state to 41-45% in a fed state.[5][9][10] The total systemic exposure, as measured by the Area Under the Curve (AUC), can increase by as much as 43.9%.[1][2]

  • Delayed Tmax: The time to reach peak plasma concentration (Tmax) is generally delayed with food. One study noted a delay of about 0.5 hours (from 2.23 hours in the fasting state to 3.01 hours in the fed state).[1][2]

  • Variable Cmax: The effect on the maximum plasma concentration (Cmax) can vary. Some studies report a significant increase, with one noting a 43% greater Cmax after a fed dose, while others have found no significant difference.[1][2][7]

  • Reduced Clearance: Apparent clearance of the drug is reduced when taken with food, indicating that more of the drug remains in the systemic circulation for a longer period.[1][2]

Q3: What is the proposed mechanism for enhanced absorption of Cefuroxime Axetil with food?

The enhanced absorption of Cefuroxime Axetil with food is thought to be due to several factors. The presence of food may prolong the residence time of the drug in the intestine, allowing for a longer window for absorption and hydrolysis by non-specific esterases in the intestinal wall to the active drug, cefuroxime.[2] Additionally, a high-fat meal can stimulate gastric acid secretion and slow gastric emptying, which may contribute to this prolonged residence time.[1]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected bioavailability results in our Cefuroxime Axetil food-effect study.

Possible Cause 1: Variability in the "Fasted" State.

  • Troubleshooting: Ensure a standardized and sufficiently long fasting period for all subjects. An overnight fast of at least 10 hours is a common practice in published studies.[2] Inconsistencies in the fasting duration can lead to variability in baseline gastrointestinal conditions.

Possible Cause 2: Composition and Timing of the Meal.

  • Troubleshooting: The type of meal administered can significantly influence the results. High-fat meals are often used in studies demonstrating a pronounced food effect.[1] Standardize the meal composition (e.g., fat, protein, and carbohydrate content) and the timing of drug administration relative to the meal. In many protocols, the meal is consumed 30 minutes before drug administration.[2]

Possible Cause 3: Bioanalytical Method Sensitivity.

  • Troubleshooting: Cefuroxime Axetil is rapidly hydrolyzed to cefuroxime in the blood and intestinal mucosa; intact prodrug is often not detectable in systemic circulation.[1][2][8] Your analytical method should be validated for the quantification of cefuroxime in plasma. Ensure the method has adequate sensitivity, specificity, and reproducibility.

Data Presentation

Table 1: Effect of Food on the Absolute Bioavailability of Cefuroxime Axetil (1g dose)

Subject GroupBioavailability (Fasting)Bioavailability (With Food)
Male Volunteers0.35 (range: 0.26-0.44)0.45 (range: 0.34-0.55)
Female Volunteers0.32 (range: 0.23-0.41)0.41 (range: 0.29-0.51)

Source: Adapted from Williams PE, Harding SM. J Antimicrob Chemother. 1984.[5][9][10]

Table 2: Pharmacokinetic Parameters of Cefuroxime Axetil (250mg dose) in Fasting vs. Fed States

ParameterFasting StateFed State% Change
Tmax (h)2.233.01+35.0%
AUC0-∞ (mg/L·h)--+43.9%
t1/2 (h)---8.3%
Vd (L)---38.7%
CL (L/h)---34.1%

Note: Specific mean values for AUC, t1/2, Vd, and CL were not provided in the source text, only the percentage change.[1][2] Source: Adapted from a study on healthy Chinese subjects.[1][2]

Experimental Protocols

Protocol: Single-Dose, Two-Period Crossover Food-Effect Study for Cefuroxime Axetil

This protocol is a generalized representation based on common methodologies described in the literature.[2][7]

  • Subject Recruitment and Screening:

    • Recruit healthy adult volunteers.

    • Conduct a screening procedure within a week prior to the study, including a physical examination and clinical laboratory tests.

    • Ensure subjects meet inclusion criteria (e.g., age, Body Mass Index).

  • Study Design:

    • Employ an open-label, randomized, two-period crossover design.

    • A washout period of at least 14 days should be implemented between the two periods.[2]

  • Treatment Period 1 (Fasting or Fed - Randomized):

    • Fasting Condition:

      • Subjects fast overnight for at least 10 hours.[2]

      • Administer a single oral dose of Cefuroxime Axetil (e.g., 250 mg) with a standardized volume of water (e.g., 240 ml).[2]

      • No food is permitted for 4 hours post-dose.[2]

    • Fed Condition:

      • Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat meal 30 minutes prior to drug administration.[2]

      • Ensure the meal is consumed within a specified timeframe (e.g., 25 minutes).[2]

      • Administer a single oral dose of Cefuroxime Axetil (e.g., 250 mg) with a standardized volume of water (e.g., 240 ml).[2]

      • No food is permitted for 4 hours post-dose.[2]

  • Blood Sampling:

    • Collect venous blood samples at pre-determined time points (e.g., pre-dose, and serially up to 24 hours post-dose).

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of cefuroxime using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vd, and CL for both fasting and fed conditions.

  • Washout Period:

    • A 14-day washout period is observed before the second treatment period.[2]

  • Treatment Period 2:

    • Subjects cross over to the alternate treatment condition (fasting or fed).

    • Repeat steps 3-6.

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the fasting and fed states using appropriate statistical tests.

Visualizations

G cluster_0 Fasting State cluster_1 Fed State A Cefuroxime Axetil Administration B Rapid Gastric Emptying A->B C Shorter Intestinal Residence Time B->C D Limited Time for Hydrolysis & Absorption C->D E Lower Bioavailability (~37%) D->E F Cefuroxime Axetil Administration with Food G Delayed Gastric Emptying F->G H Prolonged Intestinal Residence Time G->H I Increased Time for Hydrolysis & Absorption H->I J Higher Bioavailability (~52%) I->J

Caption: Mechanism of Food-Enhanced Cefuroxime Axetil Absorption.

G A Subject Screening & Recruitment B Randomization A->B C Period 1: Fasting State (10h Overnight Fast) B->C D Period 1: Fed State (High-Fat Meal) B->D E Drug Administration (Single Dose) C->E D->E F Serial Blood Sampling (0-24h) E->F G Washout Period (14 Days) F->G H Period 2: Crossover G->H I Drug Administration (Single Dose) H->I J Serial Blood Sampling (0-24h) I->J K LC-MS/MS Analysis of Cefuroxime J->K L Pharmacokinetic & Statistical Analysis K->L

Caption: Workflow for a Cefuroxime Axetil Food-Effect Study.

References

Cefuroxime Axetil Dissolution and Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Cefuroxime Axetil dissolution and solubility issues. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor and inconsistent dissolution results for my Cefuroxime Axetil formulation?

A1: Poor and variable dissolution of Cefuroxime Axetil is a well-documented issue primarily due to its classification as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3][4][5][6] This means the drug possesses high permeability but suffers from low aqueous solubility, making the dissolution process the rate-limiting step for absorption.[3][5] Several factors can contribute to these issues:

  • Polymorphism: Cefuroxime Axetil exists in both a stable crystalline form and a more soluble, metastable amorphous form.[7][8][9] The presence of the crystalline form, even in small amounts, can significantly reduce the dissolution rate. The amorphous form generally exhibits higher bioavailability due to its improved solubility.[9][10]

  • Particle Size and Agglomeration: Due to its hydrophobic nature, Cefuroxime Axetil particles tend to agglomerate in the dissolution medium, reducing the effective surface area available for dissolution.[11][12] Poor wettability of the drug particles further exacerbates this issue.[11][13]

  • pH of Dissolution Medium: Cefuroxime Axetil's solubility is pH-dependent. It generally shows higher solubility in acidic environments compared to water.[14]

  • Formulation Excipients: The choice and concentration of excipients can either enhance or hinder dissolution. Inadequate amounts of solubilizing agents or the presence of incompatible excipients can lead to poor results.

Q2: My Cefuroxime Axetil tablets are failing the USP dissolution test. What are the common causes and how can I troubleshoot this?

A2: Failing a USP dissolution test for Cefuroxime Axetil tablets is a frequent challenge. The USP specifies dissolution in 0.07 N hydrochloric acid using USP Apparatus 2 (paddle).[15][16][17] Common reasons for failure include:

  • Inadequate Formulation Strategy: A simple formulation may not be sufficient to overcome the inherent low solubility of Cefuroxime Axetil. Strategies to enhance solubility, such as creating solid dispersions or using surfactants, are often necessary.[2][11][13]

  • High Tablet Hardness/Compression Force: Excessive compression force during tableting can decrease the porosity of the tablet, reducing the penetration of the dissolution medium and slowing down disintegration and subsequent drug release.[18]

  • Recrystallization on Storage: The more soluble amorphous form of Cefuroxime Axetil can be unstable and may revert to the less soluble crystalline form over time, especially under conditions of high humidity and temperature.[4][13]

  • Inappropriate Excipients: The use of excipients that do not promote wetting or that may interact with the drug can negatively impact dissolution.

To troubleshoot, consider re-evaluating your formulation to include solubility enhancers, optimizing tablet compression parameters, and conducting stability studies to monitor for any physical form changes.

Q3: What is the impact of polymorphism on Cefuroxime Axetil's solubility?

A3: The solid-state form of Cefuroxime Axetil plays a critical role in its solubility and dissolution performance.[7][19] The drug can exist as:

  • Crystalline Form: This is the thermodynamically stable form but exhibits lower solubility. Formulations with a high degree of crystallinity will typically show slower dissolution rates.[7]

  • Amorphous Form: This form lacks a long-range ordered molecular structure. It is a higher-energy state and, as a result, is significantly more soluble than its crystalline counterpart.[7][8][9] The amorphous form is preferred for pharmaceutical formulations to improve bioavailability.[9]

The conversion from the crystalline to the amorphous state is a key strategy for enhancing the solubility of Cefuroxime Axetil.[7] However, the amorphous form's stability must be carefully managed, as it can revert to the crystalline form.[13]

Q4: How does pH affect the solubility of Cefuroxime Axetil?

A4: Cefuroxime Axetil exhibits pH-dependent solubility. Studies have shown that its solubility is generally higher in acidic media compared to neutral or aqueous environments. For instance, one study reported a solubility of 0.84 ± 0.03 mg/mL in pH 1.2 (0.1 N HCl), which was higher than in water (0.32 ± 0.03 mg/mL).[14] Interestingly, the same study found even higher solubility in pH 6.8 phosphate buffer (2.49 ± 0.14 mg/mL).[14] This complex pH-solubility profile is crucial when selecting dissolution media and predicting in vivo performance.

Q5: What are some effective strategies to enhance the dissolution rate of Cefuroxime Axetil?

A5: Several formulation strategies have proven effective in improving the dissolution of this poorly soluble drug:

  • Solid Dispersions: This involves dispersing Cefuroxime Axetil in a hydrophilic carrier matrix. This technique can reduce particle size, improve wettability, and maintain the drug in its amorphous state.[11][12] Commonly used carriers include Poloxamer 188, Neusilin US2, Polyethylene Glycol (PEG) 4000, and Polyvinylpyrrolidone (PVP) K30.[2][12][13][20]

  • Use of Surfactants: Incorporating surfactants like Sodium Lauryl Sulphate (SLS) into the formulation can enhance the wettability and micellar solubilization of the drug, thereby increasing the dissolution rate.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range drastically increases the surface area available for dissolution, leading to a higher dissolution velocity and saturation solubility.[1]

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be used to pre-dissolve Cefuroxime Axetil in a lipid-based formulation, which then forms a nanoemulsion upon contact with gastrointestinal fluids, facilitating absorption.[21][22]

Troubleshooting Guides

Issue: Low Percentage of Drug Released in Dissolution Testing

This guide provides a systematic approach to troubleshooting low drug release for Cefuroxime Axetil formulations.

G Start Start: Low % Drug Release Observed CheckForm Step 1: Review Formulation Is a solubility enhancement technique being used? Start->CheckForm ImplementTech Action: Implement Enhancement (e.g., Solid Dispersion, Surfactant) CheckForm->ImplementTech No CheckPhys Step 2: Characterize API Is the Cefuroxime Axetil in its amorphous form? CheckForm->CheckPhys Yes ImplementTech->CheckPhys ConvertToAmorphous Action: Convert to Amorphous Form (e.g., Spray Drying, Freeze Drying) CheckPhys->ConvertToAmorphous No CheckProcess Step 3: Evaluate Manufacturing Process Is tablet hardness/compression force within optimal range? CheckPhys->CheckProcess Yes ConvertToAmorphous->CheckProcess OptimizeProcess Action: Optimize Compression Force Lower hardness to facilitate medium penetration CheckProcess->OptimizeProcess No CheckExcipients Step 4: Assess Excipients Are excipients promoting wettability and disintegration? CheckProcess->CheckExcipients Yes OptimizeProcess->CheckExcipients ModifyExcipients Action: Modify Excipients Incorporate superdisintegrants or wetting agents (e.g., SLS) CheckExcipients->ModifyExcipients No End End: Re-run Dissolution Test CheckExcipients->End Yes ModifyExcipients->End

Caption: Troubleshooting workflow for low drug dissolution.

Issue: High Variability in Dissolution Results (High %RSD)

This guide addresses common sources of high variability in dissolution testing.

G Start Start: High Dissolution Variability (%RSD) CheckUniformity Step 1: Check Content Uniformity Is the tablet/capsule assay uniform across the batch? Start->CheckUniformity ImproveBlending Action: Improve Blending Process Ensure homogeneous distribution of API and excipients CheckUniformity->ImproveBlending No CheckAgglo Step 2: Observe Dissolution Vessel Is the drug agglomerating or 'coning' at the bottom? CheckUniformity->CheckAgglo Yes ImproveBlending->CheckAgglo ModifyHydrodynamics Action: Adjust Hydrodynamics Increase paddle speed (if within method limits) or add surfactant CheckAgglo->ModifyHydrodynamics Yes CheckStability Step 3: Assess Physical Stability Is there evidence of recrystallization from amorphous to crystalline form? CheckAgglo->CheckStability No ModifyHydrodynamics->CheckStability AddStabilizer Action: Add Polymer Stabilizer Incorporate polymers (e.g., PVP) to inhibit recrystallization CheckStability->AddStabilizer Yes End End: Re-run Dissolution Test with optimized parameters CheckStability->End No AddStabilizer->End G CA Cefuroxime Axetil (Prodrug) Cefuroxime Cefuroxime (Active Drug) CA->Cefuroxime Esterase Hydrolysis (in vivo activation) Degradation Degradation Products (e.g., Δ3-isomers) CA->Degradation Chemical Hydrolysis (e.g., alkaline conditions) Inactive Inactive Metabolites Cefuroxime->Inactive Metabolism

References

Cefuroxime Axetil Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cefuroxime Axetil, with a focus on minimizing process-related impurities.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in Cefuroxime Axetil synthesis?

A1: The most frequently encountered process-related impurities in the synthesis of Cefuroxime Axetil include:

  • Cefuroxime Axetil Δ³-Isomers: These are isomers where the double bond in the dihydrothiazine ring shifts from the Δ² to the Δ³ position. Their formation is often influenced by pH and the solvents used during synthesis and purification.[1]

  • Cefuroxime Axetil E-Isomers: Geometric isomers of the methoxyimino group.[1]

  • Cefuroxime Impurity B: This impurity arises from the reaction of unreacted 7-aminocephalosporanic acid (7-ACA) with the activated (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) side chain.[1]

  • Degradation Products: Such as sulfoxides, which can form during the manufacturing process or storage.

Q2: How does the choice of activating agent for the SMIA side chain impact the impurity profile?

A2: The choice of activating agent for the (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) side chain is a critical step that significantly influences the impurity profile.

  • Traditional Agents (Thionyl Chloride, Phosphoryl Chloride): While effective, these reagents can lead to the formation of specific impurities due to harsh reaction conditions.[1]

  • "Green" Synthesis (Oxalyl Chloride): This approach proceeds under milder conditions, which can reduce the formation of certain impurities and simplify the work-up process.[1]

Q3: What are the European Pharmacopoeia limits for key impurities in Cefuroxime?

A3: The European Pharmacopoeia provides benchmark limits for various impurities in Cefuroxime, which can vary depending on the specific manufacturing process.

ImpurityTypical OriginEuropean Pharmacopoeia Limit
Cefuroxime Impurity BUnreacted 7-ACA≤ 0.5%
Δ³-Isomers of CefuroximeIsomerization during synthesis/purification≤ 1.0%
E-Isomers of CefuroximeIsomerization of the methoxyimino group≤ 1.0%
Any other impurityVarious side reactions≤ 0.2%
Total impuritiesSum of all impurities≤ 2.0%

(Note: This information is based on a comparative guide and should be verified with the latest European Pharmacopoeia.)[1]

II. Troubleshooting Guides

Issue 1: High Levels of Δ³-Isomers Detected

Possible Causes:

  • Incorrect pH during synthesis and purification: The formation of Δ³-isomers is highly influenced by the pH of the reaction mixture.[1]

  • Inappropriate solvent system: Certain solvents can promote the isomerization of the double bond.

  • Prolonged reaction or purification times: Extended exposure to certain conditions can increase the formation of these isomers.

Troubleshooting Steps:

  • pH Control:

    • Carefully monitor and maintain the pH within the optimal range during the reaction and subsequent work-up steps. The literature suggests that controlling the pH can minimize the formation of the Δ²-isomer, which can be a precursor to the Δ³-isomer.[2]

  • Solvent Selection:

    • Consider using a solvent system that is less prone to promoting isomerization. For example, a combination of N,N-dimethylformamide and dioxane has been shown to minimize the formation of Δ²-isomers.[2]

  • Optimize Reaction Time:

    • Minimize the reaction and purification times where possible to reduce the exposure of the product to conditions that favor isomerization.

  • Purification Technique:

    • If high levels of Δ³-isomers persist, consider alternative purification methods. In some cases, a process of oxidation to the sulfoxide followed by reduction can be employed to convert the undesired isomer back to the desired form.[2]

Issue 2: Presence of E-Isomers Above Acceptable Limits

Possible Causes:

  • Isomerization of the methoxyimino group: This can be influenced by factors such as light exposure and acidic conditions.

  • Suboptimal crystallization conditions: The crystallization process can be optimized to selectively crystallize the desired Z-isomer, leaving the E-isomer in the mother liquor.

Troubleshooting Steps:

  • Control of Reaction Conditions:

    • Protect the reaction mixture from light, as photoisomerization can occur.

    • Maintain the pH in a range that does not favor the isomerization to the E-form.

  • Crystallization Optimization:

    • Experiment with different solvent systems and cooling profiles during crystallization to enhance the selective precipitation of the Z-isomer.

    • Techniques involving the formation of amine salts and subsequent crystallization have been shown to be effective in depleting the E-isomer.

Issue 3: Significant Levels of Cefuroxime Impurity B

Possible Cause:

  • Incomplete reaction of 7-ACA: Unreacted 7-ACA can compete with the desired reaction and react with the activated SMIA side chain to form Impurity B.[1]

Troubleshooting Steps:

  • Stoichiometry and Reagent Addition:

    • Ensure the correct stoichiometry of reactants.

    • Control the rate of addition of the activated SMIA side chain to the 7-ACA solution. A slow addition at a low temperature (e.g., 0-5 °C) while maintaining an alkaline pH can favor the desired reaction.[1]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to ensure the complete consumption of 7-ACA before proceeding with the work-up.

III. Experimental Protocols

Protocol 1: Synthesis of Cefuroxime Axetil from Sodium Cefuroxime

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired product specifications.

Materials:

  • Sodium Cefuroxime

  • Dimethylacetamide

  • (RS) 1-acetoxyethyl bromide

  • Anhydrous potassium carbonate

  • Ethyl acetate

  • 3% Sodium bicarbonate solution

  • 1M Hydrochloric acid

  • 20% Sodium chloride solution

  • Charcoal

  • Petrol (60°-80°)

Procedure:

  • Cool a slurry of sodium cefuroxime (20 g) in dimethylacetamide (100 ml) to 14°C.

  • Add (RS) 1-acetoxyethyl bromide (10 ml) and stir the mixture at 14°C for 45 minutes.

  • Add anhydrous potassium carbonate (0.5 g) and continue stirring for another 45 minutes.

  • Add ethyl acetate (200 ml) and 3% sodium bicarbonate solution (200 ml). Stir at ambient temperature for 1 hour and then allow the phases to separate.

  • Wash the aqueous layer with ethyl acetate (100 ml).

  • Combine the organic layers and wash sequentially with 1M hydrochloric acid (100 ml) and 20% sodium chloride solution (30 ml).

  • Stir the combined organic layers with charcoal (2 g) for 30 minutes and then filter.

  • Concentrate the filtrate in vacuo to approximately 176 ml.

  • Add water (1.9 ml) to the concentrate and then add this solution to stirred 60°-80° petrol (1.76 L) over 15 minutes.

  • Filter the precipitated product and wash with a mixture of petrol (105 ml) and ethyl acetate (12 ml), followed by petrol (118 ml).

  • Dry the product at 40°C in vacuo.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is based on the European Pharmacopoeia and is suitable for the separation and quantification of Cefuroxime and its related substances.[1]

Chromatographic Conditions:

ParameterSpecification
Column Stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
Mobile Phase A 6.8 g of potassium dihydrogen phosphate in 1000 mL of water, adjusted to pH 3.5 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature 35 °C

Sample Preparation:

  • Test Solution: Dissolve 25.0 mg of the Cefuroxime sample in the mobile phase and dilute to 25.0 mL with the mobile phase.[1]

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.[1]

  • Reference Solution (b) (for Impurity B): Dissolve 10.0 mg of Cefuroxime Impurity B CRS in the mobile phase and dilute to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.[1]

IV. Visualizations

Cefuroxime_Axetil_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Product 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation SMIA SMIA Activation Activation SMIA->Activation Activating Agent (e.g., Oxalyl Chloride) Activation->Acylation Activated SMIA Esterification Esterification Acylation->Esterification Cefuroxime Acid Purification Purification Esterification->Purification (RS) 1-acetoxyethyl bromide Cefuroxime_Axetil Cefuroxime Axetil Purification->Cefuroxime_Axetil

Caption: General workflow for the synthesis of Cefuroxime Axetil.

Impurity_Formation_Pathway Cefuroxime_Axetil_Precursor Cefuroxime Axetil Precursor Side_Reaction Side Reaction Cefuroxime_Axetil_Precursor->Side_Reaction Unreacted 7-ACA Isomerization Isomerization Cefuroxime_Axetil_Precursor->Isomerization pH, Solvent Degradation Degradation Cefuroxime_Axetil_Precursor->Degradation Oxidation Impurity_B Impurity B Side_Reaction->Impurity_B Delta3_Isomer Δ³-Isomer Isomerization->Delta3_Isomer E_Isomer E-Isomer Isomerization->E_Isomer Sulfoxide Sulfoxide Degradation->Sulfoxide

Caption: Formation pathways of common impurities in Cefuroxime Axetil synthesis.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Preparation->HPLC_System Inject 20 µL Detection UV Detection (278 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of Cefuroxime Axetil and its impurities.

References

Overcoming Cefuroxime Axetil degradation in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the challenges associated with Cefuroxime Axetil degradation in pharmaceutical formulations.

Troubleshooting and FAQs

This section addresses specific issues encountered during the formulation development of Cefuroxime Axetil.

Question 1: What are the primary chemical degradation pathways for Cefuroxime Axetil?

Answer: Cefuroxime Axetil is susceptible to several degradation pathways, primarily hydrolysis, isomerization, and oxidation. Understanding these is critical for developing a stable formulation.[1][2]

  • Hydrolysis: This is the major degradation pathway. The molecule contains two key susceptible sites: the β-lactam ring and the ester linkage.

    • β-Lactam Ring Cleavage: Occurs under both acidic and alkaline conditions, leading to a complete loss of antibacterial activity.[1]

    • Ester Hydrolysis: The axetil (acetoxyethyl ester) group can be hydrolyzed to yield cefuroxime acid.[1]

  • Isomerization: Under stress conditions like high temperature and humidity, Cefuroxime Axetil can convert to its Δ³-isomers and E-isomers, which are inactive impurities.[1][2][3]

  • Oxidation: The sulfur atom within the dihydrothiazine ring is prone to oxidation, especially in the presence of oxidizing agents, forming sulfoxide derivatives that reduce antibacterial efficacy.[1]

CA Cefuroxime Axetil Hydrolysis Hydrolysis (Acid, Base, Moisture) CA->Hydrolysis H₂O Isomerization Isomerization (Heat, Humidity) CA->Isomerization Δ, RH% Oxidation Oxidation CA->Oxidation [O] BL_Cleavage β-Lactam Ring Cleavage (Inactive) Hydrolysis->BL_Cleavage Ester_Cleavage Ester Hydrolysis (Cefuroxime Acid) Hydrolysis->Ester_Cleavage Isomers Δ³-Isomers & E-Isomers (Inactive) Isomerization->Isomers Sulfoxide Sulfoxide Derivatives (Reduced Activity) Oxidation->Sulfoxide

Fig 1. Key degradation pathways for Cefuroxime Axetil.

Question 2: My solid dosage form shows significant degradation under accelerated stability conditions (40°C/75% RH). What is the likely cause and how can it be mitigated?

Answer: The combination of high temperature and high relative humidity (RH) is known to accelerate the degradation of Cefuroxime Axetil, particularly the amorphous form used for its enhanced bioavailability.[4][5] The degradation process in humid air is often an autocatalytic reaction.[3][6]

Likely Causes:

  • Moisture Absorption: Cefuroxime Axetil is hygroscopic. Absorbed moisture facilitates hydrolysis of the β-lactam ring and the ester group.[7]

  • Isomerization: Elevated temperatures promote the formation of Δ³-isomers and E-isomers.[3][5]

  • Excipient Incompatibility: Certain excipients can interact with the drug, especially in the presence of moisture. For instance, mannitol has been shown to promote autocatalytic degradation under high humidity.[8][9]

Mitigation Strategies:

  • Moisture Protection: Utilize moisture-proof primary packaging such as aluminum/aluminum blisters or tightly sealed bottles with desiccants.

  • Formulation Optimization:

    • Incorporate superdisintegrants like sodium starch glycolate to prevent the drug from forming a gel-like mass upon moisture contact, which can trap water and accelerate degradation.[7]

    • Select excipients with low hygroscopicity.

    • Perform thorough drug-excipient compatibility studies (see Protocol 3).

  • Process Control: Maintain low humidity levels during the entire manufacturing and packaging process.

Question 3: How can I identify and quantify Cefuroxime Axetil and its degradation products in my samples?

Answer: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[1][10] This method must be able to separate the active pharmaceutical ingredient (API) from all known degradation products and potential impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

  • Column: C8 or C18 column.[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium or ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile).[1][3][11]

  • Detection: UV detection at approximately 278 nm.[3][11]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, for reproducibility.[11]

This method can effectively separate Cefuroxime Axetil diastereomers (A and B) from key degradants like Δ³-isomers and E-isomers.[3][5][10]

start Sample Preparation (Drug Product) hplc RP-HPLC System start->hplc column C8 / C18 Column hplc->column mobile_phase Phosphate Buffer / Methanol / Acetonitrile hplc->mobile_phase detector UV Detector (~278 nm) hplc->detector analysis Chromatogram Analysis hplc->analysis quantify Quantify API & Degradation Products analysis->quantify report Generate Stability Report quantify->report

Fig 2. Workflow for analysis of Cefuroxime Axetil stability.

Question 4: My oral suspension formulation has a very bitter taste. What are effective taste-masking strategies that won't compromise stability?

Answer: The bitter taste of Cefuroxime Axetil is a significant challenge, particularly for pediatric formulations.[12] Effective taste masking can be achieved by preventing the drug from dissolving in saliva and interacting with taste receptors.

Recommended Strategies:

  • Polymer Coating/Microencapsulation: Encapsulating drug particles with a physical barrier is a highly effective method. pH-dependent polymers like hydroxypropyl methylcellulose phthalate (HPMCP) can be used to prevent drug release in the neutral pH of the mouth while allowing release in the acidic environment of the stomach.[13][14]

  • Ion-Exchange Resins: Complexing Cefuroxime Axetil with an ion-exchange resin can form an insoluble, tasteless complex (resinate). The drug is then released in the gastrointestinal tract through an exchange with ions present in the GI fluids.[15]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can physically shield the bitter part of the drug molecule, effectively masking its taste.[16]

  • Granulation: Wet granulation using binders and taste-masking agents can create granules that improve palatability.[12][17]

It is crucial to perform stability studies on the taste-masked formulation, as the additional excipients and processing steps could potentially impact the drug's stability.

Quantitative Data Summary

The following tables summarize stability data for Cefuroxime Axetil under various conditions.

Table 1: Stability of Cefuroxime Axetil Tablets under Accelerated Conditions

Storage Condition Duration (Months) Key Degradant Observed Finding Reference
30°C / 60% RH 6 Δ³-Cefuroxime Axetil Minor increase in degradant. [10]

| 40°C / 75% RH | 6 | Δ³-Cefuroxime Axetil | Significant increase in degradant content. |[10] |

Table 2: Stability of Reconstituted Cefuroxime Axetil Oral Suspension

Storage Condition Duration (Days) % Drug Released f2 Similarity Value* Finding Reference
Room Temp (~20°C) 3 - 62.56 Profiles are similar. [18]
Refrigerated (5°C) 3 - 62.56 Profiles are similar. [18]
Room Temp (~20°C) 10 87.68% 36.18 Profiles are dissimilar; significant degradation at room temp. [18]
Refrigerated (5°C) 10 92.35% 36.18 Better stability under refrigeration. [18]

*f2 value compares dissolution profiles between room and refrigerated storage. A value >50 indicates similarity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate degradation products of Cefuroxime Axetil under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cefuroxime Axetil in a suitable solvent like methanol.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.[1]

    • Store at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH prior to analysis.[1]

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.[1][19]

    • Store at room temperature for a shorter period due to higher instability (e.g., 30-90 minutes).[1][19]

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂.[1]

    • Store at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for 48 hours.[1]

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Cefuroxime Axetil from its process-related impurities and degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Hypersil C18, 5 µm, 250 mm x 4.6 mm (or equivalent).

  • Mobile Phase: Prepare a mixture of 38 volumes of methanol and 62 volumes of a 23 g/L solution of ammonium dihydrogen phosphate.[3][5] Filter and degas.

  • Flow Rate: 1.0 - 1.2 mL/min.[3][5]

  • Detection Wavelength: 278 nm.[3][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[11]

  • Standard Preparation: Prepare a standard solution of Cefuroxime Axetil reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., powdered tablets, contents of capsules) in the mobile phase to achieve a similar target concentration as the standard. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions. Identify peaks based on retention times of the reference standard. Calculate the amount of Cefuroxime Axetil and any degradation products using the peak areas.

Protocol 3: Drug-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of Cefuroxime Axetil with selected excipients.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of Cefuroxime Axetil and each excipient, typically in a 1:1 ratio by weight.

    • Prepare a control sample of the pure drug.

    • Prepare a physical mixture of the drug and all proposed excipients for the final formulation.[12]

  • Storage:

    • Place the mixtures in vials and store under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[12]

  • Evaluation (at initial, 2-week, and 4-week intervals):

    • Physical Observation: Visually inspect the samples for any changes such as caking, liquefaction, or discoloration.[12]

    • FTIR Analysis: Record the FTIR spectra of the pure drug, pure excipients, and the stored binary mixtures. Compare the spectra to identify any appearance or disappearance of peaks, which would indicate a chemical interaction.[12][20]

    • HPLC Analysis: For a more quantitative assessment, analyze the samples using a stability-indicating HPLC method to check for any increase in degradation products compared to the pure drug control.

References

Cefuroxime Axetil Assay Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the assay validation of Cefuroxime Axetil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental validation of Cefuroxime Axetil assays.

Issue 1: Poor Resolution Between Cefuroxime Axetil Diastereoisomers (A and B)
  • Potential Causes:

    • Inappropriate stationary phase (column).

    • Suboptimal mobile phase composition.

    • Incorrect column temperature.

    • Flow rate is too high or too low.

  • Troubleshooting Steps:

    • Column Selection: Ensure the use of a high-resolution column. C18 columns are commonly effective. For challenging separations, consider using columns with smaller particle sizes (e.g., UHPLC columns with 1.7 µm particles).[1]

    • Mobile Phase Optimization:

      • Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. Several studies have found success with a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile.[2]

      • Experiment with different buffer pH values. The retention of Cefuroxime Axetil's related substances can be pH-dependent.[2]

      • One study achieved good separation using a mobile phase of 0.1% formic acid and methanol (88:12, v/v).[1][3]

    • Temperature Control: Optimize the column temperature. A common starting point is 35°C to 40°C.[1][2]

    • Flow Rate Adjustment: Vary the flow rate. A lower flow rate generally improves resolution but increases run time. A typical flow rate is around 1.0 mL/min.[2]

  • Preventative Measures:

    • Develop the method using a systematic approach, such as Design of Experiments (DoE), to understand the impact of different chromatographic parameters on resolution.

    • Always use well-characterized reference standards for both diastereoisomers to confirm peak identity.

Issue 2: Interference from Degradation Products
  • Potential Causes:

    • The analytical method is not stability-indicating.

    • Inadequate separation of the main peak from degradation products like ∆³-isomers and E-isomers.[2][4]

    • Sample degradation during preparation or analysis.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject Cefuroxime Axetil to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[5][6][7] This will help in identifying potential interfering peaks.

    • Method Modification for Specificity:

      • Adjust the mobile phase composition and gradient (if applicable) to achieve baseline separation between Cefuroxime Axetil and all significant degradation products.

      • Utilize a photodiode array (PDA) detector to check for peak purity.

    • Sample Handling:

      • Prepare sample solutions fresh and protect them from light and elevated temperatures.

      • Investigate the stability of Cefuroxime Axetil in the chosen diluent.

  • Preventative Measures:

    • Develop a stability-indicating assay method (SIAM) from the outset of method development.

    • Routinely perform peak purity analysis as part of the system suitability test.

Issue 3: Inconsistent System Suitability Test (SST) Results
  • Potential Causes:

    • HPLC system is not properly equilibrated.

    • Inconsistent mobile phase preparation.

    • Column degradation.

    • Fluctuations in column temperature.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the HPLC system is equilibrated with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

    • Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Premixing the components and degassing thoroughly can prevent variability.

    • Column Care: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.

    • Temperature Stability: Use a column oven to maintain a constant and uniform temperature.

  • Preventative Measures:

    • Define clear SST parameters and acceptance criteria in the method protocol.

    • Regularly perform preventative maintenance on the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a Cefuroxime Axetil HPLC method validation?

A1: According to ICH guidelines, the critical validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.[2][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Q2: How should forced degradation studies for Cefuroxime Axetil be conducted?

A2: Forced degradation studies are essential to develop a stability-indicating method.[6] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperature for a specified duration.

  • Alkali Hydrolysis: 0.1 N NaOH at room temperature. Cefuroxime axetil is known to be particularly unstable under alkaline conditions.[5]

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.

The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are adequately resolved from the parent drug.

Q3: What are some common issues with official pharmacopoeia methods for Cefuroxime Axetil?

A3: Some studies have noted that official methods, for instance in the United States Pharmacopeia (USP), may use a high concentration of buffer (e.g., 0.2M ammonium dihydrogen phosphate).[2] This can lead to precipitation of the buffer salts in the HPLC system, particularly when mixed with high concentrations of organic solvent, which can cause high backpressure and potential damage to the column and pump seals.[2]

Data Presentation

Table 1: Summary of HPLC Method Parameters for Cefuroxime Axetil Assay

ParameterMethod 1Method 2
Column Teknokroma, Tracer Excel C8 (15cm x 0.46cm, 5µm)[2]Kinetex C-18 (100 mm × 2.1 mm, 1.7 µm)[1]
Mobile Phase 0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v)[2]0.1% Formic Acid: Methanol (88:12, v/v)[1]
Flow Rate 1.0 mL/min[2]0.7 mL/min[1]
Detection 278 nm[2]278 nm[1]
Temperature 35°C[2]40°C[1]

Table 2: Example Validation Data for Cefuroxime Axetil Assay

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9996[2]
Accuracy (% Recovery) 98.0 - 102.0%98.54 - 99.35%[2]
Precision (% RSD) ≤ 2.0%Intraday: 0.517%[2]
Intermediate: 1.102%[2]
LOD (µg/mL) Report~0.06 - 0.08 µg/mL for impurities[4][11]
LOQ (µg/mL) Report~0.45 - 0.60 µg/mL for impurities[4][11]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Cefuroxime Axetil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to the target concentration.

  • Alkali Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid powder of Cefuroxime Axetil to 80°C for 24 hours. Dissolve a weighed amount in the mobile phase to achieve the target concentration.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the parent drug peak.

Protocol 2: Assay Linearity
  • Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefuroxime Axetil reference standard in a suitable solvent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

AssayValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Define Analytical Target Profile Select Select Method & Instrument Dev->Select Optimize Optimize Parameters (Mobile Phase, Column, etc.) Select->Optimize Specificity Specificity / Forced Degradation Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: General workflow for analytical method validation.

TroubleshootingLogic Start Poor Resolution of Diastereoisomers Cause1 Suboptimal Mobile Phase? Start->Cause1 Action1 Adjust Organic/Aqueous Ratio Optimize pH Cause1->Action1 Yes Cause2 Incorrect Column? Cause1->Cause2 No End Resolution Achieved Action1->End Action2 Switch to High-Res C18/UHPLC Column Cause2->Action2 Yes Cause3 Temperature/Flow Rate? Cause2->Cause3 No Action2->End Action3 Optimize Column Temperature (e.g., 35-40°C) Adjust Flow Rate Cause3->Action3 Yes Action3->End

Caption: Troubleshooting logic for poor diastereomer resolution.

ForcedDegradation cluster_stress Stress Conditions cluster_products Major Degradation Products Cefuroxime_Axetil Cefuroxime Axetil (Diastereomers A & B) Acid Acid (HCl) Cefuroxime_Axetil->Acid Base Base (NaOH) Cefuroxime_Axetil->Base Oxidation Oxidation (H2O2) Cefuroxime_Axetil->Oxidation Heat Heat Cefuroxime_Axetil->Heat Light Light Cefuroxime_Axetil->Light Delta3 Δ³-Isomers Acid->Delta3 Other Other Related Substances Acid->Other Base->Delta3 E_Isomers E-Isomers Base->E_Isomers Base->Other Oxidation->Other Heat->Delta3 Heat->Other Light->E_Isomers Light->Other

Caption: Forced degradation pathways of Cefuroxime Axetil.

References

Technical Support Center: Cefuroxime Axetil - Minimizing Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) side effects associated with Cefuroxime Axetil. The information is tailored for a scientific audience to assist in experimental design, data interpretation, and the development of strategies to mitigate these adverse effects.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research involving Cefuroxime Axetil.

Issue 1: High Incidence of Diarrhea in Animal Models

Q: We are observing a significant incidence of diarrhea in our rodent models treated with Cefuroxime Axetil. How can we investigate and mitigate this?

A: High rates of diarrhea in animal models are a common finding with broad-spectrum antibiotics like Cefuroxime Axetil, primarily due to disruption of the gut microbiota.[1][2] Here’s a troubleshooting workflow:

  • Confirm Cefuroxime Axetil as the Cause:

    • Include a vehicle-only control group to rule out other experimental factors.

    • Perform a dose-response study to establish a correlation between the Cefuroxime Axetil dose and the incidence/severity of diarrhea.

  • Characterize the Diarrhea:

    • Stool Consistency Scoring: Implement a standardized scoring system to quantify diarrhea severity.

    • Gut Microbiota Analysis: Collect fecal samples at baseline, during treatment, and post-treatment. Analyze the 16S rRNA gene to identify specific changes in the microbial composition. Cefuroxime Axetil has been shown to decrease the abundance of beneficial bacteria like Bifidobacteria and Clostridia.[2]

    • Clostridioides difficile Toxin Assay: Test fecal samples for the presence of C. difficile toxins, as Cefuroxime Axetil can lead to C. difficile-associated diarrhea (CDAD).[1]

  • Mitigation Strategies:

    • Co-administration with Probiotics: Introduce a probiotic supplement to your experimental protocol. Probiotics have been shown to reduce the risk of antibiotic-associated diarrhea (AAD).[3][4][5] Select strains with documented efficacy, such as Lactobacillus rhamnosus GG or Saccharomyces boulardii.

    • Formulation Modification: If you are preparing your own formulation, consider incorporating taste-masking excipients or developing a gastro-retentive delivery system to potentially reduce local irritation in the upper GI tract.[6][7][8][9]

Issue 2: Variability in Oral Bioavailability and GI Side Effects

Q: Our in vivo studies show high variability in the oral bioavailability of Cefuroxime Axetil, which seems to correlate with the severity of GI side effects. What could be the underlying factors?

A: The oral bioavailability of Cefuroxime Axetil is known to be variable, and this can be linked to its physicochemical properties and interaction with the GI environment. The unabsorbed drug can contribute to local GI side effects.

  • Mechanism of Variable Absorption: Cefuroxime Axetil is a prodrug that requires hydrolysis by intestinal esterases to its active form, cefuroxime, for absorption.[10] Its poor aqueous solubility can limit the rate and extent of dissolution and subsequent hydrolysis, leading to incomplete absorption.[11]

  • Impact on GI Side Effects: Unabsorbed Cefuroxime Axetil passes into the lower GI tract, where it can disrupt the gut microbiota, leading to diarrhea and other GI disturbances.[2]

Troubleshooting and Optimization:

  • Standardize Administration Protocol:

    • Food Effect: Administer Cefuroxime Axetil with food. Food has been shown to enhance its absorption.[12]

    • Gastric pH: Co-administration with agents that increase gastric pH (e.g., antacids, H2-receptor antagonists) can reduce the absorption of Cefuroxime Axetil and should be avoided.[12]

  • Investigate Formulation Strategies:

    • Solubility Enhancement: Explore formulations that improve the solubility of Cefuroxime Axetil, such as solid dispersions or the use of surfactants.[13]

    • Gastro-retentive Formulations: Consider developing a gastro-retentive drug delivery system (GRDDS) to increase the residence time of the drug in the upper GI tract, where absorption is optimal.[6][7][8][9] This can lead to more complete absorption and less drug passing to the colon.

Frequently Asked Questions (FAQs)

Mechanisms of GI Side Effects

Q1: What is the primary mechanism behind Cefuroxime Axetil-induced diarrhea?

A1: The primary mechanism is the disruption of the normal gut microbiota. As a broad-spectrum antibiotic, Cefuroxime Axetil can suppress the growth of beneficial commensal bacteria in the colon.[2] This dysbiosis can lead to an overgrowth of pathogenic organisms, such as Clostridioides difficile, and alter the metabolic functions of the gut, resulting in diarrhea.[1]

Q2: Is there a direct inflammatory effect of Cefuroxime Axetil on the gastrointestinal mucosa?

A2: While the main cause of GI side effects is dysbiosis, some studies suggest that cephalosporins can be associated with acute haemorrhagic colitis, indicating a potential for direct or indirect inflammatory effects on the gut mucosa.[14] However, this is considered a rare adverse event.

Formulation and Development

Q3: What formulation strategies can be employed to minimize the bitter taste of Cefuroxime Axetil and potentially reduce nausea?

A3: The bitter taste of Cefuroxime Axetil is a significant challenge, particularly in pediatric formulations, and can contribute to nausea.[15] Several taste-masking technologies can be applied:

  • Inclusion Complexation: Using cyclodextrins, such as β-cyclodextrin, to form inclusion complexes can effectively mask the bitter taste.[16]

  • Ion-Exchange Resins: Complexing Cefuroxime Axetil with ion-exchange resins can prevent its dissolution in the mouth, thereby reducing the perception of bitterness.[17]

  • Coating: Applying a polymer coating to drug particles can create a physical barrier that prevents the drug from interacting with taste buds.[18]

Q4: How can gastro-retentive drug delivery systems (GRDDS) help in minimizing GI side effects?

A4: GRDDS, such as floating tablets, are designed to prolong the residence time of the drug in the stomach.[6][7][8][9] For a drug like Cefuroxime Axetil, which is primarily absorbed in the upper GI tract, this can lead to:

  • Improved Bioavailability: Increased time for dissolution and absorption can enhance the overall bioavailability of the drug.

  • Reduced Colonic Drug Load: With more complete absorption in the upper GI tract, less unabsorbed drug reaches the colon, thereby minimizing the disruption of the gut microbiota and reducing the risk of diarrhea.

Co-administration Strategies

Q5: What is the evidence for co-administering probiotics with Cefuroxime Axetil to reduce GI side effects?

A5: There is a substantial body of evidence supporting the use of probiotics to prevent antibiotic-associated diarrhea (AAD).[3][4][5] Meta-analyses of clinical trials have shown that co-administration of probiotics with antibiotics can significantly reduce the risk of AAD.[3] While studies specifically on Cefuroxime Axetil are limited, the general principle of restoring gut microbiota balance is applicable.

Q6: What are the key considerations when designing a study to evaluate the efficacy of probiotics in mitigating Cefuroxime Axetil-induced GI side effects?

A6: When designing such a study, consider the following:

  • Probiotic Strain and Dose: Select a well-characterized probiotic strain with proven efficacy for AAD, such as Lactobacillus rhamnosus GG or Saccharomyces boulardii, and use a clinically effective dose.

  • Timing of Administration: Administer the probiotic at a different time of day than the Cefuroxime Axetil to minimize the potential for the antibiotic to inactivate the probiotic bacteria.

  • Study Endpoints: Primary endpoints should include the incidence and severity of diarrhea. Secondary endpoints could include changes in gut microbiota composition, levels of inflammatory markers, and the incidence of C. difficile infection.

Data Presentation

Table 1: Incidence of Gastrointestinal Adverse Events with Cefuroxime Axetil in Clinical Trials

Adverse EventIncidence RateReference
Diarrhea/Loose Stools1% - 13%--INVALID-LINK--
Nausea/Vomiting1% - 10%--INVALID-LINK--
Abdominal Pain<1%--INVALID-LINK--
Clostridioides difficile-associated DiarrheaRare but serious--INVALID-LINK--

Note: Incidence rates can vary depending on the dose, duration of treatment, and patient population.

Experimental Protocols

Protocol 1: In Vitro Assessment of Cefuroxime Axetil Cytotoxicity on Intestinal Epithelial Cells

  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are a commonly used model for the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Experimental Setup: Seed Caco-2 cells in 96-well plates and allow them to differentiate for 21 days to form a polarized monolayer.

  • Treatment: Treat the cells with a range of concentrations of Cefuroxime Axetil (and a vehicle control) for 24, 48, and 72 hours.

  • Cytotoxicity Assay: Assess cell viability using a standard MTT or LDH assay.

  • Data Analysis: Calculate the IC50 value (the concentration of drug that causes 50% inhibition of cell growth) to quantify the cytotoxic potential.

Protocol 2: In Vivo Assessment of Cefuroxime Axetil-Induced Gastrointestinal Dysbiosis in a Murine Model

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for Cefuroxime Axetil).

    • Group 2: Cefuroxime Axetil (clinically relevant dose, administered via oral gavage).

    • Group 3: Cefuroxime Axetil + Probiotic.

  • Dosing: Administer the treatments daily for 7-10 days.

  • Sample Collection: Collect fecal pellets at baseline, mid-treatment, end of treatment, and during a recovery phase.

  • Microbiota Analysis:

    • Extract bacterial DNA from fecal samples.

    • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.

  • Clinical Monitoring: Monitor the mice daily for signs of diarrhea and record stool consistency.

  • Data Analysis: Compare the changes in microbiota composition and the incidence of diarrhea between the treatment groups.

Mandatory Visualizations

G cluster_0 Cefuroxime Axetil Administration cluster_1 Gastrointestinal Tract cluster_2 Clinical Manifestations cefuroxime Cefuroxime Axetil (Oral) dysbiosis Disruption of Gut Microbiota (Dysbiosis) cefuroxime->dysbiosis Broad-spectrum activity pathogen Overgrowth of Pathogens (e.g., C. difficile) dysbiosis->pathogen inflammation Inflammation and Epithelial Barrier Dysfunction dysbiosis->inflammation motility Altered Gut Motility dysbiosis->motility diarrhea Diarrhea pathogen->diarrhea Toxin production inflammation->diarrhea pain Abdominal Pain inflammation->pain motility->diarrhea nausea Nausea & Vomiting motility->nausea

Caption: Signaling pathway of Cefuroxime Axetil-induced GI side effects.

G cluster_0 Pre-clinical Phase cluster_1 Mitigation Strategies cluster_2 Outcome start High Incidence of GI Side Effects Observed formulation Investigate Formulation Strategies start->formulation probiotics Evaluate Co-administration of Probiotics start->probiotics taste_masking Taste-masking formulation->taste_masking grdds Gastro-retentive Delivery formulation->grdds probiotic_selection Strain and Dose Selection probiotics->probiotic_selection end Reduced GI Side Effects and Improved Tolerability taste_masking->end grdds->end probiotic_selection->end

Caption: Experimental workflow for minimizing Cefuroxime Axetil GI side effects.

G cluster_0 Causative Factors cluster_1 Mitigation Approaches cefuroxime Cefuroxime Axetil GI Side Effects dysbiosis Gut Microbiota Dysbiosis cefuroxime->dysbiosis solubility Poor Aqueous Solubility cefuroxime->solubility taste Bitter Taste cefuroxime->taste probiotics Probiotics dysbiosis->probiotics formulation Formulation Modification solubility->formulation taste_masking Taste-Masking taste->taste_masking

Caption: Logical relationships between causes and mitigation of GI side effects.

References

Technical Support Center: Enhancing the Stability of Amorphous Cefuroxime Axetil Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of amorphous Cefuroxime Axetil tablets.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during your experiments.

Problem/Observation Potential Cause Recommended Action/Solution
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of Cefuroxime Axetil.The primary degradation products of Cefuroxime Axetil are typically Δ³-isomers and E-isomers.[1] Confirm the identity of these peaks by comparing their retention times with reference standards. The degradation process can be a reversible first-order autocatalytic reaction, especially in the presence of humidity.[1]
Tablet discoloration (yellowing) upon storage. Chemical degradation of Cefuroxime Axetil.Discoloration is often an indicator of chemical instability. Correlate the color change with the appearance of degradation product peaks in your HPLC analysis. Implement stricter control over storage conditions, particularly humidity and temperature.
Recrystallization of amorphous Cefuroxime Axetil observed in XRPD analysis. High humidity and/or temperature exposure. Incompatible excipients.Amorphous Cefuroxime Axetil is prone to recrystallization, which can be accelerated by moisture.[2] Ensure tablets are stored in tightly sealed containers with desiccants.[3] Screen excipients for their potential to induce crystallization. Some excipients, like mannitol, can promote degradation under humid conditions.[4]
Poor dissolution profile of tablets after a period of storage. Recrystallization of the amorphous drug to a less soluble crystalline form.Perform XRPD and DSC analyses to check for changes in the solid-state properties of Cefuroxime Axetil. If recrystallization is confirmed, reformulation with stabilizing polymers to create a solid dispersion may be necessary.
Variable and inconsistent stability results between batches. Inconsistent control over manufacturing process parameters (e.g., residual moisture, compression forces).Tightly control the manufacturing environment, especially humidity. Monitor and control the residual moisture content in the final tablet formulation. Ensure consistent application of compression forces, as this can impact tablet porosity and moisture uptake.
Autocatalytic degradation profile observed. Presence of moisture. Specific excipients.The degradation of amorphous Cefuroxime Axetil in humid air (RH > 25%) often follows a reversible first-order autocatalytic reaction.[1] Strict moisture control is crucial. In the presence of certain excipients like mannitol, degradation can follow an autocatalytic model even at elevated humidity.[4]

Frequently Asked Questions (FAQs)

1. Why is the amorphous form of Cefuroxime Axetil preferred for tablet formulations?

The amorphous form of Cefuroxime Axetil is used in pharmaceutical preparations because it exhibits better physicochemical and biological properties compared to its crystalline counterpart, including significantly higher solubility and a greater absorption rate after oral administration.[3][5]

2. What are the primary degradation pathways for amorphous Cefuroxime Axetil?

The main degradation pathways for amorphous Cefuroxime Axetil in the solid state, particularly under stress conditions of heat and humidity, involve the formation of Δ³-isomers and E-isomers.[1] Hydrolysis of the ester linkage can also occur in the presence of moisture.

3. How do temperature and humidity affect the stability of amorphous Cefuroxime Axetil tablets?

Both temperature and humidity significantly impact stability. At elevated temperatures with no humidity (RH=0%), the degradation of Cefuroxime Axetil diastereoisomers follows a reversible first-order reaction.[1] However, in the presence of humidity (RH > 25%), the degradation shifts to a more complex reversible first-order autocatalytic reaction.[1] Increased humidity can also lower the glass transition temperature (Tg) of the amorphous form, increasing molecular mobility and the risk of recrystallization.

4. Which excipients are known to be incompatible with amorphous Cefuroxime Axetil?

While many common excipients are compatible, some can negatively impact stability. For instance, in the presence of mannitol under elevated humidity (RH ~ 76%), the degradation of Cefuroxime Axetil follows an autocatalytic model.[4] In contrast, excipients like magnesium stearate, croscarmellose sodium, crospovidone, and microcrystalline cellulose tend to follow a first-order degradation model.[4] It is crucial to conduct compatibility studies with your specific formulation.

5. What are effective strategies to enhance the stability of amorphous Cefuroxime Axetil tablets?

Several strategies can be employed:

  • Moisture Control: Strict control of moisture during manufacturing and storage is paramount. Utilize low moisture content excipients and appropriate packaging with desiccants.

  • Formulation as a Solid Dispersion: Creating an amorphous solid dispersion with polymers such as PVP (Polyvinylpyrrolidone) or HPMC (Hydroxypropyl Methylcellulose) can inhibit recrystallization by reducing molecular mobility and forming hydrogen bonds with the drug.

  • Excipient Selection: Careful screening and selection of compatible excipients are essential to prevent chemical interactions and physical destabilization.

  • Optimized Packaging: Use of high-barrier packaging materials, such as foil-foil blisters, can protect the tablets from environmental moisture.

Data Presentation

Table 1: Stability of Cefuroxime Axetil Tablets under Different Storage Conditions

Storage ConditionDurationCefuroxime Axetil Content (%)Δ³-isomers (%)E-isomers (%)Sum of Other Impurities (%)Reference
Long Term (298 K / 60% RH)2 years92.5 - 105.0≤ 2.0≤ 1.5≤ 1.0[3]
Intermediate (303 K / 65% RH)1 year92.5 - 105.0≤ 2.0≤ 1.5≤ 1.0[3]
Accelerated (313 K / 75% RH)6 months92.5 - 105.0≤ 2.0≤ 1.5≤ 1.0[3]

Table 2: Kinetic Data for the Degradation of Amorphous Cefuroxime Axetil under Stress Conditions

ConditionDegradation ModelDescriptionReference
Increased temperature at RH=0%Reversible first-order reactionDegradation rate is dependent on the substrate concentration.[1]
Humid air (RH > 25%)Reversible first-order autocatalytic reactionDegradation is catalyzed by one of the reaction products, often accelerated by moisture.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefuroxime Axetil and its Degradation Products

This protocol is adapted from methods described in the literature for the analysis of Cefuroxime Axetil and its degradation products.[1][6]

1. Objective: To quantify Cefuroxime Axetil and its primary degradation products (Δ³-isomers and E-isomers) in tablet formulations.

2. Materials and Reagents:

  • Cefuroxime Axetil Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (Analytical grade)

  • Water (HPLC grade)

  • Cefuroxime Axetil tablets for analysis

3. Chromatographic Conditions:

  • Column: C8 column (e.g., Teknokroma, tracer excel, 15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1.2 mg/mL): Accurately weigh and dissolve 30 mg of Cefuroxime Axetil Reference Standard in methanol in a 25 mL volumetric flask.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.24 mg/mL).

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 120 mg of Cefuroxime Axetil and transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of methanol and shake mechanically for 10 minutes.

    • Dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL.

    • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the peaks of Cefuroxime Axetil diastereoisomers and degradation products based on their retention times compared to standards.

  • Calculate the content of Cefuroxime Axetil and the percentage of each impurity using the peak areas.

Protocol 2: Characterization of Amorphous State by DSC and XRPD

1. Objective: To confirm the amorphous nature of Cefuroxime Axetil in the tablets and to detect any recrystallization during stability studies.

A. Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (powdered tablet or pure amorphous drug) into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point of the crystalline form (e.g., 25°C to 200°C).

  • Analysis: The presence of a glass transition (Tg), characterized by a step change in the heat flow, confirms the amorphous state. The absence of a sharp endothermic peak corresponding to the melting of a crystalline form is also indicative of an amorphous solid.

B. X-Ray Powder Diffraction (XRPD)

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Place a sufficient amount of the powdered sample onto the sample holder and flatten the surface.

  • Data Collection: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) with a step size of 0.02° and a suitable dwell time.

  • Analysis: An amorphous material will produce a broad, diffuse halo in the diffractogram, whereas a crystalline material will show sharp, well-defined Bragg peaks.[7] The presence of sharp peaks in the diffractogram of a sample intended to be amorphous indicates recrystallization.

Visualizations

G cluster_degradation Degradation Pathways of Amorphous Cefuroxime Axetil cluster_conditions Stress Conditions cluster_products Degradation Products Amorphous_CA Amorphous Cefuroxime Axetil Heat Heat (RH=0%) Amorphous_CA->Heat Reversible first-order Humidity Heat + Humidity (RH > 25%) Amorphous_CA->Humidity Reversible autocatalytic first-order Delta3_Isomers Δ³-Isomers Heat->Delta3_Isomers E_Isomers E-Isomers Heat->E_Isomers Humidity->Delta3_Isomers Humidity->E_Isomers Hydrolysis_Product Cefuroxime (Hydrolysis) Humidity->Hydrolysis_Product

Caption: Degradation pathways of amorphous Cefuroxime Axetil under different stress conditions.

G cluster_workflow Experimental Workflow for Stability Testing cluster_analysis Analysis start Start: Amorphous Cefuroxime Axetil Tablets storage Place tablets in stability chambers (e.g., 40°C / 75% RH) start->storage sampling Sample at predetermined time points (e.g., 0, 1, 3, 6 months) storage->sampling hplc HPLC Analysis (Assay and Impurities) sampling->hplc xrd_dsc Solid-State Analysis (XRPD, DSC) sampling->xrd_dsc dissolution Dissolution Testing sampling->dissolution data_analysis Data Analysis and Comparison against Specifications hplc->data_analysis xrd_dsc->data_analysis dissolution->data_analysis end End: Determine Shelf-life and Degradation Profile data_analysis->end

Caption: A typical experimental workflow for conducting a stability study on amorphous tablets.

References

Navigating Cefuroxime Axetil Dosing in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustments for Cefuroxime Axetil in patients with renal impairment. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental design and clinical trial development.

Frequently Asked Questions (FAQs)

What is the rationale for adjusting Cefuroxime Axetil dosage in patients with renal impairment?

Cefuroxime is primarily eliminated from the body unchanged by the kidneys.[1] In patients with impaired renal function, the excretion of cefuroxime is slowed, leading to a prolonged serum half-life.[2][3] Failure to adjust the dosage can result in drug accumulation, potentially leading to adverse effects, including seizures, particularly when the dosage is not reduced in patients with renal impairment.[4] Dosage adjustments are therefore necessary to maintain therapeutic drug concentrations while minimizing the risk of toxicity.

How is the dosage of Cefuroxime Axetil adjusted based on renal function?

Dosage adjustments for Cefuroxime Axetil are based on the patient's creatinine clearance (CrCl), which is an estimate of the glomerular filtration rate (GFR).[3][5] The recommendations vary for parenteral (intravenous or intramuscular) and oral administration.

For parenteral administration (Cefuroxime Sodium):

Dosage adjustments are typically made by extending the dosing interval.[6][7]

Creatinine Clearance (mL/min)Recommended Dosage
> 20750 mg to 1.5 g every 8 hours[6]
10 to 20750 mg every 12 hours[6][7]
< 10750 mg every 24 hours[6][7]
Patients on hemodialysisA supplementary dose of 750 mg should be administered at the end of each dialysis session.[7]

For oral administration (Cefuroxime Axetil):

For patients with impaired renal function, the standard individual dose is typically administered at a less frequent interval.[2][8][9]

Creatinine Clearance (mL/min)Recommended Dosage
≥ 30Standard dosage regimen (e.g., 250-500 mg every 12 hours)
10 to 29Standard individual dose every 24 hours[10][11]
< 10Standard individual dose every 48 hours[10]
Patients on hemodialysisAn additional standard dose should be given after each dialysis session.[10][11]

Note: The safety and efficacy of cefuroxime axetil in patients with renal failure have not been definitively established for the oral suspension.[4]

What are the key pharmacokinetic parameters of Cefuroxime that are altered in renal impairment?

The primary pharmacokinetic parameter affected by renal impairment is the elimination half-life (T½) of cefuroxime.[2][8][9] As creatinine clearance decreases, the half-life of the drug increases significantly. Systemic and renal clearance of the drug also decrease linearly with a reduction in creatinine clearance.[8][9] However, the volume of distribution appears to be independent of renal function.[8][9]

The following table summarizes the findings from a key pharmacokinetic study on oral cefuroxime axetil:[2][8][9]

Creatinine Clearance (mL/min)Serum Half-life (T½) (hours)
> 85 (Normal renal function)1.4 ± 0.33[2][8][9]
50 to 842.4 ± 0.65[2][8][9]
15 to 494.6 ± 2.32[2][8][9]
< 1516.8 ± 10.2[2][8][9]

Troubleshooting Guide

Issue: Uncertainty in dosing for a patient with rapidly changing renal function.

In patients with acute renal failure where renal function is unstable, serum creatinine levels may not accurately reflect the true glomerular filtration rate.[3] In such cases, aggressive treatment of the underlying infection for the initial 24 hours may be prioritized, with subsequent re-evaluation of renal function before adjusting the cefuroxime dose.[3]

Issue: Potential for nephrotoxicity with Cefuroxime.

While cefuroxime is generally considered to have a low potential for nephrotoxicity, there have been reports of acute renal failure associated with cephalosporins.[1] The proposed mechanisms include acute tubular necrosis and acute interstitial nephritis.[1] It is crucial to monitor renal function during therapy, especially in patients with pre-existing kidney disease or those receiving concomitant nephrotoxic drugs like aminoglycosides.[12][13]

Experimental Protocols

Pharmacokinetic Study of Cefuroxime Axetil in Renal Impairment

The dosage adjustment guidelines are largely based on pharmacokinetic studies that evaluate the drug's behavior in individuals with varying degrees of renal function. A pivotal study in this area was conducted by Konishi et al. (1993).[2][8][9]

Methodology:

  • Subject Recruitment: 28 subjects were enrolled and categorized into four groups based on their creatinine clearance (CrCl):

    • Group 1: CrCl > 85 mL/min

    • Group 2: CrCl 50 to 84 mL/min

    • Group 3: CrCl 15 to 49 mL/min

    • Group 4: CrCl < 15 mL/min[2][8][9]

  • Drug Administration: A single oral dose of cefuroxime axetil, equivalent to 500 mg of cefuroxime, was administered to each participant.[2][8][9]

  • Sample Collection: Blood samples were collected at predetermined time points after drug administration to measure serum concentrations of cefuroxime.

  • Pharmacokinetic Analysis: A model-independent method was used to determine key pharmacokinetic parameters, including serum half-life (T½), systemic clearance (Cls/F), and renal clearance (Clr).[8][9] The elimination rate constant (kel) was also calculated and correlated with creatinine clearance.[2][8][9]

Visualizations

Cefuroxime Axetil Mechanism of Action

Cefuroxime is a bactericidal agent that works by inhibiting the synthesis of the bacterial cell wall.[12] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[12] This disruption leads to a weakened cell wall and ultimately, cell lysis.[12]

Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) Cefuroxime->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Simplified pathway of Cefuroxime's bactericidal action.

Dosage Adjustment Workflow for Cefuroxime Axetil in Renal Impairment

This diagram outlines the decision-making process for adjusting Cefuroxime Axetil dosage based on a patient's creatinine clearance.

start Patient with Renal Impairment Requires Cefuroxime Axetil crcl Determine Creatinine Clearance (CrCl) start->crcl gt20 CrCl > 20 mL/min crcl->gt20 > 20 ten_to_20 CrCl 10-20 mL/min crcl->ten_to_20 10-20 lt10 CrCl < 10 mL/min crcl->lt10 < 10 dose_gt20 Standard Parenteral Dose (750mg - 1.5g) q8h gt20->dose_gt20 dose_10_to_20 Parenteral: 750mg q12h Oral: Standard dose q24h ten_to_20->dose_10_to_20 dose_lt10 Parenteral: 750mg q24h Oral: Standard dose q48h lt10->dose_lt10 hemodialysis Patient on Hemodialysis? dose_hd Administer supplementary dose after each dialysis hemodialysis->dose_hd Yes dose_lt10->hemodialysis

Caption: Cefuroxime Axetil dosage adjustment workflow.

References

Technical Support Center: Cefuroxime Axetil Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Cefuroxime Axetil and its active metabolite, Cefuroxime, in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Cefuroxime Axetil and Cefuroxime.

Problem Potential Cause Recommended Solution
Low or No Detection of Cefuroxime Axetil Rapid in vivo and in vitro hydrolysis: Cefuroxime Axetil is a prodrug that is rapidly converted to its active form, Cefuroxime, by esterases in the blood and intestinal mucosa.[1][2][3][4] Intact Cefuroxime Axetil is often undetectable in systemic circulation.[5]Focus the assay on quantifying the active metabolite, Cefuroxime. If quantification of the prodrug is essential, sample collection and handling must be optimized to minimize enzymatic degradation. This includes immediate cooling of samples and the use of esterase inhibitors.
Low Analyte Recovery Suboptimal extraction method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for Cefuroxime.For protein precipitation, methanol is a commonly used and effective solvent.[5][6] For liquid-liquid extraction, ethyl acetate with 1% formic acid has been shown to improve recovery.[7] Solid-phase extraction (SPE) with Oasis HLB cartridges is another effective option.[8]
Analyte instability during extraction: Cefuroxime may degrade during the extraction process, especially at room temperature.Perform all extraction steps on ice or at reduced temperatures to minimize degradation.
High Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and interfere with ionization in the mass spectrometer.Optimize chromatographic separation: Use a high-resolution column and adjust the mobile phase composition and gradient to separate the analyte from interfering matrix components. The addition of formic acid to the mobile phase can improve peak shape and ionization.[6]
Improve sample clean-up: Employ a more rigorous sample preparation method like SPE or LLE to remove a larger portion of the matrix components compared to simple protein precipitation.
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data analysis.
Poor Peak Shape (Tailing or Fronting) Suboptimal mobile phase pH: The pH of the mobile phase can affect the ionization state of Cefuroxime and its interaction with the stationary phase.Adjust the pH of the aqueous component of the mobile phase. The use of a buffer, such as ammonium acetate or potassium dihydrogen phosphate, can help maintain a stable pH.[2][8]
Column overload: Injecting too high a concentration of the analyte can lead to peak distortion.Dilute the sample or reduce the injection volume.
Secondary interactions with the stationary phase: Residual silanol groups on the column can interact with the analyte, causing peak tailing.Use a column with end-capping or a newer generation column designed to minimize such interactions.
Inconsistent Results or Poor Precision Analyte instability in processed samples: Cefuroxime may be unstable in the autosampler vial, leading to variable concentrations over the course of an analytical run.Ensure the autosampler is cooled (e.g., to 4°C) to maintain the stability of the processed samples.[6] Stability of Cefuroxime in the autosampler for at least 20 hours has been demonstrated.[6]
Inconsistent sample handling: Variations in sample collection, processing, or storage can introduce variability.Standardize all procedures and ensure consistent timing for each step.
Improper internal standard selection: The internal standard may not adequately mimic the behavior of the analyte.Select an internal standard with similar chemical properties and retention time to Cefuroxime. Cefoxitin and Tazobactam have been successfully used as internal standards.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to measure Cefuroxime Axetil in plasma samples?

A1: Cefuroxime Axetil is a prodrug designed to be rapidly hydrolyzed by esterase enzymes in the intestinal wall and blood to release the active drug, Cefuroxime.[1][2][3][4] This rapid conversion means that very little, if any, intact Cefuroxime Axetil reaches the systemic circulation, making its detection and quantification in plasma extremely challenging.[5] Therefore, most bioanalytical methods focus on the quantification of the active metabolite, Cefuroxime.

Q2: What is the best sample preparation technique for Cefuroxime quantification in plasma?

A2: The optimal sample preparation technique depends on the required sensitivity and the analytical instrumentation.

  • Protein Precipitation (PPT): This is a simple and rapid method, often using methanol, and is suitable for LC-MS/MS analysis.[5][6] It provides good recovery but may result in higher matrix effects compared to other methods.

  • Liquid-Liquid Extraction (LLE): LLE, for instance with ethyl acetate, can provide cleaner extracts than PPT, leading to reduced matrix effects.[7]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and achieving the highest sensitivity.[8]

Q3: How can I minimize the degradation of Cefuroxime during sample storage and analysis?

A3: Cefuroxime is susceptible to degradation. To ensure accurate quantification, follow these stability guidelines:

  • Storage: Plasma samples should be stored frozen, typically at -20°C or lower, until analysis.[6] Cefuroxime has been shown to be stable in plasma at -20°C for at least 145 days.[6]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Cefuroxime is generally stable for up to three freeze-thaw cycles.[6]

  • Room Temperature Stability: Limit the time plasma samples are kept at room temperature. Cefuroxime is stable for at least 6 hours at room temperature in untreated plasma.[6]

  • Autosampler Stability: Keep processed samples in a cooled autosampler (e.g., 4°C) during the analytical run.[6]

Q4: What are the typical validation parameters for a Cefuroxime bioanalytical method?

A4: A bioanalytical method for Cefuroxime should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6]

  • Recovery: The efficiency of the extraction procedure.[6]

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[6]

  • Stability: The stability of the analyte under various conditions (freeze-thaw, short-term, long-term, and in-processed samples).[6]

Experimental Protocols

LC-MS/MS Method for Cefuroxime Quantification in Human Plasma

This protocol is based on a simple protein precipitation method.[6]

a. Sample Preparation

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • To a 200 µL aliquot of plasma, add 20 µL of the internal standard (IS) working solution (e.g., Tazobactam at 18.6 µg/mL in 50% methanol).

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of methanol to precipitate proteins.

  • Vortex again for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Zorbax SB-Aq (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 42:58 (v/v) Methanol : 0.05% Formic Acid in Water
Flow Rate 1 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Autosampler Temperature 4°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Cefuroxime: m/z 423.0 → 317.9; Tazobactam (IS): m/z 298.9 → 138.0
HPLC-UV Method for Cefuroxime Quantification in Human Plasma

This protocol involves protein precipitation followed by evaporation and reconstitution.[2]

a. Sample Preparation

  • To a 500 µL aliquot of plasma, add 50 µL of the internal standard (IS) solution (e.g., Cefalexin at 200 µg/mL).

  • Add 100 µL of 5% acetic acid and mix.

  • Add 1000 µL of cooled acetonitrile and mix well.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC-UV system.

b. Chromatographic Conditions

ParameterCondition
Column C18 column
Mobile Phase 8.5% Acetonitrile in 0.07 M Potassium Dihydrogen Phosphate (pH 3.0)
Flow Rate 1.7 mL/min
Column Temperature 40°C
Detection Wavelength 275 nm

Quantitative Data Summary

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cefuroxime in Human Plasma[6]

ParameterValue
Linearity Range 0.0525 – 21.0 µg/mL
Correlation Coefficient (r) 0.9998
Intra-day Precision (%RSD) ≤ 2.84%
Inter-day Precision (%RSD) ≤ 6.26%
Accuracy 90.92% – 101.8%
Extraction Recovery 89.44% – 92.32%
Matrix Effect 108.8% – 111.4%

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Cefuroxime in Human Plasma[2]

ParameterValue
Linearity Range 0.2 – 12.0 µg/mL
Intra-day Precision (%RSD) 0.46% – 1.71%
Inter-day Precision (%RSD) 3.53% – 4.52%
Accuracy 94.5% – 100.0%
Extraction Recovery 57.6% – 64.8%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) AddInhibitor Add Esterase Inhibitor (Optional, for Prodrug) BiologicalMatrix->AddInhibitor Centrifugation Centrifugation BiologicalMatrix->Centrifugation AddInhibitor->Centrifugation AddIS Add Internal Standard Centrifugation->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution (for LLE/SPE) Extraction->Evaporation if applicable LC_Separation LC Separation Extraction->LC_Separation Evaporation->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for Cefuroxime quantification in biological matrices.

References

Technical Support Center: Tribocatalytic Degradation of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tribocatalytic degradation of Cefuroxime Axetil in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is tribocatalysis and how is it applied to the degradation of Cefuroxime Axetil?

A1: Tribocatalysis is a process that utilizes mechanical energy, such as friction or stirring, to induce catalytic reactions. In the context of Cefuroxime Axetil degradation, a catalyst material (e.g., ZnO) is agitated in an aqueous solution containing the antibiotic. The mechanical friction between the catalyst particles, a magnetic stirrer, and the beaker generates surface charges on the catalyst. These charges interact with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS then attack and break down the Cefuroxime Axetil molecules into smaller, less harmful compounds.[1]

Q2: What are the primary degradation products of Cefuroxime Axetil under tribocatalytic conditions?

A2: The primary degradation pathway of Cefuroxime Axetil involves the cleavage of the β-lactam ring, which is crucial for its antibacterial activity.[2] Under tribocatalytic conditions, the attack by hydroxyl radicals can lead to the opening of the central heterocyclic molecule.[1] This results in the formation of smaller molecules like methane, ethanoic acid, oxalic acid, propanoic acid, and ultimately, the mineralization of the antibiotic into carbon dioxide and water.[1] The initial hydrolysis of the ester linkage in Cefuroxime Axetil to yield Cefuroxime acid can also occur.[2]

Q3: What are the key experimental parameters that influence the efficiency of tribocatalytic degradation?

A3: Several factors significantly impact the degradation efficiency of Cefuroxime Axetil. These include:

  • Stirring Speed: Higher stirring speeds generally lead to increased friction and, consequently, higher degradation rates.[1][3]

  • Catalyst Type and Synthesis Method: The choice of catalyst and its preparation method (e.g., sol-gel vs. hydrothermal synthesis for ZnO) can affect its tribocatalytic activity.[1]

  • Magnetic Stirrer Bar Dimensions: The length and surface area of the magnetic stirrer bar influence the contact and friction with the catalyst particles.[1][3]

  • Reaction Vessel Material: The material of the beaker (e.g., glass vs. polytetrafluoroethylene (PTFE)) can affect the triboelectric charge generation and, therefore, the degradation efficiency.[1]

  • Initial Concentration of Cefuroxime Axetil: The initial concentration of the antibiotic can influence the reaction kinetics.[4]

  • pH of the Solution: The pH of the aqueous environment can affect the surface charge of the catalyst and the stability of the Cefuroxime Axetil molecule.[2][5]

Q4: How can I monitor the degradation of Cefuroxime Axetil during my experiment?

A4: The degradation of Cefuroxime Axetil can be monitored using UV-Vis spectrophotometry by tracking the decrease in the absorbance maximum at its specific wavelength (around 281-291 nm).[1][6] For a more detailed analysis of the degradation products and to distinguish between the parent compound and its byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low degradation efficiency 1. Insufficient Stirring Speed: The mechanical energy provided is not enough to generate sufficient triboelectric charges.1. Increase the stirring speed. Common ranges are 100-500 rpm.[1]
2. Inappropriate Magnetic Stirrer Bar: The size of the stirrer bar may not be optimal for the reaction vessel volume.2. Use a longer magnetic stirrer bar to increase the contact area with the catalyst.[1]
3. Catalyst Inactivity: The catalyst may have low tribocatalytic activity or may have become deactivated.3. Ensure the catalyst was synthesized correctly. Consider testing different catalyst synthesis methods (e.g., sol-gel ZnO has shown higher efficiency than hydrothermal ZnO).[1] For catalyst reuse, check for progressive decline in quality and consider regeneration if possible.[1]
4. Suboptimal pH: The pH of the solution may not be favorable for the reaction.4. Adjust the pH of the solution. Cefuroxime is unstable in both acidic and alkaline conditions, which can influence degradation rates.[2]
Inconsistent or irreproducible results 1. Variable Experimental Conditions: Inconsistent stirring speed, temperature, or initial concentration between experiments.1. Strictly control all experimental parameters. Use a calibrated magnetic stirrer and maintain a constant temperature. Prepare fresh stock solutions for each set of experiments.
2. Non-homogenous Catalyst Suspension: The catalyst is not well-dispersed in the solution.2. Ensure the catalyst is fully suspended before starting the degradation experiment. You may need to sonicate the solution briefly.
3. Changes in Reaction Vessel: Using different types or batches of beakers.3. Use the same type and material of beaker for all experiments, as the beaker material influences tribocatalysis.[1]
Complete degradation not achieved 1. Insufficient Reaction Time: The experiment may not have run long enough for complete degradation.1. Extend the reaction time and take samples at longer intervals to determine the time required for complete removal.
2. Formation of Recalcitrant Intermediates: Some degradation byproducts may be more resistant to further degradation.2. Analyze the degradation products using techniques like HPLC-MS to identify any persistent intermediates. This may require adjusting the catalyst or experimental conditions.
3. Catalyst Deactivation Over Time: The catalyst may lose its activity during the course of a single experiment.3. Investigate the stability of your catalyst over the experimental duration. Consider adding fresh catalyst partway through a long experiment if deactivation is suspected.

Experimental Protocols

General Protocol for Tribocatalytic Degradation of Cefuroxime Axetil

This protocol is a general guideline based on common practices in the literature.[1] Researchers should optimize the parameters for their specific experimental setup.

1. Materials and Reagents:

  • Cefuroxime Axetil

  • Tribocatalyst (e.g., ZnO powder)

  • Deionized water

  • Magnetic stirrer

  • Magnetic stirrer bar (e.g., PTFE-coated)

  • Glass or PTFE beakers

  • UV-Vis Spectrophotometer or HPLC system

2. Experimental Procedure:

  • Prepare a stock solution of Cefuroxime Axetil of a known concentration (e.g., 75 mg/L) in deionized water.[1]

  • Add a specific amount of the tribocatalyst (e.g., 50 mg) to a beaker containing a defined volume of the Cefuroxime Axetil solution (e.g., 100 mL).[8]

  • Place a magnetic stirrer bar into the beaker.

  • Place the beaker on a magnetic stirrer in a dark environment to exclude any photocatalytic effects.

  • Start stirring at a controlled speed (e.g., 100, 300, or 500 rpm).[1]

  • At regular time intervals, withdraw a small aliquot of the solution.

  • Centrifuge or filter the aliquot to remove the catalyst particles.

  • Analyze the supernatant using a UV-Vis spectrophotometer at the λmax of Cefuroxime Axetil or by HPLC to determine the remaining concentration.

  • Calculate the degradation efficiency at each time point.

Data Presentation

Table 1: Effect of Stirring Speed on Cefuroxime Axetil Degradation

CatalystStirring Speed (rpm)Degradation Efficiency (%)Reference
Sol-gel ZnO100~70[1]
Sol-gel ZnO300~85[1]
Sol-gel ZnO500>90[1]
Hydrothermal ZnO100~60[1]
Hydrothermal ZnO300~75[1]
Hydrothermal ZnO500~80[1]

Table 2: Effect of Magnetic Rod Length on Cefuroxime Axetil Degradation at 500 rpm

CatalystMagnetic Rod Length (cm)Degradation Efficiency (%)Reference
Hydrothermal ZnO2.066.47[1]
Hydrothermal ZnO2.574.65[1]
Hydrothermal ZnO3.082.44[1]
Sol-gel ZnO2.080.74[1]
Sol-gel ZnO2.588.82[1]
Sol-gel ZnO3.094.21[1]

Visualizations

Tribocatalytic_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Cefuroxime Axetil Solution Setup Combine Solution, Catalyst & Stirrer Bar Prep_Sol->Setup Prep_Cat Synthesize/Obtain Tribocatalyst Prep_Cat->Setup Stir Magnetic Stirring (Controlled Speed) Setup->Stir Sample Withdraw Aliquots at Intervals Stir->Sample Separate Remove Catalyst (Centrifuge/Filter) Sample->Separate Analyze Analyze Supernatant (UV-Vis/HPLC) Separate->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate

Caption: Experimental workflow for tribocatalytic degradation.

Tribocatalysis_Mechanism cluster_friction Mechanical Action cluster_catalyst Catalyst Surface cluster_ros ROS Generation cluster_degradation Degradation Stirring Stirring/Friction Catalyst ZnO Catalyst Stirring->Catalyst induces Charges Surface Charges (e⁻ and h⁺) Catalyst->Charges generates H2O H₂O Charges->H2O reacts with O2 O₂ Charges->O2 reacts with OH_rad •OH H2O->OH_rad O2_rad O₂•⁻ O2->O2_rad Cefuroxime Cefuroxime Axetil OH_rad->Cefuroxime attacks O2_rad->Cefuroxime attacks Products Degradation Products (CO₂, H₂O, etc.) Cefuroxime->Products

Caption: Mechanism of tribocatalytic degradation of Cefuroxime Axetil.

References

Validation & Comparative

A Comparative Analysis of Cefuroxime Axetil and Doxycycline in the Management of Early Lyme Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two commonly prescribed oral antibiotics for the treatment of early Lyme disease: Cefuroxime Axetil and Doxycycline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data, experimental methodologies, and the underlying mechanisms of action of these therapeutic agents against Borrelia burgdorferi, the causative agent of Lyme disease.

Executive Summary

Clinical evidence demonstrates that both Cefuroxime Axetil and Doxycycline are effective in the treatment of early Lyme disease, with comparable rates of satisfactory clinical outcomes.[1][2] The choice between these two antibiotics may be guided by patient-specific factors, such as age, potential for photosensitivity reactions, and gastrointestinal tolerance. This guide synthesizes the available data to facilitate an informed understanding of their relative performance.

Comparative Efficacy: A Data-Driven Overview

Two key randomized, multicenter, investigator-blinded clinical trials form the primary basis for comparing the efficacy of Cefuroxime Axetil and Doxycycline in treating early Lyme disease, characterized by erythema migrans. The quantitative outcomes of these studies are summarized below.

Table 1: Comparison of Clinical Outcomes for Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease

Clinical OutcomeCefuroxime AxetilDoxycyclineStudy Reference
Study 1: Satisfactory Clinical Outcome (1 Month Post-Treatment) 93% (51/55)88% (45/51)Nadelman et al.
Study 1: Satisfactory Clinical Outcome (1 Year Post-Treatment) 90% (43/48)92% (35/38)Nadelman et al.
Study 2: Satisfactory Clinical Outcome (1 Month Post-Treatment) 90% (90/100)95% (89/94)Luger et al.[2]
Study 2: Satisfactory Clinical Outcome (1 Year Post-Treatment) 95% (62/65)100% (53/53)Luger et al.[2]

Table 2: Comparison of Drug-Related Adverse Events

Adverse EventCefuroxime AxetilDoxycyclineStudy Reference
Study 1: Any Drug-Related Adverse Event 30%32%Nadelman et al.
Study 1: Photosensitivity 0%15%Nadelman et al.
Study 1: Diarrhea 21%7%Nadelman et al.
Study 1: Jarisch-Herxheimer Reaction 29%8%Nadelman et al.
Study 2: Any Drug-Related Adverse Event 17%28%Luger et al.[2]
Study 2: Photosensitivity 0%6%Luger et al.[2]
Study 2: Diarrhea 5%0%Luger et al.[2]
Study 2: Jarisch-Herxheimer Reaction 12%12%Luger et al.[2]

Experimental Protocols

The methodologies of the pivotal clinical trials provide the framework for understanding the presented efficacy and safety data.

Study Design

Both key studies were randomized, multicenter, investigator-blinded clinical trials.[1][2]

Patient Population

The studies enrolled patients with physician-documented erythema migrans.[1][2] Key inclusion criteria included the presence of a skin lesion characteristic of erythema migrans. Exclusion criteria comprised prior antibiotic treatment for Lyme disease, pregnancy or lactation, and known hypersensitivity to the study medications.[3]

Treatment Regimens
  • Cefuroxime Axetil Group: Patients received 500 mg of Cefuroxime Axetil orally twice daily for 20 days.[1][2]

  • Doxycycline Group: Patients received 100 mg of Doxycycline orally three times daily for 20 days.[1][2]

Efficacy Assessment

Clinical evaluations were conducted at baseline, during treatment (days 8-12), and at multiple post-treatment follow-up visits (1-5 days, 1, 3, 6, 9, and 12 months).[1][2] The primary efficacy endpoint was the resolution of erythema migrans and other signs and symptoms of early Lyme disease, as well as the prevention of late-stage manifestations.[1] A satisfactory clinical outcome was defined as either complete resolution of symptoms (success) or improvement.[1]

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (20 Days) cluster_followup Follow-up and Assessment Patient_Pool Patients with Physician-Documented Erythema Migrans Inclusion_Criteria Inclusion Criteria Met? - Erythema Migrans Present - No Prior Antibiotic Treatment Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? - Pregnancy/Lactation - Known Allergies Inclusion_Criteria->Exclusion_Criteria Yes Not_Enrolled_Inc Not Enrolled Inclusion_Criteria->Not_Enrolled_Inc No Not_Enrolled_Exc Not Enrolled Exclusion_Criteria->Not_Enrolled_Exc Yes Randomization Randomization (1:1) Exclusion_Criteria->Randomization No Cefuroxime_Group Cefuroxime Axetil 500 mg BID Randomization->Cefuroxime_Group Doxycycline_Group Doxycycline 100 mg TID Randomization->Doxycycline_Group Follow_Up_Schedule Follow-up Visits: - During Treatment (8-12 days) - Post-Treatment (1-5 days, 1, 3, 6, 9, 12 months) Cefuroxime_Group->Follow_Up_Schedule Doxycycline_Group->Follow_Up_Schedule Efficacy_Assessment Efficacy Assessment: - Resolution of Erythema Migrans - Symptom Resolution - Prevention of Late Disease Follow_Up_Schedule->Efficacy_Assessment Safety_Assessment Safety Assessment: - Monitoring of Adverse Events Follow_Up_Schedule->Safety_Assessment Cefuroxime_Mechanism cluster_bacterium Borrelia burgdorferi Cefuroxime Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Wall Disruption Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Doxycycline_Mechanism cluster_bacterium Borrelia burgdorferi Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S Binds to Stress_Response Transcriptional Stress Response Doxycycline->Stress_Response Induces Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Essential for Ribosome_30S->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Required for Protein_Synthesis->Bacterial_Growth Inhibition Translation_Genes Upregulation of Translation-related Genes Stress_Response->Translation_Genes

References

A Comparative Guide to Validating Cefuroxime Axetil Purity: RP-HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of Cefuroxime Axetil, an oral second-generation cephalosporin antibiotic, is paramount for its therapeutic efficacy and safety. This guide provides a detailed comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other analytical techniques for purity validation, supported by experimental data and protocols.

Cefuroxime Axetil is a prodrug that exists as a mixture of two diastereoisomers.[1] Its purity can be compromised by process-related impurities and degradation products, including Δ³-isomers and E-isomers.[1][2] Therefore, a robust, stability-indicating analytical method is crucial for quality control.

Primary Method: Reverse-Phase HPLC

Reverse-phase HPLC is the most widely adopted method for Cefuroxime Axetil purity analysis due to its high resolution, sensitivity, and specificity.[2] It effectively separates the active pharmaceutical ingredient (API) from its diastereoisomers, related substances, and degradation products.

Experimental Protocol for RP-HPLC

This protocol is based on a validated stability-indicating RP-HPLC method.[1][3]

  • Chromatographic System:

    • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[1][3]

    • Mobile Phase: A filtered and degassed mixture of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v).[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 278 nm.[1][3]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 20 µL.[3]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 30 mg of Cefuroxime Axetil Reference Standard (RS) in methanol in a 25 mL volumetric flask.

    • Dilute with methanol to volume to obtain a stock solution (1.2 mg/mL).[1]

    • Further dilute with the mobile phase to achieve a final working concentration (e.g., 240 µg/mL).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 120 mg of Cefuroxime Axetil into a 100 mL volumetric flask.[1]

    • Add approximately 50 mL of methanol, shake mechanically for 10 minutes, and dilute to volume with methanol.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • System Suitability:

    • Resolution: The resolution between the two diastereoisomer peaks (A and B) should be a minimum of 1.5.[4]

    • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should not exceed 2.0%.[4]

Workflow for HPLC Purity Validation

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Conclusion Sample Sample Weighing & Dissolution HPLC RP-HPLC System (Column, Pump, Detector) Standard Standard Weighing & Dissolution MobilePhase Mobile Phase Preparation Inject Inject Sample & Standard Solutions HPLC->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Data Acquisition Integration Peak Integration & Identification Chromatogram->Integration Purity Calculate Purity & Impurity Profile Integration->Purity Area % Report Final Report Purity->Report

Fig. 1: Workflow for Cefuroxime Axetil purity analysis via RP-HPLC.

Alternative Analytical Methods

While RP-HPLC is the gold standard, other methods can be employed for Cefuroxime Axetil analysis, each with distinct advantages and limitations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers rapid analysis of multiple samples simultaneously. It is a simpler and more cost-effective alternative to HPLC.

  • Experimental Protocol for HPTLC:

    • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[5][6]

    • Mobile Phase: Chloroform: Methanol: Toluene (e.g., 7:4:3 v/v/v).[5]

    • Application: Apply samples as bands using an automated applicator.

    • Detection: Densitometric scanning at 289 nm or 290 nm.[5][6]

    • Results: Cefuroxime Axetil is identified by its Rf value (e.g., 0.72).[5]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method often used for assay determination rather than comprehensive purity analysis. It lacks the specificity to separate Cefuroxime Axetil from its impurities.

  • Experimental Protocol for UV-Spectrophotometry:

    • Solvent: Methanol.[7]

    • Procedure: Prepare solutions of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax), which is approximately 278 nm.[7]

    • Quantification: Concentration is determined using a calibration curve according to Beer's law.[7]

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for stability indication, sample throughput, and available instrumentation. The following table summarizes the performance of the discussed methods based on published validation data.

ParameterReverse-Phase HPLC (RP-HPLC)High-Performance TLC (HPTLC)UV-Vis Spectrophotometry
Specificity High (Stability-indicating, separates isomers and degradants)[1][2]Moderate (Can separate from some impurities)[5]Low (Interference from excipients and impurities is common)[7]
Linearity Range 1–5 µg/mL[8] to 120–312 µg/mL[1]100–500 ng/band[9] or 300-800 ng/spot[5][6]0.80–3.60 µg/mL[7]
Correlation (r²) > 0.999[1][10][11]~ 0.996[5]~ 0.999[5]
Accuracy (% Recovery) 98.5% – 99.4%[1]101.0% – 102.4%[9]96.8% - 101.6%[7]
Precision (% RSD) < 2%[1][10]< 2%[5][9]< 2%
Limit of Detection (LOD) 0.0024 µg/mL[1]50 ng/spot[6]0.40 µg/mL[12]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]100 ng/spot[6]1.00 µg/mL[12]
Analysis Time ~25-35 minutes per sample[1]Fast (Multiple samples analyzed in parallel)Very Fast (Seconds per sample)
Instrumentation Cost HighModerateLow

Conclusion

For the comprehensive validation of Cefuroxime Axetil purity, reverse-phase HPLC is the superior method . Its ability to act as a stability-indicating assay, separating the active ingredient from diastereoisomers and potential degradation products, is critical for ensuring drug quality and complying with regulatory standards like those in the USP and BP.[1][13]

While HPTLC offers a faster throughput for routine screening and UV-Vis spectrophotometry provides a rapid, low-cost option for simple quantification, neither can match the specificity and detailed impurity profiling capabilities of RP-HPLC. Therefore, for rigorous quality control and in-depth stability studies in a research or drug development setting, a validated RP-HPLC method is the recommended choice.

References

Head-to-Head Clinical Trial Analysis: Cefuroxime Axetil vs. Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Cefuroxime Axetil and Cefpodoxime Proxetil, two widely used oral cephalosporin antibiotics. The analysis is based on data from head-to-head clinical trials to offer an objective evaluation for researchers, scientists, and drug development professionals. Cefuroxime is a second-generation cephalosporin, while Cefpodoxime is a third-generation agent, distinguished primarily by Cefpodoxime's broader activity against Gram-negative bacteria.[1][2]

Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing the efficacy and safety of Cefuroxime Axetil and Cefpodoxime Proxetil. This structure ensures a robust and unbiased comparison of the two antimicrobial agents.

Clinical_Trial_Workflow cluster_screening Phase 1: Enrollment cluster_treatment Phase 2: Treatment Arms cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Analysis PatientScreening Patient Screening (e.g., Confirmed diagnosis of UTI, LRTI, etc.) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization (1:1 Ratio) InformedConsent->Randomization CefuroximeArm Cefuroxime Axetil Arm (e.g., 250mg BID for 10 days) Randomization->CefuroximeArm Group A CefpodoximeArm Cefpodoxime Proxetil Arm (e.g., 200mg BID for 10 days) Randomization->CefpodoximeArm Group B PrimaryEndpoint Primary Endpoint Assessment (e.g., Clinical Cure Rate at Test-of-Cure Visit) CefuroximeArm->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (e.g., Bacteriological Eradication, Adverse Events) CefuroximeArm->SecondaryEndpoint CefpodoximeArm->PrimaryEndpoint CefpodoximeArm->SecondaryEndpoint DataAnalysis Statistical Data Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoint->DataAnalysis

References

A Comparative Analysis of the In Vitro Activity of Cefprozil and Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro effectiveness of two prominent second-generation cephalosporins, this guide offers a comparative analysis of cefprozil and cefuroxime axetil. Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear perspective on their activity against key bacterial pathogens.

This comparison guide delves into the in vitro antimicrobial activity of cefprozil and cefuroxime axetil, two oral second-generation cephalosporins. The primary focus is on their effectiveness against common respiratory tract pathogens, substantiated by quantitative data from various studies. This information is crucial for understanding their potential therapeutic applications and for guiding further research.

Comparative In Vitro Susceptibility Data

The in vitro potency of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for cefprozil and cefuroxime axetil against key respiratory pathogens.

Bacterial SpeciesCefprozil MIC90 (µg/mL)Cefuroxime Axetil MIC90 (µg/mL)
Streptococcus pneumoniae0.12[1]Data not available in a directly comparable format
Haemophilus influenzae32[1]Data not available in a directly comparable format
Moraxella catarrhalis (β-lactamase negative)0.5[1]≤ 2[2]
Moraxella catarrhalis (β-lactamase positive)4.0[1]≤ 2[2]
Staphylococcus aureus (Methicillin-susceptible)Active[3]Active[4]
Streptococcus pyogenesActive[3]Active[4]

Note: Direct comparative studies with identical strains and methodologies are limited. The data presented is a compilation from various sources and should be interpreted with caution.

Cefprozil has demonstrated notable in vitro activity against a range of pathogens. It is particularly active against Gram-positive organisms such as Streptococcus pyogenes, pneumoniae, and methicillin-susceptible Staphylococcus aureus.[3] Its activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis is considered moderate.[3]

Cefuroxime, the active form of the prodrug cefuroxime axetil, is a β-lactamase resistant second-generation cephalosporin.[4] It exhibits good activity against Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae.[4] Studies have shown that a high percentage of common respiratory pathogens, including S. pneumoniae, H. influenzae, M. catarrhalis, S. pyogenes, and S. aureus, were susceptible to cefuroxime axetil.[5]

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to cefprozil and cefuroxime axetil is typically performed using standardized methods, primarily broth microdilution or agar dilution, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general workflow for this method is as follows:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_results Results Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculate Microtiter Plate with Bacteria and Antibiotic Standardized_Inoculum->Inoculation Serial_Dilutions Serial Dilutions of Antibiotic in Broth Serial_Dilutions->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually Inspect for Bacterial Growth Incubate->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of an antibiotic. The key steps are outlined below:

AgarDilutionWorkflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_results Results Antibiotic_Agar_Plates Prepare Agar Plates with Serial Dilutions of Antibiotic Inoculate_Plates Inoculate Plates with Bacterial Suspension Antibiotic_Agar_Plates->Inoculate_Plates Bacterial_Suspension Prepare Standardized Bacterial Suspension Bacterial_Suspension->Inoculate_Plates Incubate_Plates Incubate Plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate_Plates Observe_Growth Observe for Bacterial Growth on each plate Incubate_Plates->Observe_Growth Determine_MIC Determine MIC: Lowest concentration that inhibits growth Observe_Growth->Determine_MIC

Workflow for Agar Dilution MIC Testing.

Mechanism of Action: A Shared Pathway

Both cefprozil and cefuroxime are β-lactam antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

MechanismOfAction Cephalosporin Cefprozil / Cefuroxime (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Cell Lysis and Death Cell_Wall_Integrity->Bacterial_Lysis Loss of leads to

Mechanism of action for β-lactam antibiotics.

References

A Comparative Analysis of Cefuroxime Axetil and Augmentin for Upper Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data on the efficacy, safety, and microbiological outcomes of two commonly prescribed antibiotics for URTIs.

In the management of upper respiratory tract infections (URTIs), the choice of an appropriate antibiotic agent is critical for achieving clinical success and minimizing the development of antimicrobial resistance. This guide provides a detailed comparison of two widely used oral antibiotics: cefuroxime axetil, a second-generation cephalosporin, and amoxicillin/clavulanate (Augmentin), a penicillin combined with a β-lactamase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data, detailed methodologies of cited clinical trials, and visual representations of experimental workflows and mechanisms of action.

Executive Summary

Clinical evidence suggests that cefuroxime axetil and amoxicillin/clavulanate demonstrate comparable efficacy in treating various URTIs, including acute sinusitis and acute bronchitis. However, notable differences exist in their safety profiles, particularly concerning gastrointestinal adverse events, with amoxicillin/clavulanate generally associated with a higher incidence of such side effects. Bacteriological eradication rates are also similar between the two agents for common URTI pathogens.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from several key clinical trials comparing the performance of cefuroxime axetil and amoxicillin/clavulanate in the treatment of URTIs.

Table 1: Clinical Efficacy in Upper Respiratory Tract Infections

IndicationDrug RegimenNumber of Evaluable PatientsClinical Success Rate (Cure or Improvement)Citation
General URTIs Cefuroxime Axetil 250 mg b.i.d.17597%[1][2]
Amoxicillin/Clavulanate 375 mg t.d.s.18898%[1][2]
Acute Bacterial Maxillary Sinusitis Cefuroxime Axetil 250 mg b.i.d.11585%[3]
Amoxicillin/Clavulanate 500 mg t.d.s.12482%[3]
Acute Bacterial Maxillary Sinusitis Cefuroxime Axetil 250 mg b.i.d.132Equivalent to comparator[1]
Amoxicillin/Clavulanate 500/125 mg t.d.s.131Equivalent to comparator[1]
Acute Bronchitis Cefuroxime Axetil 250 mg b.i.d.13686%[2]
Amoxicillin/Clavulanate 500 mg t.d.s.15783%[2]
Acute Sinusitis Cefuroxime 250 mg b.i.d.5786%[4]
Co-amoxiclav 500/125 mg t.d.s.4271.4%[4]

Table 2: Bacteriological Efficacy

IndicationDrug RegimenNumber of Evaluable PatientsBacteriological Eradication RateCitation
General URTIs Cefuroxime Axetil 250 mg b.i.d.6473%[1][2]
Amoxicillin/Clavulanate 375 mg t.d.s.8672%[1][2]
Acute Bacterial Maxillary Sinusitis Cefuroxime Axetil 250 mg b.i.d.3784%[3]
Amoxicillin/Clavulanate 500 mg t.d.s.3987%[3]
Acute Bronchitis Cefuroxime Axetil 250 mg b.i.d.5891%[2]
Amoxicillin/Clavulanate 500 mg t.d.s.7086%[2]

Table 3: Incidence of Drug-Related Adverse Events

IndicationDrug RegimenTotal Patients TreatedOverall Adverse EventsGastrointestinal Adverse EventsDiarrheaCitation
General URTIs Cefuroxime Axetil 250 mg b.i.d.1817%Not Specified4%[1][2]
Amoxicillin/Clavulanate 375 mg t.d.s.20412%Not Specified5%[1][2]
Acute Bacterial Maxillary Sinusitis Cefuroxime Axetil 250 mg b.i.d.1573%Not Specified1%[3]
Amoxicillin/Clavulanate 500 mg t.d.s.16013%Not Specified8%[3]
Acute Bacterial Maxillary Sinusitis Cefuroxime Axetil 250 mg b.i.d.13217%11%Not Specified[1]
Amoxicillin/Clavulanate 500/125 mg t.d.s.13129%23%Not Specified[1]
Acute Bronchitis Cefuroxime Axetil 250 mg b.i.d.17723%15%Not Specified[2]
Amoxicillin/Clavulanate 500 mg t.d.s.18339%37%Not Specified[2]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are detailed descriptions of the experimental protocols for two key studies.

Study 1: Acute Bacterial Maxillary Sinusitis
  • Objective: To compare the clinical and bacteriological efficacy and safety of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial maxillary sinusitis.[3]

  • Study Design: A multicenter, randomized, investigator-blinded clinical trial.[3]

  • Patient Population: 317 patients with clinical and radiographic evidence of acute maxillary sinusitis were enrolled across nine centers.[3]

  • Treatment Regimen:

    • Cefuroxime Axetil Group (n=157): 250 mg administered twice daily for 10 days.[3]

    • Amoxicillin/Clavulanate Group (n=160): 500 mg administered three times daily for 10 days.[3]

  • Assessments:

    • Clinical Response: Assessed during treatment (days 5-7), at the end of treatment (1-3 days post-treatment), and at a 4-week follow-up.[3]

    • Bacteriological Response: Based on needle aspirates of the maxillary sinus obtained before treatment and, where possible, at the first post-treatment visit.[3]

  • Primary Outcome Measures:

    • Clinical success, defined as cure or improvement.[3]

    • Bacteriological eradication of the causative pathogen(s).[3]

  • Key Findings: Cefuroxime axetil was found to be as effective as amoxicillin/clavulanate in terms of clinical and bacteriological outcomes but was associated with a significantly lower incidence of drug-related adverse events, particularly diarrhea.[3]

Study 2: Secondary Bacterial Infections of Acute Bronchitis
  • Objective: To compare the clinical and bacteriological efficacy and safety of cefuroxime axetil and amoxicillin/clavulanate in patients with secondary bacterial infections of acute bronchitis.[2]

  • Study Design: Two independent, investigator-blinded, multicenter, randomized clinical trials.[2]

  • Patient Population: 360 patients with signs and symptoms of acute bronchitis were enrolled across 22 centers.[2]

  • Treatment Regimen:

    • Cefuroxime Axetil Group (n=177): 250 mg administered twice daily (BID) for 10 days.[2]

    • Amoxicillin/Clavulanate Group (n=183): 500 mg administered three times daily (TID) for 10 days.[2]

  • Assessments:

    • Clinical and Bacteriological Responses: Assessed once during treatment (at 3 to 5 days) and twice after treatment (at 1 to 3 days and at 13 to 15 days).[2]

    • Bacteriological Assessments: Based on sputum specimen cultures obtained before treatment and, when possible, after treatment.[2]

  • Primary Outcome Measures:

    • Satisfactory clinical outcome (cure or improvement).[2]

    • Satisfactory bacteriological outcome (eradication of the bacterial pathogen).[2]

  • Key Findings: Cefuroxime axetil was as effective as amoxicillin/clavulanate in achieving clinical and bacteriological success. However, amoxicillin/clavulanate was associated with a significantly higher incidence of drug-related adverse events, primarily gastrointestinal in nature.[2]

Mechanism of Action and Experimental Workflow

To visually represent the underlying principles and processes, the following diagrams have been generated using Graphviz.

cluster_drug Antibiotic Action Cefuroxime Axetil (Prodrug) Cefuroxime Axetil (Prodrug) Cefuroxime (Active) Cefuroxime (Active) Cefuroxime Axetil (Prodrug)->Cefuroxime (Active) Hydrolysis Amoxicillin Amoxicillin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Amoxicillin->Penicillin-Binding Proteins (PBPs) Binds to Clavulanate Clavulanate Beta-Lactamase Beta-Lactamase Clavulanate->Beta-Lactamase Inhibits Cefuroxime (Active)->Penicillin-Binding Proteins (PBPs) Binds to Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Bacterial Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Leads to Beta-Lactamase->Amoxicillin Inactivates cluster_workflow Clinical Trial Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Cefuroxime Axetil Arm Cefuroxime Axetil Arm Randomization->Cefuroxime Axetil Arm Amoxicillin/Clavulanate Arm Amoxicillin/Clavulanate Arm Randomization->Amoxicillin/Clavulanate Arm Treatment Period (e.g., 10 days) Treatment Period (e.g., 10 days) Cefuroxime Axetil Arm->Treatment Period (e.g., 10 days) Amoxicillin/Clavulanate Arm->Treatment Period (e.g., 10 days) Follow-up Assessments Follow-up Assessments Treatment Period (e.g., 10 days)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy Outcomes Efficacy Outcomes Data Analysis->Efficacy Outcomes Safety Outcomes Safety Outcomes Data Analysis->Safety Outcomes

References

A Comparative Pharmacokinetic Analysis: Cefaclor and Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used second-generation oral cephalosporin antibiotics: cefaclor and cefuroxime axetil. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform research and clinical decisions.

Executive Summary

Cefaclor and cefuroxime axetil, while both effective second-generation cephalosporins, exhibit distinct pharmacokinetic properties that influence their clinical application and dosing regimens. A key differentiator is the effect of food on their absorption; cefaclor absorption is best in a fasted state, whereas food enhances the absorption of cefuroxime axetil.[1][2] Cefuroxime axetil generally demonstrates a longer half-life compared to cefaclor, which allows for less frequent dosing.[1] This guide delves into the specifics of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by quantitative data from comparative studies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters for cefaclor and cefuroxime axetil, derived from a comparative study in healthy male volunteers.[1] It is important to note that cefaclor was administered in a fasted state, while cefuroxime axetil was given after food to ensure optimal absorption for both agents.[1][2]

Pharmacokinetic ParameterCefaclor (250 mg, fasted)Cefaclor (375 mg, fasted)Cefuroxime Axetil (250 mg, fed)
Cmax (µg/mL) 8.8112.084.29
Tmax (h) Not explicitly stated in the primary comparative source, but other sources indicate 0.5-1 hour[3][4]Not explicitly stated in the primary comparative sourceNot explicitly stated in the primary comparative source, but other sources indicate 1.5-2 hours[5]
AUC (µg·h/mL) Not explicitly stated in the primary comparative sourceNot explicitly stated in the primary comparative sourceNot explicitly stated in the primary comparative source
Half-life (t½) (h) ~0.5~0.5~1.1
Protein Binding 20% - 50%[1]20% - 50%[1]33% - 50%[1][6]
Primary Route of Excretion Primarily unchanged in urine[1]Primarily unchanged in urine[1]Excreted by the kidney as unchanged drug[6]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve. Data presented is based on a specific comparative study and may vary between different studies and patient populations.

Experimental Protocols

The data presented in this guide is typically derived from studies employing rigorous experimental designs. A representative methodology for a comparative pharmacokinetic study is detailed below.

Study Design: A common approach is a randomized, open-label, crossover study design.[7] In such a study, a group of healthy adult volunteers receives single doses of both cefaclor and cefuroxime axetil in different study periods, separated by a washout period to ensure the complete elimination of the first drug before the administration of the second.

Subject Population: Studies are typically conducted in healthy adult volunteers (e.g., 24 males) to minimize the influence of disease-related physiological changes on drug pharmacokinetics.[1][8]

Drug Administration: Based on established data, cefaclor is administered to fasting subjects, while cefuroxime axetil is given to subjects who have consumed food to optimize their respective absorptions.[1][2][8]

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[1][9] The collected blood is processed to separate the plasma or serum, which is then stored frozen (e.g., at -70°C) until analysis.[1]

Analytical Method: The concentrations of cefaclor and cefuroxime in the plasma or serum samples are determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC).[1] This method involves protein precipitation to isolate the drug from plasma proteins, followed by chromatographic separation and quantification.[1]

Visualized Data and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Pharmacokinetic_Study_Workflow cluster_setup Study Setup cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization to Dosing Sequence Dosing_A Drug A Administration (e.g., Cefaclor, Fasted) Randomization->Dosing_A Informed_Consent->Randomization Blood_Sampling_A Serial Blood Sampling Dosing_A->Blood_Sampling_A Washout Washout Period Blood_Sampling_A->Washout Sample_Analysis Bioanalysis (HPLC) to Determine Drug Concentration Blood_Sampling_A->Sample_Analysis Dosing_B Drug B Administration (e.g., Cefuroxime Axetil, Fed) Washout->Dosing_B Crossover Blood_Sampling_B Serial Blood Sampling Dosing_B->Blood_Sampling_B Blood_Sampling_B->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis Stat_Comparison Statistical Comparison PK_Analysis->Stat_Comparison

Caption: Workflow of a crossover pharmacokinetic comparative study.

ADME_Comparison cluster_cefaclor Cefaclor cluster_cefuroxime Cefuroxime Axetil Cefaclor_Abs Absorption (Optimal when Fasting) Cefaclor_Dist Distribution (20-50% Protein Bound) Cefaclor_Abs->Cefaclor_Dist Systemic_Circulation Systemic Circulation Cefaclor_Abs->Systemic_Circulation Cefaclor_Met Metabolism (Minimal) Cefaclor_Dist->Cefaclor_Met Cefaclor_Exc Excretion (Rapid, Renal) Cefaclor_Met->Cefaclor_Exc Cefuroxime_Abs Absorption (Enhanced by Food) Cefuroxime_Dist Distribution (33-50% Protein Bound) Cefuroxime_Abs->Cefuroxime_Dist Cefuroxime_Abs->Systemic_Circulation Cefuroxime_Met Metabolism (Prodrug Hydrolysis) Cefuroxime_Dist->Cefuroxime_Met Cefuroxime_Exc Excretion (Slower, Renal) Cefuroxime_Met->Cefuroxime_Exc Oral_Admin Oral Administration Oral_Admin->Cefaclor_Abs Oral_Admin->Cefuroxime_Abs Systemic_Circulation->Cefaclor_Dist Systemic_Circulation->Cefuroxime_Dist

Caption: Comparative ADME (Absorption, Distribution, Metabolism, Excretion) pathways.

Mechanism_of_Action Cephalosporin Cephalosporin (Cefaclor or Cefuroxime) Binding Binding to PBP Cephalosporin->Binding PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PBP->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Cell_Lysis Weakened Cell Wall & Bacterial Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action for cephalosporin antibiotics.

Conclusion

The pharmacokinetic profiles of cefaclor and cefuroxime axetil show notable differences that are critical for optimizing their therapeutic use. Cefuroxime axetil's longer half-life and the positive effect of food on its absorption offer potential advantages in terms of dosing convenience and patient compliance.[1][2] Conversely, cefaclor exhibits a more rapid absorption and shorter half-life.[1] The choice between these two agents should be guided by these pharmacokinetic characteristics in conjunction with the susceptibility of the target pathogen and the clinical status of the patient. This guide provides the foundational data and experimental context necessary for informed decision-making in a research and development setting.

References

Cefuroxime Axetil: A Comparative Guide to Clinical Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide delivers an objective comparison of Cefuroxime Axetil's performance against other leading antibiotics in key clinical trials. It provides a synthesis of efficacy and safety data, detailed experimental methodologies, and visual representations of workflows and mechanisms.

Executive Summary

Cefuroxime axetil, a second-generation oral cephalosporin, has demonstrated significant efficacy and a favorable safety profile across a range of bacterial infections.[1] This guide consolidates findings from major comparative clinical trials, evaluating its performance against commonly prescribed antibiotics such as amoxicillin/clavulanate, cefaclor, and azithromycin. The reviewed studies encompass various indications, including acute bacterial sinusitis, community-acquired pneumonia, acute otitis media, and acute bronchitis. The collective evidence underscores Cefuroxime Axetil as a reliable therapeutic option, often exhibiting comparable clinical and bacteriological success rates to its counterparts while frequently offering a superior gastrointestinal tolerability profile.[2][3][4]

Comparative Efficacy Analysis

Acute Bacterial Maxillary Sinusitis

In a double-masked, multicenter, randomized clinical trial, Cefuroxime Axetil administered at 250 mg twice daily for 10 days demonstrated equivalent clinical success (cure or improvement) to amoxicillin/clavulanate at 500/125 mg three times daily for the same duration.[2] These findings were corroborated by another large multicenter study where Cefuroxime Axetil (250 mg twice daily) achieved a satisfactory clinical outcome in 85% of evaluable patients, comparable to 82% in the amoxicillin/clavulanate (500 mg three times daily) group. Bacteriological eradication rates were also similar between the two groups in the latter study.

Community-Acquired Pneumonia

A multicenter trial involving hospitalized adults with pneumonia compared Cefuroxime Axetil at two different dosages with cefaclor.[3] The 1,000 mg daily dose of Cefuroxime Axetil resulted in a 94% clinical cure rate, comparable to the 88% rate observed with 1,500 mg of cefaclor daily.[3] For outpatients with mild to moderate community-acquired pneumonia, a 10-day course of Cefuroxime Axetil (500 mg twice daily) was as effective as amoxicillin/clavulanate (500 mg/125 mg three times daily), with clinical success rates of 100% and 96%, respectively.[3]

Acute Otitis Media in Pediatric Patients

In two independent, investigator-blinded, multicenter trials involving pediatric patients with acute otitis media with effusion, Cefuroxime Axetil suspension (15 mg/kg twice daily) was found to be as effective as amoxicillin/clavulanate suspension (13.3 mg/kg three times daily), with both achieving a 70% satisfactory clinical outcome. In children who had previously failed amoxicillin therapy, Cefuroxime Axetil and cefaclor demonstrated comparable clinical success rates.

Acute Bronchitis

For the treatment of secondary bacterial infections in acute bronchitis, two multicenter clinical trials showed that Cefuroxime Axetil (250 mg twice daily for 10 days) had a clinical success rate of 86%, similar to the 83% rate for amoxicillin/clavulanate (500 mg three times daily).[4] When compared to a 10-day course of cefixime (400 mg once daily), Cefuroxime Axetil (250 mg twice daily) also showed comparable efficacy.

Comparative Safety Profile

A notable advantage of Cefuroxime Axetil observed across multiple clinical trials is its favorable safety profile, particularly concerning gastrointestinal side effects when compared to amoxicillin/clavulanate.

  • Acute Bacterial Sinusitis: One study reported a significantly lower incidence of drug-related adverse events with Cefuroxime Axetil (17%) compared to amoxicillin/clavulanate (29%), with gastrointestinal events being the primary driver of this difference (11% vs. 23%).[2] Another trial found a 3% rate of adverse events for Cefuroxime Axetil versus 13% for amoxicillin/clavulanate, with diarrhea being significantly less frequent (1% vs. 8%).

  • Acute Otitis Media in Pediatric Patients: Treatment with amoxicillin/clavulanate was associated with a significantly higher rate of drug-related adverse events (37%) compared to Cefuroxime Axetil (16%), mainly due to a higher incidence of gastrointestinal issues (34% vs. 12%).

  • Acute Bronchitis: A similar trend was observed in acute bronchitis patients, with amoxicillin/clavulanate having a higher incidence of drug-related adverse events (39% vs. 23%) and gastrointestinal adverse events (37% vs. 15%) than Cefuroxime Axetil.[4]

In comparative trials against cefaclor for pneumonia, the rates of adverse events were minor and comparable between the groups.[3] When compared with cefixime for acute bronchitis, cefixime was associated with a higher incidence of gastrointestinal adverse events, especially diarrhea.

Data Presentation

Table 1: Efficacy of Cefuroxime Axetil vs. Amoxicillin/Clavulanate
IndicationCefuroxime Axetil RegimenAmoxicillin/Clavulanate RegimenCefuroxime Axetil Clinical Success RateAmoxicillin/Clavulanate Clinical Success RateCitation
Acute Bacterial Maxillary Sinusitis250 mg BID for 10 days500/125 mg TID for 10 daysEquivalentEquivalent[2]
Acute Bacterial Maxillary Sinusitis250 mg BID for 10 days500 mg TID for 10 days85%82%
Community-Acquired Pneumonia500 mg BID for 10 days500 mg/125 mg TID for 10 days100%96%[3]
Acute Otitis Media (Pediatric)15 mg/kg BID13.3 mg/kg TID70%70%
Acute Bronchitis250 mg BID for 10 days500 mg TID for 10 days86%83%[4]
Table 2: Efficacy of Cefuroxime Axetil vs. Other Comparators
IndicationCefuroxime Axetil RegimenComparator RegimenCefuroxime Axetil Clinical Success RateComparator Clinical Success RateCitation
Pneumonia (Adults)1,000 mg daily (500 mg BID) for ~9 daysCefaclor 1,500 mg daily (500 mg Q8h) for ~9 days94% (Cure)88% (Cure)[3]
Acute Bronchitis250 mg BID for 10 daysCefixime 400 mg QD for 10 days88%91%
Community-Acquired PneumoniaIV Cefuroxime followed by 500 mg oral BID for 7 daysIV Azithromycin followed by 500 mg oral QD for 3 days81.7%82.0%
Table 3: Safety of Cefuroxime Axetil vs. Amoxicillin/Clavulanate - Drug-Related Adverse Events
IndicationCefuroxime Axetil Adverse Event RateAmoxicillin/Clavulanate Adverse Event RateCefuroxime Axetil GI Adverse Event RateAmoxicillin/Clavulanate GI Adverse Event RateCitation
Acute Bacterial Maxillary Sinusitis17%29%11%23%[2]
Acute Bacterial Maxillary Sinusitis3%13%1% (Diarrhea)8% (Diarrhea)
Acute Otitis Media (Pediatric)16%37%12%34%
Acute Bronchitis23%39%15%37%[4]

Experimental Protocols

The clinical trials cited in this guide predominantly employed a prospective, randomized, multicenter design, with many being double-blind or investigator-blinded to ensure objectivity.

General Experimental Workflow

G cluster_screening Patient Enrollment cluster_intervention Intervention cluster_followup Follow-up & Assessment cluster_outcomes Data Analysis screening Patient Screening based on Inclusion/Exclusion Criteria consent Informed Consent screening->consent baseline Baseline Assessment (Clinical, Radiographic, Bacteriological) consent->baseline randomization Randomization baseline->randomization treatment_a Cefuroxime Axetil Arm randomization->treatment_a treatment_b Comparator Arm randomization->treatment_b on_treatment On-Treatment Visit treatment_a->on_treatment treatment_b->on_treatment post_treatment Post-Treatment Visit (End of Therapy) on_treatment->post_treatment late_followup Late Follow-up Visit post_treatment->late_followup efficacy_analysis Efficacy Endpoints (Clinical & Bacteriological) late_followup->efficacy_analysis safety_analysis Safety Endpoints (Adverse Events) late_followup->safety_analysis

Caption: Generalized workflow of comparative clinical trials.

Key Methodologies
  • Patient Selection: Enrollment was based on specific clinical criteria for each indication, often supported by radiographic evidence (e.g., for sinusitis and pneumonia).[3] Key inclusion criteria typically involved signs and symptoms of acute bacterial infection. Exclusion criteria often included known hypersensitivity to the study drugs, pregnancy, and recent antibiotic use.

  • Randomization and Blinding: Patients were randomly assigned to treatment groups.[2][3][4] To minimize bias, many trials were conducted in a double-blind or investigator-blinded fashion.[2][4]

  • Bacteriological Assessment: Pre-treatment specimens were collected for bacteriological analysis, such as needle aspirates of the maxillary sinus, sputum cultures, or middle-ear fluid obtained via tympanocentesis. Post-treatment bacteriological assessments were performed when possible to determine pathogen eradication.

  • Efficacy and Safety Assessments: Clinical response was evaluated at scheduled visits during and after treatment.[2] Efficacy was typically categorized as cure, improvement, or failure based on predefined criteria related to the resolution of signs and symptoms. Safety was monitored through the recording of all adverse events, with their severity and relationship to the study medication assessed by the investigators.[2][4]

  • Statistical Analysis: The primary analysis was typically performed on the intent-to-treat and/or clinically evaluable patient populations. Statistical tests were used to compare the efficacy and safety outcomes between the treatment groups, with p-values calculated to determine statistical significance.

Mechanism of Action of Cefuroxime Axetil

Cefuroxime Axetil is a prodrug that is hydrolyzed in the intestinal mucosa and blood to its active form, cefuroxime. Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]

G cluster_absorption Absorption and Activation cluster_action Bactericidal Action oral_admin Oral Administration of Cefuroxime Axetil (Prodrug) hydrolysis Esterase-mediated Hydrolysis oral_admin->hydrolysis active_cefuroxime Active Cefuroxime in Circulation hydrolysis->active_cefuroxime pbp_binding Binding to Penicillin-Binding Proteins (PBPs) in Bacteria active_cefuroxime->pbp_binding cell_wall_inhibition Inhibition of Peptidoglycan Synthesis pbp_binding->cell_wall_inhibition cell_lysis Bacterial Cell Lysis cell_wall_inhibition->cell_lysis

Caption: Mechanism of action of Cefuroxime Axetil.

Conclusion

The body of evidence from numerous clinical trials supports the use of Cefuroxime Axetil as an effective and well-tolerated oral antibiotic for a variety of common bacterial infections. Its clinical and bacteriological efficacy is comparable to that of other widely used agents, including amoxicillin/clavulanate and other cephalosporins. The distinct advantage of a more favorable gastrointestinal side effect profile, particularly in comparison to amoxicillin/clavulanate, makes it a valuable therapeutic choice that may enhance patient adherence. For the scientific and drug development community, Cefuroxime Axetil stands as a key comparator and a benchmark for the development of new anti-infective therapies, highlighting the importance of balancing a broad spectrum of activity with patient tolerability.

References

A Comparative Guide to Antibiotic Therapies for Early Cutaneous Lyme Borreliosis: A Network Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of antibiotic treatments for early cutaneous Lyme borreliosis, the most common manifestation of Lyme disease. Drawing on data from comprehensive network meta-analyses, this document summarizes treatment efficacy and safety, details experimental protocols from pivotal trials, and visualizes the landscape of evidence and analytical workflow.

Comparative Efficacy of Antibiotics

A network meta-analysis of 19 randomized clinical trials, encompassing 2,532 patients, revealed no significant differences in treatment response among various antibiotic agents, doses, or durations for early cutaneous Lyme borreliosis.[1][2] The antibiotics investigated included doxycycline, cefuroxime axetil, ceftriaxone, amoxicillin, azithromycin, penicillin V, and minocycline.[1][2] Pooled effect sizes from these analyses did not indicate a clear superiority of one antibiotic over another.[1][2] For instance, the odds ratio for treatment response of amoxicillin versus the commonly prescribed doxycycline was 1.26 (95% CI, 0.41-3.87), indicating comparable efficacy.[1][2] Similarly, extending the duration of doxycycline treatment from two to three weeks did not yield a significantly different outcome (odds ratio, 1.28; 95% CI, 0.49-3.34).[1][2]

Treatment failures were infrequent across all studied antibiotic regimens, with a rate of 4% (95% CI, 2%-5%) at two months and 2% (95% CI, 1%-3%) at twelve months after the initiation of treatment.[1][2]

Table 1: Comparative Efficacy of Antibiotics for Treatment Response in Early Cutaneous Lyme Borreliosis (vs. Doxycycline)

AntibioticOdds Ratio (95% Confidence Interval)Certainty of Evidence
Amoxicillin1.26 (0.41 - 3.87)Low
Cefuroxime Axetil1.17 (0.66 - 2.09)Low
Ceftriaxone + Doxycycline1.56 (0.83 - 2.93)Low
Azithromycin1.01 (0.19 - 5.42)Very Low
Penicillin V0.54 (0.12 - 2.55)Very Low

Source: Adapted from Torbahn G, et al. JAMA Dermatol. 2018.[1]

Safety and Tolerability of Antibiotic Regimens

The network meta-analysis also found no significant differences in the rates of treatment-related adverse outcomes among the various antibiotic agents and treatment modalities.[1][2] Adverse events were generally reported as mild to moderate in severity.[1][2]

However, a separate network meta-analysis focusing on a broader range of Lyme disease manifestations did find some differences in side effect profiles.[3] For instance, ceftriaxone and a combination of ceftriaxone and doxycycline were more likely to cause adverse reactions than doxycycline alone.[3] Another analysis suggested that penicillin V had the lowest risk for any adverse event when compared to doxycycline (OR 0.20, 95% CI [0.06; 0.66]).[4]

Table 2: Treatment-Related Adverse Events

OutcomeKey FindingsCitations
Overall Adverse Events No significant differences among various antibiotic agents and treatment modalities in the primary network meta-analysis. Adverse events were generally mild to moderate.[1][2]
Specific Antibiotic Comparisons Ceftriaxone and ceftriaxone plus doxycycline were associated with a higher likelihood of adverse reactions compared to doxycycline.[3]
Penicillin V was associated with the lowest risk for any adverse event compared to doxycycline.[4]

Experimental Protocols

The findings presented are based on network meta-analyses of randomized controlled trials (RCTs). The general methodology of these underlying trials is summarized below.

Study Selection and Data Extraction Workflow

The selection of studies for a network meta-analysis follows a rigorous, predefined protocol, often adhering to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[5][6][7] This process involves a comprehensive search of multiple databases, screening of titles and abstracts, and a full-text review of potentially eligible articles to identify all relevant RCTs. Two independent reviewers typically perform the study selection and data extraction to minimize bias.[2]

G cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Inclusion A Records identified through database searching (e.g., MEDLINE, Embase, CENTRAL) B Records after duplicates removed A->B C Records screened (titles and abstracts) B->C D Full-text articles assessed for eligibility C->D Full-text retrieval G C->G Records excluded E Studies included in qualitative synthesis D->E Inclusion decision H D->H Full-text articles excluded, with reasons F Studies included in network meta-analysis E->F Data extraction for NMA

Caption: PRISMA flow diagram for study selection in a network meta-analysis.

Typical Randomized Controlled Trial (RCT) Workflow

The individual RCTs included in these meta-analyses generally follow a standard workflow, from patient enrollment to final analysis.

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Intervention Arms cluster_3 Follow-up and Assessment cluster_4 Outcome Analysis A Patients with early cutaneous Lyme borreliosis B Randomized Assignment A->B C Antibiotic A (e.g., Doxycycline) B->C D Antibiotic B (e.g., Amoxicillin) B->D E Antibiotic C (e.g., Cefuroxime) B->E F Assessment of Efficacy and Safety (e.g., at 2 and 12 months) C->F D->F E->F G Statistical Analysis F->G

Caption: Generalized workflow of a randomized controlled trial for Lyme disease.

Inclusion Criteria for Patients: The trials typically enrolled adult patients with a physician-confirmed diagnosis of early localized Lyme borreliosis, characterized by the presence of erythema migrans.[2]

Interventions: The interventions consisted of various antibiotic agents administered at different doses and for varying durations.[8] Common regimens included doxycycline (100 mg twice daily for 10-21 days), amoxicillin (500 mg three times daily for 14-21 days), and cefuroxime axetil (500 mg twice daily for 14-21 days).[8]

Outcome Measures: The primary efficacy outcome was typically the resolution of erythema migrans and other associated symptoms.[2] Safety outcomes included the incidence and severity of treatment-related adverse events.[2]

Network of Antibiotic Comparisons

The network meta-analysis synthesizes evidence from both direct (head-to-head trials) and indirect comparisons of treatments. The following diagram illustrates the network of antibiotic comparisons from the key meta-analysis by Torbahn et al. (2018). The lines connecting the antibiotics represent direct comparisons in at least one randomized controlled trial.

Caption: Network of direct antibiotic comparisons in the meta-analysis.

Conclusion

Based on the available evidence from network meta-analyses, there are no statistically significant differences in the efficacy of commonly used antibiotics for the treatment of early cutaneous Lyme borreliosis. Treatment decisions can, therefore, be guided by factors such as patient characteristics (e.g., age, allergies, pregnancy), local antibiotic resistance patterns, cost, and side-effect profiles. The certainty of the evidence for many of these comparisons is low to very low, highlighting the need for further high-quality, large-scale randomized controlled trials.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Cefrotil Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Cefrotil is a critical component of laboratory safety and environmental stewardship. Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA), including the 2019 final rule known as Subpart P, which sets specific management standards for healthcare facilities.[4][5] State regulations may also apply and can be more stringent than federal laws.[6]

Waste Classification

This compound, as a cephalosporin antibiotic, should be handled as a potentially hazardous chemical waste.[1][7] Any material that has come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and empty containers, should be considered for proper disposal.[1]

Disposal Protocol for this compound

Adherence to a strict disposal protocol is essential to mitigate risks to personnel and the environment.

1. Segregation and Collection:

  • Immediately segregate all this compound waste from other laboratory waste streams.[1]

  • Use designated, leak-proof, and clearly labeled containers for collection. It is best practice to use containers specifically designated for pharmaceutical or chemical waste.

2. Labeling:

  • Label the waste container with "Hazardous Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.[1]

  • The label should clearly identify the contents as "this compound Waste" and include the accumulation start date.[1]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area or a central accumulation area, following institutional and regulatory guidelines.[1]

  • Ensure the storage area is secure and away from general laboratory traffic.

4. Final Disposal:

  • Do not dispose of this compound waste down the drain or in the general trash.[4][8][9] Flushing pharmaceuticals can lead to contamination of water supplies as wastewater treatment plants are often not equipped to remove them.[8][9]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • The standard and preferred method for the final disposal of pharmaceutical waste is incineration by a licensed facility to ensure complete destruction of the active ingredients.[4][10][11]

  • A hazardous waste manifest will be provided by the disposal contractor. This document tracks the waste from your facility to its final destination and must be retained for your records as required by law.[1]

Key Disposal Considerations

ConsiderationGuidelineRegulatory Body/Act
Waste Classification Treat as potentially hazardous chemical waste.EPA (RCRA)
Segregation Separate from general and biohazardous waste.Institutional Policy
Container Use designated, sealed, and properly labeled containers.RCRA
Labeling "Hazardous Waste" with contents and start date.RCRA
On-site Storage Designated and secure accumulation area.RCRA
Final Disposal Method Incineration via a licensed contractor.EPA
Documentation Retain hazardous waste manifest.RCRA

Experimental Protocols Cited

The guidance provided is based on established protocols for the management and disposal of hazardous chemical waste as outlined in the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261).[1] The determination of whether a specific pharmaceutical waste is hazardous is a standard procedure performed by the waste generator, often in consultation with their EHS department.[1]

This compound Disposal Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal cluster_5 Step 5: Documentation A Unused this compound, Contaminated PPE, Empty Containers B Place in Designated Hazardous Waste Container A->B C Label Container: 'Hazardous Waste - this compound' + Accumulation Date B->C D Store in Secure Satellite or Central Accumulation Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Waste Collected with Hazardous Waste Manifest E->F G Incineration at Permitted Facility F->G H Retain Copy of Hazardous Waste Manifest F->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Cefrotil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling pharmaceutical compounds. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Cefrotil, a cephalosporin antibiotic. The information herein is primarily based on data for Cefuroxime axetil, a closely related second-generation cephalosporin, due to the limited availability of specific data for this compound. Cephalosporins as a class are known to be potent sensitizers, capable of causing allergic reactions upon inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound in both powder and solution forms.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[1]- Two pairs of powder-free nitrile gloves (double-gloving).[1][2]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][2]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[1]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.[1]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.[1]

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.

Donning Sequence:
  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.[1]

  • Respiratory Protection: If handling powder, put on your N95 respirator, ensuring a proper fit-check.

  • Eye/Face Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.

Doffing Sequence:
  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off away from your body.

  • Gown and Gloves (Inner Pair): Untie the gown and peel it away from your body, turning it inside out as you remove it. As you are removing the gown, peel off the inner pair of gloves at the same time, touching only the inside of the gown and gloves.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove safety goggles or a face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form to avoid dust formation.[3] Normal room ventilation may be adequate for routine handling of solutions.[4]

  • Avoiding Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Wash hands thoroughly after handling.[4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

Disposal Plan:

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, gowns, paper towels) in a suitable, properly labeled, and sealed container.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not let the product enter drains.[6] Incineration in an approved facility is a recommended disposal method.[4] For unused or expired medicine, drug take-back programs are the best option.[7][8] If a take-back program is not available, the material can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and disposed of in the household trash.[7][9]

Emergency Exposure Plan:

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[6] Seek medical attention.
Skin Contact Wash off with soap and plenty of water.[6] Remove contaminated clothing.[4] Obtain medical attention if skin reaction occurs.[4]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[4][6] Obtain medical attention.[4]
Ingestion Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[10] Obtain medical attention.[4]

Visual Guidance

This compound Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on Task Don_PPE Don PPE Correctly Select_PPE->Don_PPE Weigh_Compound Weigh/Compound in Ventilated Area Don_PPE->Weigh_Compound Handle_Solutions Handle Solutions Weigh_Compound->Handle_Solutions Decontaminate_Surfaces Decontaminate Surfaces Handle_Solutions->Decontaminate_Surfaces Segregate_Waste Segregate Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

Emergency Spill Response Plan

This compound Spill Response Plan cluster_spill Spill Occurs cluster_response Response cluster_post_response Post-Response Alert_Personnel Alert Others in the Area Evacuate Evacuate Area if Necessary Alert_Personnel->Evacuate Don_Spill_PPE Don Appropriate PPE for Spill Cleanup Evacuate->Don_Spill_PPE Contain_Spill Contain the Spill Don_Spill_PPE->Contain_Spill Clean_Spill Clean Spill with Appropriate Materials Contain_Spill->Clean_Spill Dispose_Cleanup_Materials Dispose of Cleanup Materials as Hazardous Waste Clean_Spill->Dispose_Cleanup_Materials Decontaminate_Area Decontaminate the Area Dispose_Cleanup_Materials->Decontaminate_Area Report_Incident Report the Incident Decontaminate_Area->Report_Incident

Caption: Emergency response plan for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefrotil
Reactant of Route 2
Cefrotil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.